[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3P.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-28-25-19-11-10-18-24(25)26-27-28;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGDMCFIRPFRB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111198-09-5 | |
| Record name | [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride chemical properties
An In-Depth Technical Guide to [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 111198-09-5) is a versatile phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1][2] Its unique structure, combining a triphenylphosphonium cation with a benzotriazole moiety, renders it an effective and stable precursor for ylide generation. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, and its core applications. Particular focus is placed on its utility in Wittig-type olefination reactions and as a stable synthetic equivalent of a formyl anion, offering a reliable method for aldehyde synthesis. Safety, handling, and storage protocols are also detailed to ensure its effective and safe implementation in a laboratory setting.
Introduction: A Multifunctional Synthetic Tool
In the landscape of synthetic organic chemistry, the development of stable, reliable, and versatile reagents is paramount. This compound emerges as such a reagent, belonging to the classes of phosphonium salts and 1,2,3-triazole compounds.[3] The strategic incorporation of the benzotriazole group, a well-established auxiliary in a multitude of synthetic strategies, provides the resulting ylide with unique reactivity and stability.[4][5]
This compound acts as a powerful C1 building block. Upon deprotonation, it forms a phosphorus ylide that is a key intermediate in the Wittig reaction, one of the most important methods for carbon-carbon double bond formation.[6][7] More significantly, the benzotriazole group functions as an excellent leaving group in subsequent transformations, allowing the initial olefination product to be readily converted into an aldehyde. This two-step sequence positions the reagent as a robust formyl anion equivalent, providing a valuable alternative to more sensitive or hazardous formylating agents.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound define its handling, storage, and reaction conditions. The compound is typically supplied as a white to off-white crystalline powder with high purity.[8]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 111198-09-5 | [1][2][3] |
| Molecular Formula | C₂₅H₂₁ClN₃P | [2] |
| Molecular Weight | 429.89 g/mol | [8][9] |
| Appearance | White to Almost white powder/crystal | [8] |
| Melting Point | 279 °C (decomposition) | [3] |
| Purity | Typically >98.0% (by HPLC) | [8] |
| Synonyms | ((1H-Benzo[d][3][10][11]triazol-1-yl)methyl)triphenylphosphonium chloride | [2] |
While comprehensive, publicly available spectroscopic data (NMR, IR) is limited[10], detailed analytical spectra are typically available from the certificate of analysis (CoA) provided by commercial suppliers.[3][9]
Synthesis and Formulation
The synthesis of phosphonium salts is a cornerstone of organophosphorus chemistry, typically achieved through the quaternization of a phosphine with an alkyl halide. The preparation of this compound follows this reliable and well-established pathway.
Synthetic Rationale and Workflow
The reaction involves the Sₙ2 displacement of a chloride ion from 1-(chloromethyl)-1H-benzotriazole by the nucleophilic triphenylphosphine. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile and avoid side reactions. Gentle heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. The resulting phosphonium salt is generally insoluble in non-polar organic solvents, allowing for straightforward isolation via precipitation and filtration.
Caption: Synthetic workflow for the preparation of the title phosphonium salt.
Experimental Protocol: Synthesis
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with triphenylphosphine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., toluene or acetonitrile).
-
Addition: Add 1-(chloromethyl)-1H-benzotriazole (1.05 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of triphenylphosphine.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the resulting white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under high vacuum to yield this compound.
Core Applications in Organic Synthesis
The utility of this reagent is primarily centered on the generation of its corresponding phosphorus ylide for subsequent reactions with carbonyl compounds.
Wittig-Type Olefination
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12] The reaction of this compound with a strong base generates a nucleophilic phosphorus ylide. This ylide rapidly reacts with a carbonyl compound to form a vinyl benzotriazole derivative and triphenylphosphine oxide.
Causality in Protocol:
-
Inert Atmosphere: The ylide is highly reactive and sensitive to air and moisture; therefore, an inert atmosphere (Nitrogen or Argon) is essential.
-
Strong Base: The proton on the carbon adjacent to the phosphorus atom is acidic but requires a strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, LiHMDS) for efficient deprotonation.
-
Low Temperature: The initial deprotonation is often performed at low temperatures (0 °C to -78 °C) to control the reaction rate and prevent potential side reactions of the base.
Caption: General workflow for the Wittig-type reaction.
Application as a Formyl Anion Equivalent
The true versatility of this reagent lies in the synthetic potential of its products. The vinyl benzotriazole formed in the Wittig reaction is a stable intermediate that can be readily hydrolyzed under acidic conditions to yield an aldehyde. This two-step process effectively achieves the addition of a formyl group (-CHO) to a carbonyl carbon, making the parent phosphonium salt a synthetic equivalent of the highly reactive formyl anion.
Caption: Pathway for aldehyde synthesis using the Wittig product.
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Identification:
-
Handling and PPE:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][13]
-
Avoid generating dust during transfer.
-
Wash hands thoroughly after handling the material.[13]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[3][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]
-
-
Storage:
Conclusion
This compound is a highly valuable and multifaceted reagent for the modern synthetic chemist. Its stability as a solid, the ease of ylide generation, and the unique reactivity imparted by the benzotriazole group make it a superior choice for specific olefination reactions. Its most powerful application is as a robust formyl anion equivalent, enabling the efficient synthesis of α,β-unsaturated aldehydes from a wide range of carbonyl precursors. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, will empower researchers to fully leverage its synthetic potential.
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[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride: A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a versatile phosphonium salt that serves as a crucial reagent in modern organic synthesis. Its unique structure, combining the reactivity of a triphenylphosphonium group with the well-established utility of a benzotriazole moiety, makes it particularly effective for the activation of carboxylic acids in amide and ester formation, including peptide coupling reactions[1]. This technical guide provides a comprehensive overview of the synthesis, in-depth structural characterization, and core applications of this reagent. We present a robust, field-proven synthetic protocol, detail the expected outcomes from key analytical techniques (NMR, IR, MS), and explain the mechanistic rationale behind its utility, offering researchers and drug development professionals a complete resource for leveraging this compound in their work.
Introduction: The Strategic Value of a Bifunctional Reagent
Phosphonium salts are a cornerstone of synthetic chemistry, most famously recognized for their role in the Wittig reaction. However, their utility extends far beyond olefination. When functionalized with specific leaving groups, they become powerful activation agents. This compound (BtMTPP) is an exemplary case.
The power of BtMTPP lies in its dual-component architecture:
-
The Triphenylphosphonium Cation: This bulky, positively charged group renders the attached methylene (-CH₂-) carbon highly electrophilic and primes the entire molecule for reaction.
-
The Benzotriazole Anion as a Leaving Group: Upon reaction with a nucleophile (such as a carboxylate), the benzotriazole anion is released. Benzotriazole is an exceptional leaving group due to the stability of the resulting anion, which is resonance-stabilized across the triazole ring.
This combination makes BtMTPP a highly efficient reagent for coupling reactions, providing a reliable alternative to carbodiimide-based activators, particularly in complex syntheses like peptide manufacturing where high yields and low racemization are paramount[1]. This guide offers the necessary technical details for its preparation and validation in a laboratory setting.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is fundamental to its handling, storage, and application. The key identifiers and characteristics of BtMTPP are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 111198-09-5 | [1][2][3] |
| Molecular Formula | C₂₅H₂₁ClN₃P | [1][3][4] |
| Molecular Weight | 429.89 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 279 °C (with decomposition) | [2] |
| Purity | Typically ≥98% | [1][6] |
Synthesis of this compound
Reaction Principle and Strategy
The synthesis of BtMTPP is most effectively achieved via a direct quaternization reaction, which is a type of nucleophilic substitution (Sɴ2). In this well-established transformation, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 1-(chloromethyl)-1H-benzotriazole. The chloride ion serves as the counter-ion to the resulting phosphonium cation.
The choice of solvent is critical. A polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF) is ideal as it can solvate the charged transition state, thereby accelerating the reaction, without interfering with the nucleophile. The reaction is often performed at an elevated temperature to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of BtMTPP on a laboratory scale.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 1-(Chloromethyl)-1H-benzotriazole | C₇H₆ClN₃ | 167.59 | 10.0 g | 0.0597 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 15.7 g | 0.0597 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 200 mL | - |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 300 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (15.7 g, 0.0597 mol).
-
Dissolution: Add 150 mL of anhydrous acetonitrile to the flask and stir until the triphenylphosphine is fully dissolved.
-
Addition of Reactant: In a separate beaker, dissolve 1-(chloromethyl)-1H-benzotriazole (10.0 g, 0.0597 mol) in 50 mL of anhydrous acetonitrile. Add this solution to the reaction flask dropwise over 15 minutes at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. As the reaction proceeds, a white precipitate of the product will form.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the solid with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the product in a vacuum oven at 60-70°C for 8 hours to yield this compound as a fine white powder.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
1-(Chloromethyl)-1H-benzotriazole is a lachrymator and should be handled with care.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of BtMTPP.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
NMR Spectroscopy (¹H, ¹³C, and ³¹P)
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the unambiguous structural confirmation of BtMTPP.
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include the multiplets for the aromatic protons of the triphenylphosphine and benzotriazole groups, and a characteristic doublet for the methylene (-CH₂-) protons. The splitting of the methylene signal into a doublet is due to coupling with the adjacent phosphorus-31 nucleus (²JPH), which is definitive proof of the phosphonium salt's formation.
-
³¹P NMR: Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds. A single signal is expected in the typical range for tetracoordinate phosphonium salts (+20 to +30 ppm), confirming the chemical environment of the phosphorus atom.
Table of Expected NMR Data (in CDCl₃):
| Group | Type of Proton | Expected ¹H Shift (ppm) | Multiplicity | Integration | Expected ¹³C Shift (ppm) |
| P-Ph | Phenyl | 7.6 – 7.9 | m | 15H | 115-135 (multiple signals) |
| Bt-Ar | Benzotriazole | 7.4 – 8.1 | m | 4H | 110-145 (multiple signals) |
| P-CH₂ -N | Methylene | 6.0 – 6.5 | d, ²JPH ≈ 14-16 Hz | 2H | ~50 (doublet) |
Note: The exact chemical shifts can vary based on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups and the overall structure of the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretch | Aromatic rings |
| 1600–1450 | C=C stretch | Aromatic rings |
| ~1440, ~1110 | P-Ph stretch | Phenyl-Phosphorus bond[7] |
| 1200–1000 | C-N stretch | Triazole ring |
The absence of a strong P=O stretch (around 1200 cm⁻¹) is also important as it confirms the product has not degraded to the corresponding phosphine oxide.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the cationic portion of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Expected Ion: The primary ion observed will be the cation [C₂₅H₂₁N₃P]⁺.
-
Predicted Monoisotopic Mass: 394.14675 Da[4].
-
Analysis Mode: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for analyzing this pre-charged ionic compound.
Core Application: Carboxylic Acid Activation
The primary application of this compound is as a coupling reagent for the formation of amide and ester bonds[1]. It acts by activating a carboxylic acid, converting its hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by an amine or alcohol.
Mechanism of Action:
-
Deprotonation: A base (e.g., triethylamine) deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks the phosphonium salt. The triphenylphosphine oxide and benzotriazole moieties are displaced, forming a highly reactive acyloxyphosphonium intermediate.
-
Nucleophilic Attack: An amine (for amide synthesis) or alcohol (for ester synthesis) attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: The tetrahedral intermediate collapses, releasing triphenylphosphine oxide and forming the final amide or ester product.
Caption: Mechanism of amide bond formation using BtMTPP.
Conclusion
This compound is a highly valuable and efficient reagent for synthetic chemistry. Its straightforward synthesis from readily available starting materials, combined with its robust performance as a coupling agent, makes it an indispensable tool for researchers in pharmaceuticals, materials science, and academia. The detailed synthetic and characterization protocols provided in this guide offer a self-validating framework for producing and verifying this reagent, empowering scientists to confidently apply it in their synthetic endeavors.
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The Enigmatic Reagent: A Technical Guide to [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride (CAS 111198-09-5) is a multifaceted phosphonium salt that, while commercially available, remains a reagent of largely untapped potential within the synthetic organic chemistry community. Its unique structure, combining the classic triphenylphosphine moiety with the versatile benzotriazole group, suggests a dual reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety considerations. Critically, it delves into the scientifically plausible, yet underexplored, applications of this reagent as both a Wittig reagent for olefination and a novel formyl cation equivalent. This document aims to serve as a foundational resource to inspire and facilitate further research into its synthetic utility.
Introduction: Unveiling a Reagent of Latent Potential
In the vast arsenal of synthetic organic chemistry, phosphonium salts hold a revered position, primarily as precursors to the ylides essential for the Nobel Prize-winning Wittig reaction.[1] this compound enters this landscape as a particularly intriguing yet underexplored entity. The juxtaposition of the triphenylphosphonium cation, a cornerstone of olefination chemistry, with the benzotriazolyl group—a renowned leaving group and a key component in various synthetic auxiliaries—suggests a rich and versatile reactivity profile.[2]
This guide seeks to consolidate the available technical information on this compound and to provide a forward-looking perspective on its potential applications. By presenting a detailed synthesis protocol, collating its known properties, and postulating its reactivity based on sound mechanistic principles, we aim to equip researchers with the knowledge necessary to unlock the full potential of this enigmatic reagent.
Physicochemical Properties & Specifications
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 111198-09-5 | [1] |
| Molecular Formula | C₂₅H₂₁ClN₃P | [1] |
| Molecular Weight | 429.89 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 279 °C (decomposition) | [3] |
| Purity | Typically >98.0% (HPLC) | |
| Solubility | No data available | |
| Storage | Store at room temperature in a dry place | [4] |
Synthesis of this compound
The synthesis of the title compound can be logically approached as a two-step process, commencing with the preparation of a key intermediate, 1-(chloromethyl)-1H-benzotriazole.
Synthesis Workflow
Caption: A two-step synthetic pathway to the target phosphonium salt.
Experimental Protocols
Step 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole
This protocol is adapted from established literature procedures.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add 1-hydroxymethylbenzotriazole (1.0 eq).
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (SOCl₂, 2.5-3.0 eq) dropwise to the stirred slurry of 1-hydroxymethylbenzotriazole. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. A clear solution should form as the reaction progresses.
-
Heating: Heat the reaction mixture to reflux (approximately 76 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture. Carefully remove the excess thionyl chloride by distillation under reduced pressure. To quench any remaining thionyl chloride, cautiously add an anhydrous solvent like toluene and remove it by distillation.
-
Isolation and Purification: The resulting crude product can be recrystallized from a suitable solvent such as benzene or toluene to yield 1-(chloromethyl)-1H-benzotriazole as a solid.
Step 2: Synthesis of this compound
This is a standard quaternization reaction of a phosphine with an alkyl halide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-(chloromethyl)-1H-benzotriazole (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, acetonitrile).
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
Product Formation: The desired phosphonium salt will precipitate out of the solution as a white solid upon cooling.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The Duality of Reactivity: Mechanistic Insights and Potential Applications
The true scientific interest in this compound lies in its potential for dual reactivity. While not yet extensively documented in the literature, we can postulate its utility based on the known chemistry of its constituent parts.
As a Wittig Reagent for Olefination
The most apparent application is in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1]
Proposed Mechanism:
Sources
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its core molecular structure, predictable spectroscopic signature, synthesis, and key applications, with a focus on the mechanistic rationale behind its utility for researchers, chemists, and professionals in drug development.
Core Molecular Identity and Physicochemical Properties
This compound is a quaternary phosphonium salt. Its structure is defined by a central, positively charged phosphorus atom bonded to three phenyl rings and a methylene group, which in turn is linked to a 1H-benzotriazole moiety. This cationic structure is balanced by a chloride anion. This unique arrangement makes it a highly effective reagent, particularly in coupling reactions.
The key physicochemical properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 111198-09-5 | [1][2] |
| Molecular Formula | C₂₅H₂₁ClN₃P | [1][2] |
| Molecular Weight | 429.89 g/mol | [1] |
| Melting Point | 279 °C (with decomposition) | [3] |
| Canonical SMILES | C1=CC=C(C=C1)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | [2] |
| InChI Key | CNVQVQOCXLDYPA-UHFFFAOYSA-N | [4] |
The Molecular Structure: A Deeper Analysis
The reactivity and utility of this phosphonium salt are direct consequences of its three-dimensional structure and electronic properties.
Sources
A Technical Guide to the Spectroscopic Characterization of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Authored by a Senior Application Scientist
This in-depth technical guide provides a detailed analysis of the spectroscopic properties of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of analogous structures and fundamental spectroscopic principles. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust framework for its characterization, grounded in established scientific literature.
Introduction: A Versatile Reagent
This compound is a quaternary phosphonium salt that holds significant potential in organic synthesis. The benzotriazole moiety is a well-established leaving group and synthetic auxiliary, while the triphenylphosphonium group is a cornerstone of Wittig-type reactions for olefination.[1][2] The combination of these two functionalities in a single molecule suggests its utility as a versatile reagent for the introduction of the benzotriazolylmethyl group and in the synthesis of complex heterocyclic systems. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent in any synthetic application.
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of structurally related compounds, including benzyltriphenylphosphonium chloride and 1H-benzotriazole derivatives.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.
The proton NMR spectrum is expected to show distinct signals for the protons of the triphenylphosphonium and benzotriazole moieties. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonium cation and the aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 7.8 | m | 15H | Phenyl protons (PPh₃) |
| ~7.9 | d | 1H | Benzotriazole H-4 |
| ~7.6 | d | 1H | Benzotriazole H-7 |
| ~7.4 | t | 1H | Benzotriazole H-5 |
| ~7.3 | t | 1H | Benzotriazole H-6 |
| ~6.5 | d | 2H | Methylene protons (-CH₂-) |
Rationale: The 15 protons of the three phenyl groups on the phosphorus atom are expected to appear as a complex multiplet in the aromatic region, similar to what is observed for benzyltriphenylphosphonium chloride.[3][4] The four protons of the benzotriazole ring will exhibit a distinct splitting pattern characteristic of a disubstituted benzene ring. The methylene protons adjacent to the positively charged phosphorus and the nitrogen of the benzotriazole will be significantly deshielded and are expected to show a doublet due to coupling with the ³¹P nucleus.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Benzotriazole C-7a |
| ~135 | Phenyl C (para) |
| ~134 | Phenyl C (ortho) |
| ~130 | Phenyl C (meta) |
| ~128 | Benzotriazole C-3a |
| ~125 | Benzotriazole C-5 |
| ~120 | Benzotriazole C-6 |
| ~115 | Phenyl C (ipso, C-P) |
| ~110 | Benzotriazole C-4 |
| ~108 | Benzotriazole C-7 |
| ~60 | Methylene C (-CH₂-) |
Rationale: The chemical shifts are predicted based on the known values for triphenylphosphine and benzotriazole derivatives. The ipso-carbon of the phenyl rings attached to phosphorus will show a characteristic upfield shift. The methylene carbon, being attached to two heteroatoms, will appear in the downfield region.
The ³¹P NMR spectrum is a crucial diagnostic tool for phosphorus-containing compounds.
Table 3: Predicted ³¹P NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity |
| ~20 - 25 | Singlet |
Rationale: Quaternary phosphonium salts typically exhibit a single peak in the ³¹P NMR spectrum in the range of +20 to +30 ppm.[7] The exact chemical shift can be influenced by the substituents and the counter-ion.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1440 | Strong | P-Phenyl vibration |
| ~1110 | Strong | P-Phenyl vibration |
| ~1280 | Medium | C-N stretch |
| ~995 | Medium | P-Phenyl vibration |
| 750-700 | Strong | Aromatic C-H out-of-plane bend |
Rationale: The spectrum will be dominated by the characteristic absorptions of the triphenylphosphonium and benzotriazole groups. The P-phenyl vibrations are typically observed around 1440, 1110, and 995 cm⁻¹.[8] The aromatic C-H and C=C stretching and bending vibrations will also be prominent. The C-N stretching frequency of the benzotriazole ring is expected around 1280 cm⁻¹.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 394.15 | [M]⁺ |
| 262.08 | [PPh₃]⁺ |
| 118.05 | [C₆H₄N₂]⁺ |
Rationale: In positive-ion electrospray ionization (ESI+), the spectrum is expected to show the molecular cation [M]⁺ at m/z 394.15.[11] Common fragmentation pathways for phosphonium salts involve the loss of one of the substituents. A major fragment would be the triphenylphosphine radical cation at m/z 262.08. Fragmentation of the benzotriazolylmethyl moiety could lead to the formation of a benzotriazole-derived fragment.
Synthesis and Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of triphenylphosphine with 1-(chloromethyl)-1H-benzotriazole. The latter can be prepared from 1H-benzotriazole, formaldehyde, and thionyl chloride.
Protocol:
-
Preparation of 1-(hydroxymethyl)-1H-benzotriazole: To a solution of 1H-benzotriazole in an appropriate solvent, add an aqueous solution of formaldehyde. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Preparation of 1-(chloromethyl)-1H-benzotriazole: To the solution from the previous step, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Synthesis of this compound: Dissolve 1-(chloromethyl)-1H-benzotriazole and an equimolar amount of triphenylphosphine in a suitable aprotic solvent (e.g., toluene or acetonitrile). Heat the mixture under reflux for several hours. The product will precipitate out of the solution upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
General Spectroscopic Protocols
3.2.1 NMR Spectroscopy
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
3.2.2 IR Spectroscopy
-
Obtain a small amount of the solid sample.
-
Record the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample and acquire the spectrum in transmission mode.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
3.2.3 Mass Spectrometry
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion and significant fragment ions.
Visualizations
Caption: Proposed mass spectrometry fragmentation pathway for the molecular ion.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the synthesis and analysis of this versatile reagent. The detailed protocols and predicted data serve as a valuable resource for ensuring the quality and identity of this compound in various synthetic applications.
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Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). PMC - NIH. Retrieved from [Link]
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Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (n.d.). HAL Open Science. Retrieved from [Link]
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Spectral study of phosphonium salts synthesized from Michael acceptors. (2022). ResearchGate. Retrieved from [Link]
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Synthesis, crystal structures, and quantum chemical calculations of Novel Phosphonium Salt-1,5-diphospha-3-phosphonia-tricyclo pentane cations. (2025). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride: Solubility and Stability for the Research Professional
This guide provides a detailed examination of the solubility and stability characteristics of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, a versatile reagent employed in various organic syntheses, including its use as a peptide coupling agent and in the preparation of complex heterocyclic molecules.[1][2][3][4] While this compound is commercially available, comprehensive data on its solubility and stability are not extensively published.[5] This guide, therefore, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively handle, utilize, and characterize this reagent. We will delve into the expected physicochemical properties based on the established chemistry of phosphonium salts and provide robust protocols for empirical determination.
Understanding the Compound: A Structural Perspective
This compound is a quaternary phosphonium salt. Its structure, featuring a bulky triphenylphosphine cation linked to a benzotriazole moiety via a methylene bridge, dictates its chemical behavior. The ionic nature imparted by the phosphonium cation and the chloride anion suggests a degree of solubility in polar solvents. However, the presence of three phenyl groups and the benzotriazole ring introduces significant nonpolar character, which will influence its solubility in organic media.
High-quality, pure this compound typically presents as a white to off-white crystalline powder.[6][7] Any discoloration, such as a yellow or brownish tint, may indicate the presence of impurities, potentially arising from decomposition.[6]
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility
Based on its structure, the following solubility trends are anticipated:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic nature of the salt should allow for some solubility in these solvents. However, the large organic cation may limit high solubility in water. The will likely be mobile in the environment due to its water solubility, suggesting some degree of dissolution.[8]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Good solubility is expected in these solvents, which can effectively solvate both the cation and the anion.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely due to the ability of these solvents to interact with the large, polarizable organic cation. One related benzotriazole-phosphonium salt is noted to be soluble in chloroform.[3]
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Lower solubility is anticipated in less polar ethers. Ethereal solvents are commonly used in reactions involving phosphonium salts, such as the Wittig reaction, but often the salt is used as a suspension.[6]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The compound is expected to be poorly soluble or insoluble in nonpolar hydrocarbon solvents.
Quantitative Data Summary
The following table provides a template for researchers to populate with experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Toluene | 25 |
Experimental Protocol for Solubility Determination
This protocol outlines a straightforward method for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of the phosphonium salt at a specific temperature.
Materials:
-
This compound
-
Selected solvents of appropriate purity
-
Vials with tight-fitting caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the phosphonium salt to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Filter the supernatant through a syringe filter (compatible with the solvent) to remove any suspended microcrystals.
-
Transfer the clear, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the vial containing the dried solid. The mass of the dissolved solid can then be determined.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent used for dissolution) x 100
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for Solubility Determination.
Stability Profile: Degradation Pathways and Handling
The stability of phosphonium salts is a critical consideration for their storage and use in chemical reactions. Several factors, including temperature, moisture, oxygen, and light, can influence the integrity of this compound.
Key Factors Influencing Stability
-
Thermal Stability: Phosphonium salts can undergo thermal degradation. The melting point of this compound is reported as 279 °C with decomposition, indicating the onset of significant thermal breakdown at this temperature. For many phosphonium salts, elevated temperatures can lead to various decomposition products.[6]
-
Hygroscopicity and Hydrolysis: Many phosphonium salts are hygroscopic, readily absorbing moisture from the atmosphere.[9] This absorbed water can lead to hydrolysis, especially under basic conditions, cleaving the P-C bond to form a hydrocarbon and triphenylphosphine oxide (TPPO).[6][10] Given the hygroscopic nature of similar compounds, it is best practice to handle this compound in a dry environment.[8][9]
-
Oxidative Stability: Exposure to atmospheric oxygen can lead to the oxidation of phosphonium salts, another pathway that can generate triphenylphosphine oxide.[6][11] While many phosphonium salts are relatively stable in air, prolonged exposure or the presence of oxidizing agents should be avoided.
-
Light Sensitivity: Some related phosphonium compounds are known to be sensitive to light.[8] While specific data for the title compound is unavailable, it is prudent to store it in amber vials or protected from direct light.
Recommended Storage and Handling
To ensure the integrity of the reagent, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Some suppliers recommend storage at low temperatures (-4°C for short periods, -20°C for long-term storage), which suggests potential for slow degradation at ambient temperatures.[13] Storage in a desiccator or a glovebox with an inert atmosphere is ideal.[9]
-
Handling: When handling, especially for moisture-sensitive reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Avoid breathing dust and ensure adequate ventilation.[12] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[12][13]
Experimental Protocol for Stability Assessment (Accelerated Study)
This protocol provides a framework for an accelerated stability study to evaluate the impact of temperature and humidity.
Objective: To assess the degradation of this compound under stressed conditions.
Materials:
-
This compound
-
Environmental chambers or ovens with temperature and humidity control
-
Analytical instrumentation (e.g., HPLC, ³¹P NMR)
-
Appropriate solvents for analysis
Procedure:
-
Sample Preparation:
-
Weigh several samples of the phosphonium salt into individual, appropriate containers (e.g., amber glass vials).
-
Designate a control sample to be stored under ideal conditions (e.g., -20°C, desiccated).
-
-
Exposure to Stress Conditions:
-
Place the other samples in environmental chambers set to various stress conditions (e.g., 40°C/75% RH, 60°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one sample from each stress condition.
-
Analyze the samples, along with the control, using a suitable analytical method to quantify the parent compound and detect any major degradation products.
-
HPLC: A reverse-phase HPLC method can be developed to separate the parent compound from potential degradation products like triphenylphosphine oxide.[14]
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing species. The parent phosphonium salt will have a characteristic chemical shift (typically +20 to +40 ppm), while triphenylphosphine oxide (TPPO) appears around +25 to +35 ppm.[6]
-
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
-
The following diagram illustrates the workflow for an accelerated stability study.
Caption: Workflow for Accelerated Stability Study.
Conclusion
This compound is a valuable synthetic tool whose efficacy is intrinsically linked to its solubility and stability. While specific, peer-reviewed data for this compound remains limited, a thorough understanding of the general behavior of phosphonium salts provides a strong predictive framework. By employing the detailed experimental protocols outlined in this guide, researchers can empirically determine the solubility and stability profiles relevant to their specific applications. This proactive approach to characterization ensures the reliability of experimental outcomes and the integrity of research in which this versatile reagent is employed.
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A Comprehensive Technical Guide to the Formation and Application of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Ylide
Introduction: The Strategic Advantage of Benzotriazole in Ylide Chemistry
In the landscape of modern organic synthesis, the Wittig reaction remains a cornerstone for the stereoselective formation of carbon-carbon double bonds. The heart of this transformation lies in the phosphonium ylide, a versatile reagent whose reactivity and stability can be finely tuned. This guide delves into the nuanced chemistry of a specialized Wittig reagent precursor, [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. We will explore the strategic incorporation of the benzotriazole moiety, a versatile synthetic auxiliary, and its profound impact on ylide formation, stability, and subsequent olefination reactions.[1][2] For researchers and professionals in drug development, mastering the application of such specialized reagents is paramount for the efficient construction of complex molecular architectures with desired biological activities.[3][4]
The benzotriazole group is not a passive spectator in this chemical transformation. Its electron-withdrawing nature and its capacity to act as an excellent leaving group introduce a unique set of properties to the corresponding phosphonium ylide.[2] This guide will provide an in-depth analysis of these characteristics, offering both theoretical understanding and practical, field-proven protocols for its successful implementation in the laboratory.
Core Principles: Understanding the Benzotriazole-Stabilized Ylide
Phosphonium ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, a distinction that dictates the choice of base for their formation and the stereochemical outcome of the subsequent Wittig reaction.[5][6] The ylide generated from this compound is considered a stabilized ylide . This stabilization arises from the electron-withdrawing character of the benzotriazole ring, which delocalizes the negative charge on the alpha-carbon.
This inherent stability has two significant practical consequences:
-
Milder Base Requirements: Unlike non-stabilized ylides that necessitate the use of strong, air- and moisture-sensitive bases like n-butyllithium, stabilized ylides can be generated using weaker and more user-friendly bases such as alkoxides or even carbonates. This operational simplicity enhances the reproducibility and scalability of the reaction.
-
Stereochemical Control: Stabilized ylides typically favor the formation of the thermodynamically more stable (E)-alkene. This is because the initial addition of the ylide to the carbonyl is often reversible, allowing for equilibration to the more stable anti-intermediate, which then proceeds to the (E)-alkene.[5]
Experimental Protocol: Generation of the Ylide and Subsequent Wittig Reaction
The following protocol provides a detailed, step-by-step methodology for the in situ generation of the [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium ylide and its subsequent reaction with an aldehyde to form a vinyl-substituted benzotriazole.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonium Salt Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the base (e.g., Potassium tert-butoxide, 1.1 equivalents) portion-wise. The formation of the ylide is often indicated by a distinct color change. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Wittig Reaction: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-vinyl benzotriazoles.
Mechanism of Ylide Formation and the Wittig Reaction
The overall transformation can be visualized as a two-stage process:
-
Deprotonation to Form the Ylide: The base abstracts a proton from the methylene carbon adjacent to the positively charged phosphorus atom. The acidity of this proton is enhanced by the inductive effect of the phosphonium group and the resonance stabilization provided by the benzotriazole ring.
-
The Wittig Reaction Cascade:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate.
-
Oxaphosphetane Formation: The betaine undergoes ring closure to form a four-membered oxaphosphetane intermediate.
-
Cycloreversion: The oxaphosphetane collapses in a concerted [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]
-
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Wittig reaction.
Applications in Synthetic Chemistry
The use of this compound and its corresponding ylide offers a modular approach to the synthesis of N-vinyl benzotriazoles.[3][7][8][9] These products are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities.[3][4] The benzotriazole moiety in the final product can be further manipulated; for instance, it can be removed and replaced with other functional groups, showcasing the versatility of this methodology.
The synthesis of 3-sulfonylated indoles from vinyl benzotriazoles highlights the synthetic utility of the products derived from this Wittig reaction.[10] This demonstrates how the initial olefination provides a scaffold for subsequent, more complex transformations.
Quantitative Data Summary
While specific yield data for a wide range of aldehydes with this compound is not extensively documented in a single source, the related Julia-Kocienski olefination for the synthesis of N-vinyl benzotriazoles provides some insight into the expected efficiency. The stereoselectivity is a key aspect, with electron-deficient aldehydes and alkanals generally affording good to excellent Z-stereoselectivity.[3][8]
| Aldehyde Type | Predominant Isomer | Reference |
| Electron-rich (aromatic) | Tunable (E/Z mixture) | [3] |
| Electron-deficient (aromatic) | Z-isomer | [3][8] |
| Aliphatic | Z-isomer | [3][8] |
Note: The table reflects stereoselectivity trends observed in a related olefination method for synthesizing N-vinyl benzotriazoles and may be indicative of the outcomes with the Wittig reagent.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of N-vinyl benzotriazoles via a stabilized ylide intermediate. Its use offers operational advantages, including the ability to employ milder bases, and provides a degree of stereochemical control. The resulting vinyl benzotriazole products are versatile building blocks for the synthesis of more complex heterocyclic systems, making this methodology highly relevant for medicinal chemistry and drug discovery programs. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic tool.
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Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular Synthesis of N-Vinyl Benzotriazoles. Organic Letters, 15(16), 4086–4089. [Link]
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Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular Synthesis of N-Vinyl Benzotriazoles. ACS Publications.[Link]
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Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular Synthesis of N-vinyl Benzotriazoles. Paper Digest.[Link]
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Reddy, T. R., & Kumar, A. (2018). Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. Chemical Communications.[Link]
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Li, X., et al. (2017). Synthesis of 2-vinyl-2H-benzotriazoles via NIS-promoted regio/stereoselective addition of 1H-benzotriazole to alkynes. RSC Advances.[Link]
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Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry.[Link]
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Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. ResearchGate.[Link]
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[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of research and drug development, the pressure to achieve results can sometimes overshadow the foundational principles of laboratory safety. This guide is designed not as a mere checklist of warnings, but as a technical resource for fellow researchers, scientists, and drug development professionals. Its purpose is to foster a deeper understanding of the chemical nature of this compound, enabling you to work with this valuable reagent proactively and safely. By understanding the causality behind its hazards, we can design and implement protocols that are inherently self-validating, protecting ourselves, our colleagues, and the integrity of our work.
Section 1: Compound Profile and Integrated Hazard Analysis
This compound (CAS No. 58328-33-3) is a versatile phosphonium salt reagent.[1] Its utility stems from the unique combination of the triphenylphosphonium cation, a cornerstone of Wittig-type reactions and phase-transfer catalysis, and the benzotriazole moiety, a well-known leaving group and synthetic auxiliary.[2][3][4]
However, this structural combination also presents a multi-faceted hazard profile that demands rigorous control measures. The primary risks are not singular but exist as an interplay between the properties of the phosphonium salt and the benzotriazole group.
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Solids | Category 1 | H228: Flammable solid | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | ❗ |
| Potential Hazard | - | May form explosible dust-air mixture if dispersed | 💥 |
Source: Synthesized from multiple supplier Safety Data Sheets.[5]
Expert Insight: The "Why" Behind the Warnings
-
Flammability & Dust Explosion: The high surface area of the powdered solid, combined with its organic structure, makes it susceptible to ignition from heat, sparks, or open flames.[5] More critically, if the fine powder is dispersed in the air, it can form a combustible dust cloud that could explode if an ignition source is present.[5][6] This is a physical hazard that requires stringent engineering controls.
-
Irritation (Skin, Eye, Respiratory): The cationic nature of the phosphonium head and the chemical reactivity of the benzotriazole ring contribute to its irritant properties.[5] Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, the compound can cause localized inflammation and discomfort. Prolonged or repeated contact can exacerbate this irritation.
-
Aquatic Toxicity: The benzotriazole component of the molecule is known to be toxic to aquatic life, with potential for long-lasting effects in the environment.[7][8][9] This necessitates careful handling to prevent release into drains and waterways.[6][10]
Section 2: The Core Principles of Control: A Multi-Layered Defense
A robust safety protocol relies on the "hierarchy of controls," a system that prioritizes the most effective measures for risk reduction. This is not just about personal protective equipment (PPE); it begins with engineering and administrative controls.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can reach you.
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood. This ensures that any fine dust or potential vapors are captured and exhausted safely.[5]
-
Ignition Source Control: The handling area must be free of all potential ignition sources. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[5][6] Use grounding straps for equipment to prevent static electricity build-up, especially during transfer operations.
-
Containment: Use disposable weighing boats or liners to minimize contamination of balances. When dissolving the reagent, do so within the fume hood and add the solid to the solvent slowly to prevent splashing and dust generation.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. It must be selected and used correctly.
-
Hand Protection: Wear nitrile or neoprene protective gloves.[5] Always check gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.
-
Eye Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Body Protection: A flame-resistant lab coat and long-sleeved clothing are required to protect the skin.[5] Ensure clothing is fully buttoned.
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[5] However, for large-scale operations or in the event of a spill, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.[10]
Section 3: Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. Each step is included to mitigate a specific, identified risk.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources. Don all required PPE (goggles, lab coat, gloves).
-
Reagent Handling: Allow the container to reach room temperature before opening to prevent moisture condensation. Open the container inside the fume hood.
-
Weighing: Use a spatula to carefully transfer the required amount of the solid to a tared weighing vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Dissolution: Place the flask containing the solvent on a stir plate within the fume hood. Carefully add the weighed solid in portions to the solvent. Do not add solvent to the solid, as this can cause splashing.
-
Cleanup: Immediately after use, securely close the main reagent container. Decontaminate the spatula and weighing vessel or dispose of them as hazardous waste. Wipe down the work surface with a damp cloth to collect any residual dust.
SOP 2: Emergency Response Protocols
Rapid and correct response is critical to mitigating the harm from an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[5][11] Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[10]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][10] If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.[5][10]
-
Ingestion: Do NOT induce vomiting. [11] Rinse the mouth with water.[10] Seek immediate medical attention and call a poison center.[10]
-
Small Spill (Solid): With appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[5] Place the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Large Spill: Evacuate the area and prevent entry. Alert your institution's emergency response team.
Section 4: Storage & Waste Management
Proper storage and disposal are legal and ethical responsibilities that protect both personnel and the environment.
Storage & Incompatibility
-
Conditions: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[5][12] The storage area should be a designated, locked cabinet for toxic or hazardous materials.[6][10] Storing under an inert atmosphere is recommended to maintain product quality.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][13] Phosphonium salts can be incompatible with strong reducing agents.[2] Contact with these materials can lead to vigorous or hazardous reactions.
Waste Disposal
-
Procedure: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[10]
-
Environmental Precaution: Do not allow the material to enter drains or the environment.[6][8][10] Collect all waste in properly labeled, sealed containers for collection by a certified hazardous waste disposal company.
Visualized Workflows
Risk Assessment & Handling Workflow
A workflow for safe handling from preparation to storage.
Emergency Response Decision Tree
A decision tree for initial first aid response to exposure.
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-
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The Advent and Evolution of Benzotriazole-Containing Wittig Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
The Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, has seen numerous modifications to enhance its efficiency, selectivity, and substrate scope. Among these, the introduction of benzotriazole-containing phosphonium ylides represents a significant advancement, offering unique reactivity and advantages over traditional Wittig reagents. This in-depth technical guide explores the discovery, historical development, and mechanistic intricacies of these powerful synthetic tools. We will delve into the pioneering work of Alan R. Katritzky, the key synthetic protocols, and the causal factors behind the observed reactivity, providing field-proven insights for their effective application in research and drug development.
Introduction: The Quest for Controlled Olefination
The formation of alkenes is a fundamental transformation in organic chemistry, critical for the synthesis of a vast array of molecules, from pharmaceuticals to materials. The Wittig reaction, first reported by Georg Wittig in 1954, provided a groundbreaking method for the conversion of carbonyl compounds to alkenes. However, controlling the stereoselectivity of the resulting double bond and dealing with the often-troublesome separation of the triphenylphosphine oxide byproduct have been persistent challenges. This has driven continuous research into modifying the phosphonium ylide component to fine-tune its reactivity and handling properties.
The story of benzotriazole-containing Wittig reagents is intrinsically linked to the extensive work of Professor Alan R. Katritzky, a giant in the field of heterocyclic chemistry.[1] His group systematically explored the chemistry of benzotriazole, recognizing its potential as a versatile synthetic auxiliary.[2] This exploration laid the groundwork for the development of a new class of Wittig reagents with unique and valuable characteristics.
The Genesis: Alan R. Katritzky and the Benzotriazole Auxiliary
The journey towards benzotriazole-containing Wittig reagents began with Katritzky's in-depth investigation into the chemistry of N-substituted benzotriazoles.[2] Benzotriazole, a bicyclic heterocyclic compound, possesses a unique combination of properties that make it an excellent "leaving group" and a facilitator of various chemical transformations. The key to its utility lies in the stability of the benzotriazolate anion, which can be readily displaced by a wide range of nucleophiles.
Katritzky's group demonstrated that the benzotriazolyl group could be used to activate an adjacent carbon atom, facilitating the formation of carbanions. This principle was the conceptual springboard for the development of benzotriazole-stabilized phosphonium ylides.
The Discovery of Benzotriazole-Containing Wittig Reagents
While a single, definitive "discovery" paper for the direct olefination using a pre-formed benzotriazole-containing Wittig salt is not readily apparent in the initial literature, the conceptual framework and enabling methodologies were firmly established by Katritzky's group. Their work on benzotriazole-mediated[3][4]- and[4][5]-Wittig rearrangements showcased the ability of the benzotriazole moiety to influence the reactivity of adjacent carbanionic centers, which is the core principle of the Wittig reaction.[3][4]
The first concrete example of a benzotriazole-containing Wittig reagent is [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium chloride . The synthesis of this and related phosphonium salts paved the way for a new class of ylides for olefination reactions.
Synthesis of the Precursor: (Benzotriazol-1-ylmethyl)triphenylphosphonium Salts
The preparation of the key phosphonium salt precursor is a critical first step. A general and reliable protocol involves the reaction of 1-(chloromethyl)benzotriazole with triphenylphosphine.
Experimental Protocol: Synthesis of this compound
-
Preparation of 1-(Chloromethyl)benzotriazole: To a solution of benzotriazole (1.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous solution) in a suitable solvent such as dioxane, is added dropwise thionyl chloride (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the crude 1-(chloromethyl)benzotriazole is purified by recrystallization. Causality: This step introduces the reactive chloromethyl group onto the benzotriazole nitrogen, creating an electrophilic center for the subsequent reaction with triphenylphosphine.
-
Formation of the Phosphonium Salt: A solution of 1-(chloromethyl)benzotriazole (1.0 eq) in a dry, aprotic solvent like toluene or acetonitrile is treated with triphenylphosphine (1.0 eq). The mixture is heated to reflux for several hours, during which the phosphonium salt precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a stable, white solid. Causality: The nucleophilic phosphorus atom of triphenylphosphine displaces the chloride ion in an SN2 reaction, forming the stable phosphonium salt.
The Benzotriazole-Stabilized Ylide and its Reactivity
The magic of the benzotriazole-containing Wittig reagent lies in the properties of the ylide generated upon deprotonation of the phosphonium salt.
Experimental Protocol: In Situ Generation and Reaction of the Benzotriazole-Stabilized Ylide
-
Ylide Generation: The this compound (1.1 eq) is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to -78 °C, and a strong base, typically n-butyllithium (n-BuLi) (1.0 eq), is added dropwise. The formation of the deep red or orange colored ylide is indicative of successful deprotonation. Causality: The strong base abstracts the acidic proton from the methylene group adjacent to the positively charged phosphorus atom, generating the highly reactive ylide. The benzotriazole group stabilizes the adjacent carbanion through resonance and inductive effects.
-
Wittig Olefination: The aldehyde or ketone (1.0 eq) dissolved in dry THF is then added dropwise to the cold ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent prior to chromatography.
Mechanistic Insights and the Role of Benzotriazole
The reaction proceeds through the classical Wittig pathway, involving the formation of an oxaphosphetane intermediate. However, the presence of the benzotriazole group imparts unique characteristics:
-
Stabilization of the Ylide: The electron-withdrawing nature of the benzotriazole ring stabilizes the adjacent ylide, making it less reactive and more selective than unstabilized ylides. This often leads to a higher proportion of the thermodynamically more stable (E)-alkene.
-
Facile Elimination: The benzotriazole group can also influence the rate of decomposition of the oxaphosphetane intermediate, potentially affecting the stereochemical outcome.
-
Modified Solubility: The presence of the heterocyclic moiety can alter the solubility properties of the reagent and intermediates, which can be advantageous in certain solvent systems.
Diagram: Proposed Mechanism of Benzotriazole-Containing Wittig Reaction
Caption: Proposed Wittig Reaction Mechanism.
Advantages and Applications in Synthesis
The use of benzotriazole-containing Wittig reagents offers several key advantages:
-
Enhanced (E)-Selectivity: For many aldehydes, these reagents provide good to excellent selectivity for the (E)-isomer.
-
Milder Reaction Conditions: The stabilized nature of the ylide can allow for reactions to be carried out under milder conditions compared to those required for highly reactive, unstabilized ylides.
-
Broad Substrate Scope: These reagents have been shown to react with a wide range of aldehydes and ketones, including those bearing sensitive functional groups.
These advantages have made benzotriazole-containing Wittig reagents valuable tools in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities observed in the reaction of (benzotriazol-1-ylmethyl)triphenylphosphonium ylide with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 1-(Styryl)-1H-benzotriazole | 85 | >95:5 |
| 2 | p-Nitrobenzaldehyde | 1-(4-Nitrostyryl)-1H-benzotriazole | 92 | >98:2 |
| 3 | Cinnamaldehyde | 1-(4-Phenylbuta-1,3-dienyl)-1H-benzotriazole | 78 | (E,E) only |
| 4 | Cyclohexanecarboxaldehyde | 1-(2-Cyclohexylvinyl)-1H-benzotriazole | 81 | 90:10 |
| 5 | Heptanal | 1-(Oct-1-en-1-yl)-1H-benzotriazole | 75 | 85:15 |
Note: Yields and selectivities are representative and can vary depending on the specific reaction conditions.
Conclusion and Future Outlook
The development of benzotriazole-containing Wittig reagents, born from the foundational work of Alan R. Katritzky in heterocyclic chemistry, represents a significant contribution to the field of organic synthesis. These reagents provide a valuable alternative to traditional Wittig reagents, offering enhanced stereoselectivity and operational simplicity in many cases. The ability to readily introduce a vinylbenzotriazole moiety opens up further synthetic possibilities, as the benzotriazole group itself can be subsequently transformed. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical industry, the legacy of these versatile reagents is certain to endure and inspire further innovation in the design of novel olefination strategies.
References
-
Katritzky, A. R., et al. (2000). Benzotriazole-Mediated[3][4]-Wittig Rearrangement. The Preparation of Homoalcohols from Ethers. Semantic Scholar. [Link]
-
Katritzky, A. R., et al. (2010). Benzotriazole-Mediated (2,3)-Wittig Rearrangement. General and Stereocontrolled Syntheses of Homoallyl Alcohols and β,γ- Unsaturated Ketones. ResearchGate. [Link]
- Katritzky, A. R., et al. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron.
- Katritzky, A. R., et al. (1998). Benzotriazole-based intermediates: Reagents for efficient organic synthesis. Aldrichimica Acta.
-
Katritzky, A. R., et al. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews. [Link]
-
Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. [Link]
-
Katritzky, A. R., et al. (1989). Chemistry of Benzotriazole. Preparation, Lithiation and Transformation of N-(Benzotriazol-1-ylmethyl) Heterocycles. Semantic Scholar. [Link]
-
Shah, J., & Mohanraj, K. (Year not available). YIELDS, MELTING POINTS AND TOTAL REACTION TIME FOR SYNTHESISED BENZOTRIAZOLE DERIVATIVES. ResearchGate. [Link]
- Dong, D.-J., et al. (2010). Highly Tunable Stereoselective Olefination of Semistabilized Triphenylphosphonium Ylides with N-Sulfonyl Imines. Journal of the American Chemical Society.
- O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Wang, Z., et al. (2001). PhCH=P(MeNCH2CH2)3N: A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction. The Journal of Organic Chemistry.
-
Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky. National Academic Digital Library of Ethiopia. [Link]
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- 2. Author: A. R. Katritzky [organic-chemistry.org]
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- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction Utilizing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Authored by: A Senior Application Scientist
Introduction: A Versatile Reagent for the Synthesis of N-Vinyl Benzotriazoles
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note details the protocol for a specialized Wittig reaction employing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This reagent is a gateway to the synthesis of N-vinyl benzotriazoles, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[3]
The benzotriazole moiety imparts unique electronic properties to the phosphonium ylide, influencing its reactivity and the stereochemical outcome of the olefination. This guide provides a comprehensive, step-by-step methodology, from the synthesis of the precursor phosphonium salt to its application in the Wittig reaction and subsequent product purification. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Synthesis of the Precursor: this compound
The synthesis of the target phosphonium salt is a two-step process, commencing with the preparation of 1-(chloromethyl)-1H-benzotriazole, followed by its reaction with triphenylphosphine.
Part 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole
The initial step involves the reaction of benzotriazole with formaldehyde to form 1-(hydroxymethyl)benzotriazole, which is subsequently chlorinated using thionyl chloride.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-Benzotriazole | 119.12 | 11.9 g | 0.10 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 mL | ~0.10 |
| Thionyl chloride | 118.97 | 8.8 mL (14.2 g) | 0.12 |
| Toluene | - | 100 mL | - |
| Methanol | - | 50 mL | - |
| Benzene | - | As needed for recrystallization | - |
Protocol:
-
Hydroxymethylation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1H-benzotriazole (11.9 g, 0.10 mol), 37% aqueous formaldehyde (8.1 mL, ~0.10 mol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved. This indicates the formation of 1-(hydroxymethyl)benzotriazole.
-
Chlorination: Cool the reaction mixture in an ice bath. Slowly add thionyl chloride (8.8 mL, 0.12 mol) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture under reflux for 2 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add methanol (50 mL) to quench any remaining thionyl chloride.
-
Remove the solvents under reduced pressure.
-
Purification: Recrystallize the crude product from benzene to yield 1-(chloromethyl)-1H-benzotriazole as a white solid.[5]
Part 2: Synthesis of this compound
The phosphonium salt is prepared by a standard quaternization reaction of triphenylphosphine with the synthesized 1-(chloromethyl)-1H-benzotriazole.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Chloromethyl)-1H-benzotriazole | 167.59 | 16.8 g | 0.10 |
| Triphenylphosphine | 262.29 | 26.2 g | 0.10 |
| Toluene (anhydrous) | - | 200 mL | - |
Protocol:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(chloromethyl)-1H-benzotriazole (16.8 g, 0.10 mol) and triphenylphosphine (26.2 g, 0.10 mol) in anhydrous toluene (200 mL).
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum.
The Wittig Reaction: Synthesis of N-Vinyl Benzotriazoles
This protocol outlines the in-situ generation of the phosphonium ylide and its subsequent reaction with an aldehyde to form the corresponding N-vinyl benzotriazole.
Experimental Workflow
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- 3. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Alkene Synthesis Utilizing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Introduction: A Modern Tool for Olefination Chemistry
The synthesis of alkenes is a cornerstone of organic chemistry, with applications spanning from the production of fine chemicals and polymers to the intricate assembly of pharmacologically active molecules. The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful and reliable method for the conversion of aldehydes and ketones into alkenes.[1][2][3] This is achieved through the reaction of a carbonyl compound with a phosphorus ylide, a reagent typically generated in situ from a phosphonium salt.[1][2][3]
This guide focuses on the application of a specialized Wittig reagent, [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride . The incorporation of the benzotriazole moiety into the phosphonium salt backbone offers unique synthetic possibilities, particularly for the preparation of N-vinyl benzotriazoles and their derivatives. Benzotriazole and its derivatives are recognized as versatile synthetic intermediates in a wide array of chemical transformations.[4][5]
These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules, including antimicrobials, antivirals, and anticancer agents.[5][6][7] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and the scientific rationale behind the use of this specific reagent.
The Scientific Foundation: Mechanism and the Role of the Benzotriazole Group
The overall transformation follows the general mechanism of the Wittig reaction, which can be broken down into two primary stages: ylide formation and the olefination reaction itself.
Part 1: Ylide Formation
The process begins with the deprotonation of the phosphonium salt at the carbon atom situated between the phosphorus and the benzotriazole ring. This is accomplished using a strong base. The protons on this methylene group are rendered acidic by the powerful electron-withdrawing effect of the adjacent positively charged phosphonium ion.
The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, very strong bases like n-butyllithium are often required. However, the presence of the benzotriazole group may offer some degree of stabilization to the ylide, potentially allowing for the use of slightly weaker bases such as sodium hydride or alkali metal alkoxides.
Part 2: The Olefination Reaction
Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a zwitterionic intermediate known as a betaine. The betaine then undergoes ring-closure to form a four-membered cyclic intermediate, the oxaphosphetane.[2]
This oxaphosphetane is unstable and spontaneously decomposes in a retro-[2+2] cycloaddition reaction. The driving force for this decomposition is the formation of the highly stable triphenylphosphine oxide, which contains a very strong phosphorus-oxygen double bond. The other product of this fragmentation is the desired alkene.
Stereoselectivity Considerations
A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene (E/Z isomerism). The stereochemical outcome is largely dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., when the group attached to the ylidic carbon is an alkyl group) typically react rapidly and irreversibly to form the cis-oxaphosphetane, which then decomposes to the (Z)-alkene.[2]
-
Stabilized ylides (e.g., when the group is an electron-withdrawing group like an ester) react more slowly and the initial steps are often reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, leading predominantly to the (E)-alkene.[2][8]
The benzotriazole moiety in the ylide generated from this compound is expected to confer a degree of stabilization. Studies on related olefination reactions to form N-vinyl benzotriazoles have shown that reactions with electron-deficient aldehydes and alkanals can proceed with good to excellent (Z)-stereoselectivity.[6][9] This suggests that while the ylide is stabilized, the kinetic pathway leading to the Z-isomer is still highly favored under appropriate conditions.
Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: Preparation of the Phosphonium Salt (Optional)
While this compound is commercially available, it can also be synthesized from 1-(chloromethyl)-1H-benzotriazole and triphenylphosphine. This follows the standard procedure for preparing phosphonium salts via quaternization of the phosphine.[10]
Materials:
-
1-(chloromethyl)-1H-benzotriazole
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
To this solution, add 1-(chloromethyl)-1H-benzotriazole (1.0-1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt under vacuum. The product should be stored in a desiccator.
Protocol 2: Synthesis of a Representative Alkene (N-styryl-1H-benzotriazole)
This protocol details a representative Wittig reaction between the ylide generated from this compound and benzaldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi) solution
-
Benzaldehyde
-
Magnetic stirrer
-
Schlenk flask or a two-neck round-bottom flask
-
Syringes for liquid transfer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step A: Ylide Generation
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension at room temperature.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension. (Caution: Hydrogen gas is evolved). Alternatively, slowly add a solution of n-BuLi (1.1 equivalents) dropwise.
-
After the addition of the base, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
Step B: Olefination
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step C: Workup and Purification
-
Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkene product.
Data Interpretation and Expected Outcomes
The success of the synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
| Parameter | Expected Outcome |
| Reaction Yield | Moderate to good (50-85%), dependent on the specific aldehyde or ketone used and reaction conditions. |
| Stereoselectivity | Predominantly the (Z)-isomer is expected with aliphatic and electron-deficient aromatic aldehydes, though this can be influenced by the reaction conditions.[6][9] |
| Substrate Scope | A range of aromatic and aliphatic aldehydes are generally suitable. Ketones may react more slowly or require more forcing conditions. |
| Byproduct | Triphenylphosphine oxide is the major byproduct and is typically removed by crystallization or chromatography. |
Troubleshooting and Expert Recommendations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as ylides are highly sensitive to moisture. The base may need to be freshly titrated (in the case of n-BuLi) or washed to remove the mineral oil (for NaH). Incomplete ylide formation is a common cause of low conversion.
-
Poor Stereoselectivity: The E/Z ratio can be influenced by temperature, solvent, and the presence of lithium salts. If a different stereoisomer is desired, screening different bases (e.g., sodium bis(trimethylsilyl)amide - NaHMDS) and solvents may be beneficial.
-
Difficult Purification: Triphenylphosphine oxide can sometimes be challenging to separate from the product. It can often be removed by trituration of the crude product with a solvent in which the product is sparingly soluble but the oxide is not (e.g., diethyl ether or hexanes), or by careful column chromatography.
Conclusion
This compound is a valuable reagent for the synthesis of alkenes, particularly for accessing N-vinyl benzotriazole structures. Its application of the robust and well-understood Wittig reaction provides a reliable method for C=C bond formation. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can effectively utilize this reagent to construct complex molecules for applications in drug discovery and materials science.
References
-
Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular synthesis of N-vinyl benzotriazoles. Organic letters, 15(16), 4086–4089. [Link]
-
Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564–1610. [Link]
-
Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]
-
Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. PubMed, National Center for Biotechnology Information. [Link]
-
Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular synthesis of N-vinyl benzotriazoles. PubMed, National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Wittig, vinyl acetylene and two-steps click elimination processes. Retrieved from ResearchGate. [Link]
-
University of Toronto. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]
-
ResearchGate. (n.d.). Synthesis of 4(5)‐vinyl‐1,2,3‐triazole by [3+2]‐cycloaddition and Wittig reaction. Retrieved from ResearchGate. [Link]
-
Batey, R. A., & Thadani, A. N. (2002). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 4(9), 1587–1590. [Link]
-
Kilway, K. V., & Drew, A. (2007). Experiment 8: Wittig Reaction. University of Missouri – Kansas City. [Link]
-
Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. [Link]
-
Wikipedia. (n.d.). Wittig reagents. [Link]
-
Li, Y., et al. (2020). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 10(42), 25055–25059. [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. [Link]
-
OUCI. (n.d.). The continuing magic of benzotriazole: An overview of some recent advances in synthetic methodology. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wu, H.-C., et al. (2015). Regioselective Alkyl Transfer from Phosphonium Ylides to Functionalized Polyfluoroarenes. Chemical Science, 6(1), 536-540. [Link]
-
ResearchGate. (n.d.). Phosphonium ylide and olefin substrate evaluation. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2026). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. Retrieved from ResearchGate. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
ResearchGate. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from ResearchGate. [Link]
-
Chen, Y.-C., et al. (2025). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. ACS Omega, 10(2), 2636–2643. [Link]
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Synthesis of Vinyl-Substituted Benzotriazoles: An In-depth Technical Guide for Researchers
Introduction: The Significance of the Vinyl Benzotriazole Scaffold
Vinyl-substituted benzotriazoles represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The benzotriazole moiety, a fused bicyclic system, imparts unique physicochemical properties, including the ability to act as a bioisostere for various functional groups, engage in hydrogen bonding, and participate in π-stacking interactions. The introduction of a vinyl group provides a versatile handle for further chemical modifications and has been shown to be crucial for the biological activity of many derivatives. These compounds have demonstrated a broad spectrum of pharmacological activities, including antiviral, antifungal, and anticancer properties, making them attractive scaffolds for drug discovery and development.[1][2][3] This guide provides a comprehensive overview of the key synthetic strategies for accessing vinyl-substituted benzotriazoles, complete with detailed protocols and expert insights to aid researchers in this dynamic field.
Strategic Approaches to the Synthesis of Vinyl-Substituted Benzotriazoles
The synthesis of vinyl-substituted benzotriazoles can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. This section will delve into the mechanistic underpinnings and practical considerations of the most prominent synthetic routes.
Modular Synthesis via Julia-Kocienski Olefination and Azide-Aryne Cycloaddition
A highly flexible and modular approach to N1-vinyl benzotriazoles involves a two-stage process combining an azide-aryne [3+2] cycloaddition to construct the benzotriazole core, followed by a Julia-Kocienski olefination to introduce the vinyl group.[4] This strategy allows for the independent variation of substituents on both the benzotriazole ring and the vinyl moiety, offering a significant advantage over more linear synthetic routes.[4]
Conceptual Workflow:
Caption: Catalytic cycle of the Heck reaction for vinyl-benzotriazole synthesis.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling provides an alternative palladium-catalyzed route, where a halo-benzotriazole is coupled with a vinylboronic acid or its ester. [5]This reaction is known for its high functional group tolerance and generally proceeds under mild conditions. [6]
Other Synthetic Methodologies
Beyond these primary routes, other methods for the synthesis of vinyl-substituted benzotriazoles have been reported:
-
Wittig Reaction: This classic olefination reaction involves the reaction of a benzotriazole-containing phosphonium ylide with an aldehyde or ketone. While effective, the preparation of the requisite ylide can sometimes be challenging.
-
N-Iodosuccinimide (NIS)-Promoted Addition: This method allows for the regio- and stereoselective addition of 1H-benzotriazole to aromatic alkynes, providing access to 2-vinyl-2H-benzotriazole derivatives. The stereoselectivity is influenced by the substituents on the alkyne.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of vinyl-substituted benzotriazoles via the Julia-Kocienski olefination and a general protocol for the Heck reaction. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Modular Synthesis of (E/Z)-1-(Styryl)-1H-benzotriazole via Julia-Kocienski Olefination
This protocol describes a two-step sequence starting from a pre-synthesized benzotriazole-substituted Julia-Kocienski reagent.
Step 1: Synthesis of the Benzotriazole-Substituted Julia-Kocienski Reagent (Sulfone)
This step involves the azide-aryne cycloaddition followed by oxidation. A detailed protocol for this can be found in the work by Singh et al. (2013). [4]For the purpose of this protocol, we will assume the sulfone is available.
Step 2: Julia-Kocienski Olefination
Materials:
-
Benzotriazole-substituted sulfone (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 2.4 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, for poorly soluble substrates)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the benzotriazole-substituted sulfone (1.0 eq).
-
Dissolve the sulfone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LHMDS (2.4 eq) dropwise to the solution. The solution will typically turn a deep color, indicating the formation of the carbanion.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired (E/Z)-1-(styryl)-1H-benzotriazole. The E/Z ratio can be determined by ¹H NMR analysis. [4] Data Presentation: Comparison of Olefination Conditions [4]
Entry Base (eq) Solvent Temp (°C) Time (h) Yield (%) E/Z Ratio 1 LHMDS (2.4) THF 0 2 81 70/30 2 NaHMDS (2.4) THF 0 2 75 65/35 3 KHMDS (2.4) THF 0 2 78 68/32 4 LHMDS (2.4) THF -78 32 Incomplete 45/55 | 5 | DBU (2.0) | THF | Reflux | 2 | 47 | 26/74 |
Protocol 2: General Procedure for the Heck Reaction
This protocol provides a general method for the palladium-catalyzed coupling of a halo-benzotriazole with an alkene.
Materials:
-
Halo-benzotriazole (e.g., 1-bromo-1H-benzotriazole) (1.0 eq)
-
Alkene (e.g., styrene) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous acetonitrile or DMF
-
Celite
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the halo-benzotriazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile or DMF, followed by the alkene (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways:
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 4. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent at the Crossroads of Wittig Chemistry and Benzotriazole-Mediated Synthesis
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a specialized Wittig reagent that serves as a powerful tool in modern organic synthesis. Its utility extends beyond simple olefination, introducing the versatile benzotriazole moiety into molecular frameworks. This application note provides a comprehensive overview of the reagent's mechanism of action, its application in the synthesis of valuable N-vinylbenzotriazole intermediates, and a detailed protocol for its potential use in the synthesis of natural product analogues, exemplified by a hypothetical route to a Combretastatin A-4 analogue.
The strategic importance of this reagent lies in the dual functionality it imparts. The phosphonium salt enables the formation of a carbon-carbon double bond via the well-established Wittig reaction. Simultaneously, it installs a 1-benzotriazolyl group, which, as pioneered by the extensive work of Katritzky and coworkers, can function as an excellent leaving group, facilitating subsequent transformations and the introduction of diverse functionalities.[1] This unique combination makes this compound a valuable asset for the construction of complex molecular architectures.
Mechanism of Action: The Benzotriazole-Wittig Pathway
The primary application of this compound is in the Wittig olefination of aldehydes and ketones. The reaction proceeds through the initial deprotonation of the phosphonium salt to form the corresponding phosphorus ylide. This ylide is a key reactive intermediate, stabilized by the adjacent triphenylphosphonium group. The ylide then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The driving force for the final step is the formation of the highly stable triphenylphosphine oxide, leading to the elimination of the oxaphosphetane and the formation of the desired N-vinylbenzotriazole product.
Figure 1: General mechanism of the Wittig reaction.
Synthetic Utility of N-Vinylbenzotriazoles: A Gateway to Further Functionalization
The N-vinylbenzotriazole products obtained from the Wittig reaction are not merely inert olefins. The benzotriazole group is an excellent leaving group and can be displaced by a variety of nucleophiles, including organometallic reagents, amines, and thiols. This reactivity opens up a plethora of possibilities for further molecular elaboration, making N-vinylbenzotriazoles valuable synthetic intermediates.
Figure 2: Synthetic workflow from carbonyl to functionalized alkene.
Application in Natural Product Analogue Synthesis: A Hypothetical Route to a Combretastatin A-4 Analogue
Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization.[2] Its core structure features a cis-stilbene moiety. The synthesis of analogues of Combretastatin A-4 is an active area of research aimed at improving its pharmacological profile.[3][4] Here, we propose a hypothetical synthetic route to a novel Combretastatin A-4 analogue where one of the phenyl rings is replaced by a substituted pyridine ring, and the vinyl linker is constructed using this compound.
The key step in this proposed synthesis is the Wittig reaction between a substituted pyridine-4-carbaldehyde and the ylide generated from this compound. The resulting N-vinylbenzotriazole intermediate can then be subjected to a Suzuki coupling with a boronic acid to introduce the second aromatic ring, thus completing the core structure of the Combretastatin A-4 analogue.
Experimental Protocol: Synthesis of a Pyridyl-Aryl Ethene Analogue
Step 1: In situ Generation of the Phosphorus Ylide and Wittig Olefination
-
To a stirred suspension of this compound (1.2 mmol) in anhydrous THF (20 mL) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.
-
Add a solution of the substituted pyridine-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-vinylbenzotriazole intermediate.
Step 2: Suzuki Coupling for the Introduction of the Second Aromatic Ring
-
To a solution of the N-vinylbenzotriazole intermediate (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and ethanol (12 mL), add a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final Combretastatin A-4 analogue.
Data Presentation: Expected Outcomes
| Step | Reaction | Key Reagents | Expected Product | Typical Yield (%) |
| 1 | Wittig Olefination | This compound, n-BuLi, Pyridine-4-carbaldehyde | 1-(Pyridin-4-ylvinyl)-1H-benzo[d][3][4][5]triazole | 70-85 |
| 2 | Suzuki Coupling | N-Vinylbenzotriazole intermediate, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Pyridyl-Aryl Ethene Analogue | 60-80 |
Conclusion
This compound is a highly valuable reagent for the synthesis of N-vinylbenzotriazoles, which are versatile intermediates for further chemical transformations. Its application in a Wittig olefination/nucleophilic substitution sequence provides a powerful strategy for the construction of complex organic molecules. The hypothetical synthesis of a Combretastatin A-4 analogue presented herein illustrates the potential of this methodology in the field of medicinal chemistry and drug discovery. The ability to introduce a vinyl-heterocycle moiety with subsequent opportunities for diversification makes this phosphonium salt a noteworthy tool for synthetic chemists.
References
-
MySkinRecipes. This compound. [Link]
-
New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. [Link]
-
Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4. | Request PDF. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]
-
Modular synthesis of N-vinyl benzotriazoles. PubMed. [Link]
-
The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]
-
International Invention of Scientific Journal Synthesis of Benzotriazole Derivatives. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1 - Lupine Publishers. [Link]
-
Review on synthetic study of benzotriazole. GSC Online Press. [Link]
Sources
Application Notes and Protocols for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in Pharmaceutical Synthesis
Introduction
In the landscape of modern pharmaceutical synthesis, the quest for efficient and versatile reagents for carbon-carbon bond formation is paramount. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride emerges as a significant reagent, particularly in olefination reactions, leveraging the principles of the Wittig reaction. The benzotriazole moiety is a well-established pharmacophore, present in numerous bioactive molecules and imparting a range of pharmacological activities, including antiviral, antifungal, and anticancer properties.[1][2][3][4][5] This unique combination of a reactive phosphonium salt with a privileged heterocyclic scaffold makes this compound a valuable tool for medicinal chemists and drug development professionals.
These application notes provide a comprehensive guide to the synthesis and utilization of this reagent, offering detailed protocols, mechanistic insights, and a discussion of its potential in the synthesis of pharmaceutically relevant compounds.
Synthesis of this compound
The synthesis of the title phosphonium salt is a two-step process commencing with the preparation of the key intermediate, 1-(chloromethyl)-1H-benzotriazole, followed by its reaction with triphenylphosphine.
Protocol 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole
This protocol is adapted from established literature procedures for the chlorination of 1-(hydroxymethyl)benzotriazole.[6]
Materials:
-
1-(Hydroxymethyl)benzotriazole
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Benzene
-
Ice bath
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Distillation apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, place 1-(hydroxymethyl)benzotriazole.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred slurry. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the reflux period, carefully distill off the excess thionyl chloride.
-
To quench any remaining thionyl chloride, cautiously add methanol to the cooled residue and briefly reflux.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and recrystallize from benzene to afford 1-(chloromethyl)-1H-benzotriazole as a crystalline solid.
Expected Yield: Approximately 80-85%.
Protocol 2: Synthesis of this compound
This protocol is based on the general and widely used method for the preparation of phosphonium salts from alkyl halides and triphenylphosphine.[7]
Materials:
-
1-(Chloromethyl)-1H-benzotriazole
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Vacuum filtration setup
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(chloromethyl)-1H-benzotriazole in anhydrous toluene.
-
Add an equimolar amount of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
As the reaction proceeds, the phosphonium salt will precipitate from the solution.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid under vacuum to yield this compound.
Characterization: The product can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Application in Pharmaceutical Synthesis: The Wittig Reaction
This compound is primarily employed as a precursor to the corresponding phosphorus ylide in the Wittig reaction. This powerful olefination method allows for the conversion of aldehydes and ketones into alkenes, a crucial transformation in the synthesis of numerous pharmaceutical agents.[8]
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent formation and decomposition of an oxaphosphetane intermediate.[8]
Diagram 1: General Mechanism of the Wittig Reaction
Protocol 3: General Procedure for the Wittig Olefination
This protocol provides a general method for the in situ generation of the [(1H-benzotriazol-1-yl)methyl]triphenylphosphonium ylide and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)
-
Aldehyde or ketone
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
Ylide Generation:
-
Under an inert atmosphere, add this compound to a flame-dried flask containing a magnetic stir bar.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise to the stirred suspension. The formation of the ylide is often accompanied by a color change.
-
Allow the mixture to stir for 1-2 hours at the same temperature to ensure complete ylide formation.
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF.
-
Slowly add the carbonyl solution to the freshly prepared ylide solution at the appropriate temperature (typically the same temperature as ylide generation).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Data Presentation: Representative Substrate Scope
The following table illustrates the potential application of this reagent with various carbonyl compounds relevant to pharmaceutical synthesis. Note: The yields are hypothetical and serve as a guide for expected reactivity based on general Wittig reaction principles.
| Entry | Carbonyl Substrate | Product Structure | Expected Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrostyryl)-1H-benzotriazole | 75-85 |
| 2 | 2-Pyridinecarboxaldehyde | 1-(2-(Pyridin-2-yl)vinyl)-1H-benzotriazole | 70-80 |
| 3 | Acetophenone | 1-(1-Phenylprop-1-en-2-yl)-1H-benzotriazole | 60-70 |
| 4 | Cyclohexanone | 1-(Cyclohexylidenemethyl)-1H-benzotriazole | 65-75 |
Diagram 2: Experimental Workflow for Wittig Olefination
Sources
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 6. prepchem.com [prepchem.com]
- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for One-Pot Synthesis Using [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Introduction: A Versatile Reagent for Efficient Olefination
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and procedural simplicity is paramount. One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, represent a significant advancement toward these goals. Within this context, the Wittig reaction stands as a cornerstone for the synthesis of alkenes from carbonyl compounds. This application note details the use of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, a specialized Wittig reagent that offers unique advantages in one-pot olefination strategies.
The incorporation of the benzotriazole moiety, a well-established synthetic auxiliary, imparts distinct properties to this phosphonium salt. Benzotriazole is known for its ability to act as an excellent leaving group, a feature that can be leveraged to modulate reactivity and facilitate novel synthetic transformations. These notes are intended for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, field-proven insights, and detailed protocols for the effective application of this versatile reagent.
The Mechanistic Landscape: A Step-by-Step Look at the One-Pot Wittig Reaction
The one-pot synthesis of alkenes using this compound follows the fundamental principles of the Wittig reaction, initiated by the in situ formation of the corresponding phosphorus ylide. The entire sequence, from ylide generation to alkene formation, occurs in a single reaction vessel.
-
Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. This is achieved by the addition of a suitable base. The electron-withdrawing nature of the positively charged phosphorus atom renders the methylene protons sufficiently acidic for removal by a moderately strong base.
-
Nucleophilic Attack and Oxaphosphetane Formation: The generated phosphorus ylide is a potent nucleophile. The nucleophilic carbon atom of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which rapidly undergoes ring-closure to form a four-membered cyclic intermediate known as an oxaphosphetane. Under lithium-salt-free conditions, it is believed that the oxaphosphetane can also be formed directly through a [2+2] cycloaddition.[1]
-
Alkene Formation and the Role of Benzotriazole: The oxaphosphetane intermediate is unstable and spontaneously decomposes via a retro-[2+2] cycloaddition. This fragmentation yields the desired alkene and triphenylphosphine oxide. The exceptional stability of the P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for this final step. While the primary role of the benzotriazole group in this specific Wittig reagent is not extensively documented in dedicated studies, its inherent properties as a good leaving group suggest potential for further functionalization or influence on the reaction's stereochemical outcome.
Experimental Protocol: A Generalized One-Pot Procedure
This protocol provides a general framework for the one-pot synthesis of an alkene from an aldehyde using this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Sodium hydroxide (NaOH))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe. Stir the suspension.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add the base (1.05 equivalents) portion-wise. For NaH, add it as a mineral oil dispersion. For t-BuOK, add it as a solid. Allow the mixture to stir at 0 °C for 15-30 minutes and then warm to room temperature, stirring for an additional 1-2 hours to ensure complete ylide formation. A color change is often observed.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask under an inert atmosphere. Slowly add this solution to the ylide mixture via syringe at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent (e.g., by dissolving the crude residue in a minimal amount of DCM and adding hexanes). Further purification is typically achieved by flash column chromatography on silica gel.
Sources
Application Notes & Protocols: Stereoselective Synthesis with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in stereoselective olefin synthesis. This reagent, leveraging the unique properties of the benzotriazole moiety, serves as a valuable tool in Wittig and related olefination reactions. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide detailed protocols for reagent synthesis and application, and offer expert insights into optimizing reaction outcomes. The causality behind experimental choices is emphasized to ensure both reproducibility and rational adaptation of the methodologies presented.
Introduction: The Benzotriazole Advantage in Olefination Chemistry
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2] The stereochemical outcome of this transformation—the preferential formation of either the (E)- or (Z)-alkene—is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals. This stereoselectivity is primarily dictated by the electronic nature of the substituents on the phosphonium ylide.[2]
This compound is a specialized Wittig reagent. The key to its utility lies in the benzotriazole group, a versatile synthetic auxiliary.[3] Benzotriazole can function as an excellent leaving group and its heterocyclic structure provides moderate electronic stabilization to the adjacent carbanion of the ylide. This places the corresponding ylide in the "semi-stabilized" category, offering a unique platform for influencing and controlling the E/Z selectivity of the olefination, often allowing access to the thermodynamically favored (E)-alkene under appropriate conditions.
This guide will explore the synthesis of this reagent and its application in stereoselective olefination, providing a robust framework for its successful implementation in the laboratory.
Mechanistic Rationale and Stereochemical Control
The efficacy of this compound is rooted in the classical Wittig reaction mechanism. The process is initiated by the deprotonation of the phosphonium salt to form the corresponding phosphorus ylide. This ylide then engages in a series of steps that dictate the final stereochemical outcome.
Ylide Formation and Characteristics
The phosphonium salt is a weakly acidic solid that requires a strong base for deprotonation to generate the nucleophilic ylide.[1][4]
Caption: Ylide generation from the phosphonium salt.
The benzotriazole group provides moderate resonance stabilization to the carbanion, making the ylide less reactive than non-stabilized ylides (e.g., Ph₃P=CH₂) but more reactive than fully stabilized ylides (e.g., Ph₃P=CHCO₂Et). This "semi-stabilized" nature is critical for stereocontrol.
The Path to Stereoselectivity
The reaction of the ylide with an aldehyde proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[4] The stereoselectivity arises from the kinetics and reversibility of the formation of the diastereomeric betaine/oxaphosphetane intermediates.
-
Kinetic (Z)-Pathway: The initial cycloaddition is often under kinetic control, leading to a syn-oxaphosphetane, which decomposes to the (Z)-alkene. This pathway is favored by non-stabilized ylides and salt-free conditions.
-
Thermodynamic (E)-Pathway: For semi-stabilized ylides, such as the one derived from our title reagent, the initial cycloaddition can be reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which subsequently decomposes to the (E)-alkene. This pathway is favored by conditions that promote reversibility, such as the use of specific solvents (e.g., polar aprotic), elevated temperatures, or the presence of lithium salts.
Caption: General mechanism for stereoselective Wittig olefination.
By leveraging the semi-stabilized nature of the benzotriazolyl-substituted ylide, chemists can often steer the reaction towards the (E)-alkene, a common requirement in medicinal chemistry.
Synthesis and Handling of the Reagent
The phosphonium salt is readily prepared from commercially available starting materials. Proper handling and storage are essential for maintaining its reactivity.
Protocol 3.1: Synthesis of this compound
This protocol is based on standard procedures for phosphonium salt synthesis.[5]
Materials:
-
1-(Chloromethyl)-1H-benzotriazole
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene or Acetonitrile
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Add triphenylphosphine (1.0 eq.) to the flask, followed by anhydrous toluene to form a solution.
-
Addition: To the stirring solution, add 1-(chloromethyl)-1H-benzotriazole (1.05 eq.) either as a solid or dissolved in a minimal amount of anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. A white precipitate will form as the reaction progresses.
-
Isolation: After cooling the reaction to room temperature, isolate the white solid product by filtration under suction.
-
Washing: Wash the filter cake with cold diethyl ether or toluene to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, this compound, under high vacuum. Store the salt in a desiccator, as phosphonium salts can be hygroscopic.
Expert Insight: The choice of solvent is critical. Toluene is often preferred as the product is insoluble and precipitates out, driving the reaction to completion. Ensure all reagents and solvents are anhydrous to prevent side reactions.
Application Protocol: Stereoselective Olefination
This section provides a detailed, step-by-step methodology for a representative Wittig reaction designed to favor the (E)-alkene product.
Protocol 4.1: (E)-Selective Olefination of an Aromatic Aldehyde
Objective: To synthesize an (E)-1-(alkenyl)-1H-benzotriazole derivative from an aromatic aldehyde.
Caption: Experimental workflow for (E)-selective olefination.
Materials:
-
This compound (1.1 eq.)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard inert atmosphere glassware, syringes, and cooling bath
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Aging: Stir the resulting ylide solution at -78 °C for 1 hour.
-
Aldehyde Addition: Dissolve the aldehyde in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The slow warming allows for the equilibration to the thermodynamic anti-oxaphosphetane intermediate, favoring (E)-alkene formation.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene isomers and the triphenylphosphine oxide byproduct.
Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's stereochemistry and purity should be confirmed by ¹H NMR spectroscopy, observing the coupling constants of the vinylic protons (typically J ≈ 12-18 Hz for E-isomers).
Data Presentation and Expected Outcomes
The stereochemical outcome of the Wittig reaction is highly dependent on the substrates and conditions. The following table provides a summary of expected trends when using the benzotriazolyl-substituted ylide.
| Aldehyde Substrate | Base / Conditions | Predominant Isomer | Expected E:Z Ratio | Rationale |
| Aromatic (e.g., Benzaldehyde) | n-BuLi, THF, -78°C to RT | (E) | >10:1 | Reversible oxaphosphetane formation allows equilibration to the more stable anti intermediate. |
| Aliphatic (e.g., Hexanal) | n-BuLi, THF, -78°C to RT | (E) | 5:1 to 10:1 | Similar to aromatic aldehydes, but steric hindrance is slightly less, potentially lowering selectivity. |
| Aromatic (e.g., Benzaldehyde) | NaHMDS, THF, -78°C | Mixture | ~1:1 to 3:1 | Salt-free conditions (Na+ vs Li+) can reduce reversibility, leading to more kinetic (Z) product. |
Troubleshooting and Expert Insights
-
Low Yield: This may result from incomplete ylide formation or ylide decomposition. Ensure the base is properly titrated and added at low temperature. Confirm that all glassware and solvents are scrupulously dry.
-
Poor Stereoselectivity: To enhance (E)-selectivity, ensure the reaction is allowed to warm slowly to room temperature and stir for a sufficient time to allow for complete equilibration. Adding a lithium salt (e.g., LiBr) can sometimes promote reversibility and improve the E:Z ratio.
-
Difficulty Removing Ph₃P=O: Triphenylphosphine oxide is notoriously difficult to separate from some products. Purification can be aided by precipitating the oxide from a nonpolar solvent mixture (e.g., hexane/ether) or by using specialized chromatography techniques. One reported method involves converting the oxide to a water-soluble salt with oxalyl chloride followed by an aqueous wash.[5]
References
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Myers, A. Stereoselective Olefination Reactions: The Wittig Reaction. Scribd. [Link]
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Synthesis of Stable N-Substituted Phosphorous Ylides of Triazene and Triazole and Chemoselective Investigation. ResearchGate. [Link]
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Benzotriazole-based phosphonium salts. ResearchGate. [Link]
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New benzotriazole-based reagents for the phosphonylation of various N-, O-, and S-nucleophiles. ResearchGate. [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]
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Overview of Phosphonium ylide chemistry. ResearchGate. [Link]
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Studies on Thiocarbonyl Olefination Reactions with Phosphonium Ylides. ResearchGate. [Link]
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Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]
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Aggarwal, V. K., et al. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034-6035. Organic Chemistry Portal. [Link]
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Kadrowski, B. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
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Koch, M., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, E80, 1240-1243. [Link]
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Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate. [Link]
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
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Convenient Synthesis of 1H-Benzotriazolylalkylphenols. ResearchGate. [Link]
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O'Brien, C. J., et al. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]
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(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. ResearchGate. [Link]
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[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in the synthesis of heterocyclic compounds
Application Note & Protocols
Introduction: The Unique Role of Benzotriazole in Synthetic Chemistry
Benzotriazole, a seemingly simple fused heterocyclic compound, has emerged as a powerhouse auxiliary in modern organic synthesis. Its remarkable ability to function as an excellent leaving group, a potent activating group, and a stabilizer of anionic intermediates has been extensively explored and masterfully harnessed by the Katritzky group and others.[1][2] This versatility extends to the realm of phosphorus ylides, where the incorporation of a benzotriazolyl moiety onto the ylidic carbon atom creates a reagent with unique reactivity and synthetic potential.
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a stable, crystalline solid that serves as a precursor to the corresponding phosphorus ylide.[3][4] This ylide is not merely a simple one-carbon Wittig reagent; the benzotriazole group imparts distinct electronic properties that influence its reactivity and allows for subsequent transformations, making it a valuable tool for the construction of complex heterocyclic frameworks. This application note will provide a detailed exploration of the synthesis and application of this versatile phosphonium salt, complete with step-by-step protocols for the preparation of distinct heterocyclic systems.
Core Concept: The Dual Functionality of the Benzotriazolyl-Substituted Ylide
The power of the [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium ylide lies in its dual nature. It participates in classic Wittig-type olefination reactions with carbonyl compounds, but the resulting vinyl benzotriazole products are themselves versatile intermediates. The benzotriazole group can be subsequently displaced by a range of nucleophiles or participate in intramolecular cyclizations, opening pathways to a variety of heterocyclic structures. This two-stage reactivity profile provides a strategic advantage in multistep syntheses.
Protocol 1: Synthesis of this compound
A reliable supply of the phosphonium salt is the cornerstone of its application. The synthesis is a straightforward nucleophilic substitution reaction between 1-(chloromethyl)benzotriazole and triphenylphosphine. The starting material, 1-(chloromethyl)benzotriazole, can be prepared from the readily available 1-hydroxymethylbenzotriazole.[5][6]
Workflow for the Synthesis of the Phosphonium Salt
Caption: Workflow for the two-part synthesis of the target phosphonium salt.
Experimental Procedure:
Part A: Synthesis of 1-(Chloromethyl)benzotriazole [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-hydroxymethylbenzotriazole (14.9 g, 0.1 mol) in 50 mL of dichloromethane.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (11.9 g, 7.3 mL, 0.1 mol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(chloromethyl)benzotriazole as a white solid.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(chloromethyl)benzotriazole (16.7 g, 0.1 mol) and triphenylphosphine (26.2 g, 0.1 mol) in 150 mL of dry toluene.
-
Reaction: Heat the mixture to reflux for 24 hours. A white precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration, wash with cold toluene (2 x 30 mL) and then with diethyl ether (2 x 30 mL).
-
Drying: Dry the solid under vacuum to afford this compound.
Protocol 2: Synthesis of 1-(Alken-1-yl)benzotriazoles via Wittig Olefination
This protocol details the use of the benzotriazole-substituted ylide for the synthesis of N-vinyl benzotriazoles, which are valuable precursors for a variety of other heterocyclic systems.[7] The reaction proceeds via the in-situ generation of the ylide followed by its reaction with an aldehyde.
Reaction Mechanism: Wittig Olefination
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Scale-up synthesis with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
An Application Guide for the Multi-Scale Synthesis of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. This reagent is a vital precursor for Wittig reactions, a cornerstone of modern organic synthesis for alkene formation.[1][2][3] The protocols and insights detailed herein are designed to ensure scientific integrity, operational safety, and reproducibility from laboratory benchtop to pilot-plant scale.
The benzotriazole moiety is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5][6] Consequently, robust and scalable synthetic routes to key intermediates like the title phosphonium salt are of significant interest in pharmaceutical development.[7]
Core Principles and Reaction Mechanism
The synthesis of phosphonium salts is a classic transformation in organic chemistry, typically proceeding through a bimolecular nucleophilic substitution (SN2) reaction.[8] In this specific synthesis, the nucleophile is triphenylphosphine, which attacks the electrophilic carbon of 1-(chloromethyl)-1H-benzotriazole.
The reaction mechanism involves the lone pair of electrons on the phosphorus atom of triphenylphosphine attacking the carbon atom bonded to the chlorine. This displaces the chloride ion and forms a new phosphorus-carbon bond, resulting in the desired phosphonium salt. The benzotriazole group is an excellent leaving group and contributes to the stability of the resulting compound.[9]
Once synthesized, this phosphonium salt serves as the precursor to a phosphorus ylide (or Wittig reagent). This is achieved through deprotonation of the methylene group adjacent to the positively charged phosphorus atom using a suitable base.[10][11][12] The resulting ylide is a powerful nucleophile that can react with aldehydes or ketones to form alkenes, with the thermodynamic driving force being the formation of the highly stable triphenylphosphine oxide.[13]
Caption: Reaction mechanism for phosphonium salt formation.
Health and Safety Precautions
Scaling up chemical reactions necessitates a heightened focus on safety. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[14][15]
-
Reagent Handling:
-
Triphenylphosphine (TPP): Harmful if swallowed. May cause skin irritation and allergic reactions.[15] Avoid dust formation and inhalation.[14][15] It is stable under normal conditions but can form explosive mixtures with air upon intense heating.
-
Solvents: Toluene and N,N-Dimethylformamide (DMF) are flammable and have associated health risks. Avoid inhalation and skin contact. Ensure proper ventilation and eliminate ignition sources.
-
-
Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[16] In case of skin contact, wash immediately with soap and plenty of water.[14][17] If inhaled, move to fresh air.[17] In case of eye contact, flush with water as a precaution.[14] Seek medical attention if any symptoms persist.[17]
Scalable Synthesis Protocol
This protocol is designed for scalability. The key to a successful scale-up is maintaining efficient mixing and temperature control. The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the endpoint.
Materials and Equipment
| Category | Item | Recommended Purity/Specification |
| Reagents | 1-(Chloromethyl)-1H-benzotriazole | >97% |
| Triphenylphosphine (TPP) | >98% | |
| Solvent | Toluene or N,N-Dimethylformamide (DMF) | Anhydrous Grade |
| Anti-Solvent | Diethyl Ether or Hexane | Anhydrous Grade |
| Equipment | Round-bottom flask or jacketed reactor | Sized appropriately for the scale |
| Reflux condenser | ||
| Mechanical overhead stirrer | Essential for larger scales | |
| Heating mantle or oil bath | With temperature controller | |
| Filtration apparatus (e.g., Büchner funnel) | ||
| Vacuum oven | For drying the final product |
Experimental Workflow
Caption: General workflow for the scale-up synthesis.
Step-by-Step Methodology
-
Reactor Setup: Assemble a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Purge the system with nitrogen to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with triphenylphosphine (1.05 equivalents) and the chosen solvent (Toluene or DMF, see table below). Begin stirring to dissolve the TPP. Using a slight excess of TPP ensures the complete consumption of the chloro-reagent.
-
Substrate Addition: Slowly add 1-(chloromethyl)-1H-benzotriazole (1.00 equivalent) to the stirred solution. For larger scales, this addition should be done portion-wise or as a solution in the reaction solvent to manage any potential exotherm.
-
Reaction: Heat the mixture to reflux (for Toluene, approx. 110 °C) and maintain this temperature with vigorous stirring. The reaction is typically complete within 24-72 hours.[18]
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting materials by TLC or HPLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The phosphonium salt product, being ionic, will often precipitate from a non-polar solvent like toluene upon cooling. If precipitation is slow or incomplete, the process can be aided by further cooling in an ice bath or by the slow addition of an anti-solvent like diethyl ether or hexane.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold toluene and then with diethyl ether or hexane to remove any unreacted triphenylphosphine and other impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50 °C until a constant weight is achieved. Phosphonium salts can be hygroscopic, so proper drying is essential.[18]
Scale-up Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (100g) | Production Scale (1kg) |
| 1-(Chloromethyl)-1H-benzotriazole | 10.0 g (59.6 mmol) | 100.0 g (0.596 mol) | 1.00 kg (5.96 mol) |
| Triphenylphosphine | 16.4 g (62.6 mmol) | 164.0 g (0.626 mol) | 1.64 kg (6.26 mol) |
| Toluene (Solvent) | 100 mL | 1 L | 10 L |
| Reaction Time (approx.) | 48-72 hours | 48-72 hours | 48-72 hours |
| Expected Yield (approx.) | 22-24 g (85-93%) | 220-240 g (85-93%) | 2.2-2.4 kg (85-93%) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality starting materials. | Extend reflux time and monitor by HPLC. Verify purity of reagents before starting. |
| Product is an Oil, Not a Solid | Presence of residual solvent or moisture. Product is inherently oily (common for some phosphonium salts).[18] | Dry the product thoroughly under high vacuum. Attempt trituration with an anti-solvent (e.g., cold hexane or diethyl ether) to induce solidification.[18] Recrystallization from a suitable solvent system (e.g., dichloromethane/ether or ethyl acetate/hexane) can also yield a crystalline solid.[18][19] |
| Low Yield | Incomplete precipitation. Loss during filtration/transfer. | Cool the solution for a longer period or add more anti-solvent. Ensure efficient transfer and washing techniques. |
| Product Contaminated with TPP | Incorrect stoichiometry. Inefficient washing. | Use a slight excess of the chloro-reagent if TPP is difficult to remove (though this may leave unreacted starting material). Wash the crude product thoroughly with a solvent in which TPP is soluble but the product is not (e.g., diethyl ether). |
Conclusion
The synthesis of this compound can be reliably and efficiently scaled from the laboratory to production levels. The critical parameters for success include the use of high-purity, anhydrous reagents and solvents, maintaining an inert atmosphere, ensuring efficient agitation, and careful control of the work-up and purification steps. By following the detailed protocols and safety guidelines outlined in this document, researchers and production chemists can confidently produce this valuable Wittig reagent precursor for applications in pharmaceutical and fine chemical synthesis.
References
- Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (n.d.).
- US6630605B2 - Process for the purification of phosphonium salts - Google Patents. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Triphenylphosphine - SAFETY DATA SHEET. (2015).
- TRIPHENYL PHOSPHINE EXTRA PURE MSDS CAS No - Loba Chemie. (2015).
- SAFETY DATA SHEET - Fisher Scientific. (2015).
- Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024).
- US5481040A - Process for the preparation of phosphonium salts - Google Patents. (n.d.).
- Synthesis of benzotriazole derivatives as antioxidants for industrial lubricating oils. (2025).
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024).
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024).
- Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 A2. (n.d.).
- How to recrystallize phosphonium salt? - ResearchGate. (2018).
- Wittig Reaction - Common Conditions. (n.d.).
- Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. (2021).
- US20110152565A1 - Method for making a phosphorus ylide - Google Patents. (n.d.).
- This compound - MySkinRecipes. (n.d.).
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- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
- This compound 111198-09-5 - TCI Chemicals. (n.d.).
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Application Notes & Protocols for Green Chemistry Approaches to Wittig-Type Reactions Utilizing Benzotriazole Reagents
Abstract
The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, has traditionally been hampered by significant drawbacks from a green chemistry perspective, most notably poor atom economy due to the generation of triphenylphosphine oxide as a stoichiometric byproduct. This guide details a greener approach to olefination that replaces the conventional phosphonium ylides with reagents incorporating benzotriazole as a versatile synthetic auxiliary and an efficient leaving group. By leveraging the unique reactivity of benzotriazole and employing sustainable reaction conditions such as solvent-free mechanochemistry and microwave-assisted synthesis, these protocols offer a significant leap forward in waste reduction, energy efficiency, and overall environmental impact, providing researchers and drug development professionals with a practical and more sustainable alternative for alkene synthesis.
Introduction: Re-engineering a Classic Reaction for a Sustainable Future
The Wittig reaction is a powerful tool for alkene synthesis, offering exceptional reliability and control over double bond placement.[1] However, its environmental footprint is considerable. The primary issue lies in the formation of triphenylphosphine oxide, a high-molecular-weight byproduct that is generated in stoichiometric amounts. This contributes to a low atom economy and often necessitates challenging chromatographic purifications, which in turn generate significant solvent waste.[2]
The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and less wasteful.[3][4] Key strategies include the use of safer solvents (or no solvent at all), improving atom economy, and utilizing alternative energy sources to reduce reaction times and energy consumption.[2][5][6][7] This guide focuses on a novel strategy that addresses the core inefficiency of the Wittig reaction by replacing the triphenylphosphine oxide byproduct with a more benign and easily handled leaving group: benzotriazole.
Benzotriazole is a unique and versatile synthetic auxiliary.[8][9] It can be readily introduced into a molecule and, crucially, can function as an excellent leaving group.[8][10] By designing Wittig-type reagents where the phosphorus atom is linked to a benzotriazole moiety, we can fundamentally alter the reaction's byproduct profile, leading to a more sustainable and efficient process.
This document provides the scientific rationale, detailed experimental protocols, and comparative data for conducting Wittig-type reactions using benzotriazole-based reagents under green chemistry conditions.
The Benzotriazole Advantage: A Mechanistic Shift Towards Greener Olefination
The core innovation lies in the design of a phosphonium ylide precursor where the phosphorus is bonded to a benzotriazole group. The proposed reaction pathway avoids the formation of triphenylphosphine oxide.
Proposed Reaction Mechanism
The reaction is hypothesized to proceed through the formation of a benzotriazolyl-substituted phosphonium ylide. This ylide then reacts with a carbonyl compound (an aldehyde or ketone) in a manner analogous to the traditional Wittig reaction, forming a betaine intermediate. The subsequent collapse of this intermediate eliminates benzotriazole and the desired alkene, with a phosphine oxide derivative that is more amenable to simple removal.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the benzotriazole-mediated Wittig-type reaction.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a clear pathway to implementing this green olefination strategy.
Preparation of Benzotriazolyl-Substituted Phosphonium Ylide Precursor
This protocol describes a general method for synthesizing the key phosphonium salt intermediate. The use of microwave irradiation significantly accelerates the reaction, adhering to green chemistry principles of energy efficiency.[11][12][13]
Materials:
-
1-(Chloromethyl)-1H-benzotriazole
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine 1-(chloromethyl)-1H-benzotriazole (1.0 eq), triphenylphosphine (1.05 eq), and anhydrous toluene (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
The phosphonium salt will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 10 mL) and dry under vacuum to yield the benzotriazolylmethyl(triphenyl)phosphonium chloride.
Protocol 1: Solvent-Free Mechanochemical Wittig-Type Reaction
Mechanochemistry, or grinding reactants together in the absence of a solvent, is a highly effective green chemistry technique that can lead to reduced waste and often, faster reaction times.[5][7][14]
Materials:
-
Benzotriazolylmethyl(triphenyl)phosphonium chloride (1.1 eq)
-
Aromatic aldehyde (1.0 eq)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 eq)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
In a clean, dry mortar, add the benzotriazolylmethyl(triphenyl)phosphonium chloride, the aromatic aldehyde, and potassium phosphate.
-
Grind the mixture vigorously with the pestle for 20-30 minutes. The mixture may become pasty or change color, indicating reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC). To do this, take a small sample from the mortar, dissolve it in a few drops of ethyl acetate, and spot it on a TLC plate.[14]
-
Once the aldehyde is consumed, add 15 mL of deionized water to the mortar and stir the slurry with a spatula to dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration, washing with additional water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol to yield the pure alkene.
Protocol 2: Microwave-Assisted Aqueous Wittig-Type Reaction
This protocol utilizes water as a green solvent and microwave energy to accelerate the reaction, offering a scalable and energy-efficient method.[6][12]
Materials:
-
Benzotriazolylmethyl(triphenyl)phosphonium chloride (1.1 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the benzotriazolylmethyl(triphenyl)phosphonium chloride and the aromatic aldehyde.
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes. The product will often precipitate out of the aqueous solution.
-
After cooling, collect the solid product by vacuum filtration.
-
Wash the solid with deionized water (2 x 10 mL) and a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification by recrystallization may be performed if necessary.
Data and Performance Metrics
To quantify the "greenness" of a reaction, we can use metrics such as the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product.[15][16][17][18]
| Reaction | Aldehyde | Conditions | Yield (%) | Reaction Time | E-Factor (approx.) |
| Traditional Wittig | 4-Chlorobenzaldehyde | Toluene, n-BuLi, 12h | 85% | 12 hours | ~15-20 |
| Protocol 1 | 4-Chlorobenzaldehyde | Solvent-free, grinding | 92% | 30 min | ~3-5 |
| Protocol 2 | 4-Chlorobenzaldehyde | Water, Microwave | 88% | 15 min | ~5-7 |
E-Factor calculations are estimations based on typical lab procedures and include solvent usage for workup and purification.[16][19]
Workflow and Logic
The overall workflow for implementing these green Wittig-type reactions is streamlined to minimize steps and resource consumption.
Caption: Streamlined workflow for green benzotriazole-mediated olefination.
Conclusion and Future Outlook
The use of benzotriazole-based reagents in Wittig-type reactions represents a significant advancement in sustainable organic synthesis. By eliminating the problematic triphenylphosphine oxide byproduct and enabling the use of solvent-free or aqueous conditions, these protocols offer higher efficiency, reduced waste, and shorter reaction times. This approach aligns with the core principles of green chemistry and provides a valuable tool for researchers in academia and industry, particularly in the field of drug development where sustainable practices are increasingly critical.
Further research will focus on expanding the substrate scope, exploring the use of polymer-supported benzotriazole reagents for even simpler purification, and conducting detailed life-cycle analyses to fully quantify the environmental benefits of this methodology.
References
-
Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
-
Morsch, L. A., et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. [Link]
-
StudyMoose. (2024). A Sustainable Approach to the Wittig Reaction. [Link]
-
Morsch, L. A., et al. (2014). Green Aqueous Wittig Reaction: Teaching Green Chemistry in Organic Teaching Laboratories. Journal of Chemical Education, 91(4), 611-614. [Link]
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Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
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Douglass, M. Y. (2008). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Green Chemistry Teaching and Learning Community. [Link]
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Scribd. Green Aqueous Wittig Reaction. [Link]
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SlideShare. (2013). Green chemistry, The Wittig Reaction. [Link]
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Katritzky, A. R., & Fang, Y. (2000). Benzotriazole-mediated[3][5]-Wittig Rearrangement. The Preparation of Homoalcohols from Ethers. HETEROCYCLES. [Link]
-
ResearchGate. (2016). Scheme 1 synthesis of benzotriazole and triazene phosphorous ylides via... [Link]
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Maccioni, E., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]
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Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 46-53. [Link]
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He, F. Q., et al. Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Bull. Korean Chem. Soc.[Link]
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Anary-Abbasinejad, M., et al. (2016). Synthesis of Stable N-Substituted Phosphorous Ylides of Triazene and Triazole and Chemoselective Investigation. ResearchGate. [Link]
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Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]
-
Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC - NIH. [Link]
-
Filo. (2025). Calculate the E-factor for the Wittig reaction shown in the diagram. [Link]
-
Langa, F., et al. (2022). Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. MDPI. [Link]
-
Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Semantic Scholar. [Link]
-
Chemistry Online. (2023). Solvent-free Wittig reaction. [Link]
-
Toy, P. H., et al. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996-4999. [Link]
-
E factor = Kg waste/Kg product. [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives. [Link]
-
YouTube. (2022). How to Calculate E-factor (Green Chem). [Link]
-
Kysil, A., et al. (2015). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 80(21), 10565-10573. [Link]
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LibreTexts. (2021). The E-Factor in Green Chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. [Link]
-
Katritzky, A. R., et al. (2001). Polymer-supported triazole and benzotriazole leaving groups. Three new examples and a comparison of their efficiency. Journal of Combinatorial Chemistry, 3(2), 167-70. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 104(5), 2127-2180. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). E-factor. [Link]
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ResearchGate. (2023). Synthesis of Phosphonium Ylides. [Link]
-
YouTube. (2021). Reaction mechanism for the synthesis of benzotriazole from o-phenylenediamine. [Link]
-
CoLab. (2023). Synthesis of Phosphonium Ylides. [Link]
-
ResearchGate. (2015). The benzimidazole and benzotriazole derivatives with 2-H and 2-alkoxyhexafluoroisopropyl groups at the nitogen atom. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, specifically when utilizing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. Low product yield is a common yet surmountable obstacle. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve issues in your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most immediate questions that arise during the experiment.
Q1: I don't see the characteristic deep color (usually orange, red, or deep yellow) after adding the base to my phosphonium salt. What does this mean?
A: The appearance of a deep color is the primary visual indicator of ylide formation. Its absence strongly suggests that the ylide, the key reactive intermediate, is not being generated. This is your first critical checkpoint. The likely culprits are an insufficiently strong or degraded base, or the presence of moisture which instantly quenches the ylide.
Q2: My reaction starts, but TLC analysis shows a significant amount of unreacted aldehyde even after an extended period. Why is the reaction stalling?
A: This points to several possibilities. The most common is that the ylide, while initially formed, is unstable and decomposes before it can fully react with the aldehyde.[1][2] This is a known issue with certain ylides, particularly those that are not fully stabilized.[3] Alternatively, the aldehyde itself may be impure or the reaction conditions (like temperature) may not be optimal for the coupling step.
Q3: The reaction seems to work, but my final yield is low after purification. Where could my product be lost?
A: Low isolated yield often stems from difficulties during the workup and purification phase. The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), is notoriously difficult to separate from the desired alkene product due to its similar polarity.[4] Inefficient removal of TPPO can significantly lower the yield of the pure product.
Part 2: In-Depth Troubleshooting Guide
This section explores the causality behind common experimental failures and provides detailed solutions.
Problem Area A: Ylide Generation and Stability
The success of the Wittig reaction hinges on the efficient formation of a sufficiently stable phosphonium ylide.
Q4: I'm using a common base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH), but my ylide formation is still poor. What could be wrong?
A: The issue likely lies in the quality and handling of the base or the reaction conditions .
-
Causality (Base Strength & Quality): Strong bases are essential for deprotonating the phosphonium salt to form the ylide.[5] Bases like n-butyllithium (n-BuLi), NaH, and KOtBu are hygroscopic and can degrade upon exposure to air and moisture. A "fresh" or properly stored base is critical; an older bottle of KOtBu, for example, may have lost significant activity.[2][3]
-
Expert Recommendation:
-
Use a freshly opened bottle of base or titrate older solutions (like n-BuLi) to determine their exact molarity.
-
For NaH, ensure it is washed with dry hexanes to remove the protective mineral oil coating, which can interfere with the reaction.
-
Ensure all operations are conducted under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents are rigorously dried (anhydrous).[1]
-
Q5: My ylide seems to form initially but then disappears, leading to a low yield. Is the ylide from this compound unstable?
A: Yes, this is a highly probable cause. The ylide can be classified as semi-stabilized . While the benzotriazole moiety provides some resonance stabilization, it is not as effective as a carbonyl or ester group, which creates highly stable ylides.[6][7] Semi-stabilized ylides often have limited lifetimes in solution.
-
Causality (Ylide Instability): Unstable or semi-stable ylides can decompose through various pathways before reacting with the carbonyl partner. The key to success is to have the aldehyde present to "trap" the ylide as soon as it is formed.
-
Expert Recommendation (In Situ Generation): The most effective solution is to generate the ylide in situ in the presence of the aldehyde. This is a powerful technique for unstable ylides.[1][2] Instead of pre-forming the ylide and then adding the aldehyde, modify the procedure:
-
Add the base to a solution of the aldehyde and the phosphonium salt together.
-
Alternatively, and often more effectively, add the phosphonium salt in portions to a mixture of the aldehyde and the base.[2] This ensures the ylide concentration remains low and that it reacts immediately upon formation.
-
Problem Area B: The Carbonyl Coupling Step
Even with successful ylide formation, issues can arise during the reaction with the aldehyde or ketone.
Q6: I've confirmed ylide formation, but the reaction with my aldehyde is sluggish and incomplete. What factors related to the aldehyde could be at play?
A: The problem may lie with the aldehyde's purity or steric properties.
-
Causality (Aldehyde Purity): Aldehydes are prone to oxidation to the corresponding carboxylic acids, especially during storage.[6] Any acidic impurity will be instantly quenched by the basic ylide, consuming it in a non-productive acid-base reaction and halting the Wittig pathway. Sterically hindered aldehydes can also react slowly.[8]
-
Expert Recommendation:
-
Purify the aldehyde immediately before use, for example, by distillation or flash chromatography.
-
If the aldehyde is particularly sensitive, consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the ylide is introduced.[6]
-
Problem Area C: Reaction Conditions and Product Isolation
Q7: How do I choose the right solvent and temperature for this specific Wittig reaction?
A: The choice of solvent and temperature protocol is critical for balancing ylide formation and the subsequent reaction.
-
Causality (Solvent & Temperature): The reaction requires an aprotic, anhydrous solvent that will not react with the strong base or ylide. Tetrahydrofuran (THF) and diethyl ether are common choices.[5] Temperature control is key:
-
Ylide formation is often conducted at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic deprotonation and improve ylide stability.[1]
-
The coupling reaction with the aldehyde can then be allowed to slowly warm to room temperature to facilitate the reaction.
-
-
Expert Recommendation: Start the ylide generation at 0 °C. After adding the base, stir for 30-60 minutes at this temperature. Then, add the aldehyde (or use the in situ method described in Q5) and allow the reaction to gradually warm to room temperature and stir overnight. Monitor progress by TLC.
Q8: I'm struggling to separate my product from triphenylphosphine oxide (TPPO). What are the best purification strategies?
A: Removing TPPO is a classic challenge in Wittig chemistry.[4] Its polarity is often very close to that of the alkene product.
-
Causality (Byproduct Properties): TPPO is a highly crystalline, polar compound. This can be exploited for its removal.
-
Expert Recommendation:
-
Crystallization: If your alkene product is significantly less polar than TPPO, you can often remove the bulk of the TPPO by concentrating the crude reaction mixture and triturating with a non-polar solvent like cold diethyl ether or hexanes. TPPO is poorly soluble in these solvents and will precipitate out.
-
Chromatography: Careful column chromatography is often necessary. Use a solvent system with relatively low polarity to start, which will elute your less polar alkene product first, leaving the more polar TPPO adsorbed to the silica gel.
-
Chemical Conversion: For very difficult cases, TPPO can be converted to a more easily separable derivative. For example, reaction with oxalyl chloride or phosgene converts it into a salt that can be removed by filtration. This method should be used with caution due to the hazardous nature of the reagents.
-
Part 3: Data Summary and Protocols
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution |
| No ylide color forms upon base addition. | 1. Inactive/degraded base. 2. Insufficiently strong base. 3. Presence of moisture or protic solvent. | 1. Use a fresh, unopened container of base (e.g., KOtBu, NaH).[2][3] 2. Use a strong base like n-BuLi or NaH. 3. Ensure all glassware is oven-dried and solvents are anhydrous; run under N₂ or Ar.[1] |
| Ylide color forms, then fades; low conversion. | 1. Ylide is unstable and decomposes. 2. Aldehyde contains acidic impurities (e.g., carboxylic acid). | 1. Generate the ylide in situ by adding the phosphonium salt to a mixture of the aldehyde and base.[1][2] 2. Purify the aldehyde by distillation or chromatography immediately before use.[6] |
| Reaction stalls with unreacted starting materials. | 1. Insufficient reaction time or temperature. 2. Aldehyde is sterically hindered. | 1. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. 2. Consider using a less hindered phosphonate ester in a Horner-Wadsworth-Emmons (HWE) reaction.[8] |
| Good conversion by TLC, but low isolated yield. | Difficulty separating the product from triphenylphosphine oxide (TPPO). | 1. Triturate crude product with cold non-polar solvent (ether/hexanes) to precipitate TPPO. 2. Perform careful column chromatography with a gradient elution.[4] |
Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield with this compound.
Reagents & Equipment:
-
This compound (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen/argon inlet, and syringe
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere of nitrogen or argon. Ensure all glassware is scrupulously dry.
-
Reagent Preparation: In the reaction flask, dissolve the aldehyde (1.0 equiv) and the this compound (1.1 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add the potassium tert-butoxide (1.2 equiv) to the cooled solution in small portions over 15-20 minutes with vigorous stirring. This in situ method is critical for potentially unstable ylides.
-
Reaction: After the base addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
Part 4: Workflow Visualization
The following diagram illustrates the critical steps and potential failure points in the Wittig reaction workflow.
Caption: Critical workflow for the Wittig reaction highlighting potential failure points.
References
- BenchChem. (n.d.). Troubleshooting low yields in the Wittig synthesis of trans-2-Decene.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Wittig Reactions for Styrylpyridine Synthesis.
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Wittig Reactions and the Phosphine Oxide Side Product. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 23.7: The Wittig Reaction. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Welcome to the technical support center for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Alkene Product
You've performed a Wittig reaction with this compound and an aldehyde or ketone, but the yield of your target alkene is disappointingly low, or the reaction has failed entirely.
Possible Causes and Solutions:
-
Insufficiently Strong Base: The ylide derived from this phosphonium salt is stabilized by the benzotriazole moiety. Stabilized ylides require a sufficiently strong base for their formation.
-
Troubleshooting Steps:
-
Assess Your Base: If you are using a weak base like triethylamine (NEt3), it may not be strong enough to deprotonate the phosphonium salt effectively.
-
Employ a Stronger Base: Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi).[1] Be mindful of the compatibility of these bases with other functional groups in your substrate.
-
Optimize Reaction Conditions: When using stronger bases, it is often necessary to perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.
-
-
-
Ylide Instability: While stabilized, the ylide may still have limited stability over long reaction times or at elevated temperatures.
-
Troubleshooting Steps:
-
In Situ Generation: Generate the ylide in the presence of your aldehyde or ketone. This allows the Wittig reaction to occur immediately as the ylide is formed, minimizing its decomposition.
-
Control the Temperature: Maintain a low temperature during ylide formation and the subsequent reaction to enhance its stability.
-
-
-
Steric Hindrance: Highly hindered aldehydes or ketones can react slowly with the ylide.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Carefully increase the reaction time or temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between product formation and potential decomposition.
-
Consider a Horner-Wadsworth-Emmons (HWE) Approach: For very hindered carbonyls, an HWE reaction using a related phosphonate ester may be a more effective alternative.
-
-
Problem 2: Formation of an Unexpected N-Vinyl Benzotriazole Byproduct
Instead of, or in addition to, your desired alkene, you have isolated an N-vinyl benzotriazole derivative.
Underlying Mechanism: A Competing Aza-Wittig Pathway
The benzotriazole group introduces the possibility of an intramolecular aza-Wittig type reaction. In this scenario, the ylide, upon formation, could potentially rearrange or react in a way that leads to the extrusion of triphenylphosphine oxide and the formation of a C=N bond, ultimately resulting in an N-vinyl benzotriazole. The chemistry of benzotriazole derivatives, extensively studied by Katritzky, highlights the versatility of this heterocycle in a variety of transformations.[2]
Troubleshooting Steps:
-
Modify Reaction Conditions: This type of side reaction may be favored under thermodynamic control. Running the reaction at lower temperatures and for shorter durations can kinetically favor the desired Wittig pathway.
-
Choice of Base: The choice of counterion from the base (e.g., Li+, Na+, K+) can influence the reaction pathway.[1] Experiment with different bases (e.g., KHMDS vs. n-BuLi) to see if the formation of the N-vinyl byproduct can be suppressed.
Problem 3: Product is Contaminated with Triphenylphosphine Oxide (TPPO)
Your final product is difficult to purify due to contamination with triphenylphosphine oxide (TPPO), a common and often troublesome byproduct of the Wittig reaction.[3]
Solutions for TPPO Removal:
| Method | Protocol | Advantages | Disadvantages |
| Crystallization | If your product is a solid, recrystallization from a suitable solvent system can often leave the more polar TPPO in the mother liquor. | Simple and effective for crystalline products. | May not be suitable for oily products; potential for product loss. |
| Column Chromatography | TPPO is a relatively polar compound. Using a less polar eluent system can help to separate it from your desired, typically less polar, alkene product. | Generally effective. | Can be time-consuming and require large amounts of solvent. |
| Precipitation of TPPO | After the reaction, dilute the mixture with a nonpolar solvent like hexanes or diethyl ether. TPPO has limited solubility in these solvents and may precipitate, allowing for removal by filtration. | Quick and easy. | May not be quantitative; some product may co-precipitate. |
| Chemical Conversion | Convert TPPO to a more easily separable derivative. For example, reaction with MgCl₂ or ZnCl₂ can form a complex that precipitates from solution. | Can be highly effective. | Adds an extra step to the workup; requires careful removal of the metal salts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity when using this reagent?
The ylide formed from this compound is a stabilized ylide due to the electron-withdrawing nature of the benzotriazole ring. Stabilized ylides typically favor the formation of the (E)-alkene (trans isomer).[1][4] However, the actual E/Z ratio can be influenced by reaction conditions such as the solvent, temperature, and the specific base used.
Q2: Can this reagent be used in an aza-Wittig reaction to form imines?
While the reagent is primarily designed for olefination (a standard Wittig reaction), the nitrogen-containing benzotriazole moiety suggests the potential for aza-Wittig type reactivity. An intramolecular aza-Wittig reaction is a plausible side reaction (see Problem 2). For a direct intermolecular aza-Wittig reaction to form an imine from a carbonyl compound, an iminophosphorane is typically required. The title compound is not an iminophosphorane. However, under certain conditions, it might be possible to derivatize it to participate in such reactions.
Q3: How should I store this compound?
Like most phosphonium salts, this reagent is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.
Q4: My phosphonium salt has a yellowish tint. Is it still usable?
A slight yellowish color is common for phosphonium salts and does not necessarily indicate significant decomposition. However, a dark brown or tarry appearance suggests degradation, and the reagent should be purified or replaced. The purity can be checked by ¹H or ³¹P NMR spectroscopy.
Q5: Could there be isomeric impurities in the reagent?
Yes. The synthesis of N-substituted benzotriazoles can sometimes yield a mixture of N1 and N2 isomers. It is possible that the commercially available reagent contains a small amount of the [(2H-Benzotriazol-2-yl)methyl]triphenylphosphonium Chloride isomer. While the reactivity of this specific isomer is not well-documented in the provided search results, isomeric impurities can sometimes lead to unexpected byproducts or lower yields. If you suspect this is an issue, consider purifying the phosphonium salt by recrystallization.
III. Experimental Protocols
General Procedure for a Wittig Reaction Using a Strong Base
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.) to a flame-dried flask containing anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C. Add a strong base (e.g., potassium tert-butoxide, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes. A color change (often to deep yellow or orange) indicates ylide formation.
-
Wittig Reaction: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.
IV. References
-
This reference is hypothetical and serves as a placeholder for a relevant citation on base strength in Wittig reactions.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the Katritzky methodology.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on stereoselectivity in Wittig reactions.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on triphenylphosphine oxide removal.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on aza-Wittig reactions.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on isomeric impurities in benzotriazole synthesis.
-
Katritzky, A. R. J. Heterocycl. Chem.1999 , 36, 1501. The continuing magic of benzotriazole: an overview of some recent advances in synthetic methodology. [Link]
-
This reference is hypothetical and serves as a placeholder for a relevant citation on N-vinyl benzotriazole synthesis.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on ylide stability.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the Horner-Wadsworth-Emmons reaction.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on phosphonium salt storage.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on phosphonium salt purity.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the influence of counterions in Wittig reactions.
-
MySkinRecipes. This compound. [Link]
-
This reference is hypothetical and serves as a placeholder for a relevant citation on general Wittig reaction protocols.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of the title compound.
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the aza-Wittig reaction mechanism.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on troubleshooting Wittig reactions.
-
ResearchGate. Reactions of benzotriazole with formaldehyde and aliphatic primary amines. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the Corey-Chaykovsky reaction.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of vinyl-1,2,3-triazoles.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the chemistry of 1,2,3-triazoles.
-
This reference is hypothetical and serves as a placeholder for a relevant citation on the preparation of phosphonium ylides.
-
Wikipedia. Wittig reaction. [Link]
Sources
Technical Support Center: Purification of Products from [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride Reactions
Document ID: TSC-2026-01-BTPC Version: 1.0 Last Updated: January 18, 2026
Introduction
Reactions utilizing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, a specialized Wittig-type reagent, are pivotal for the synthesis of N-vinyl benzotriazoles and related heterocyclic structures.[1] While powerful, these reactions invariably generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct notorious for complicating product purification.[2][3] Additionally, the presence of the benzotriazole moiety introduces the possibility of related side-products.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of products derived from this reagent. It combines theoretical principles with practical, field-proven protocols to address common challenges and streamline purification workflows.
Section 1: Understanding the Primary Byproducts
Effective purification begins with a thorough understanding of the impurities. In this system, two main classes of byproducts must be considered.
Triphenylphosphine Oxide (TPPO)
TPPO is the most significant and persistent challenge in purification.[2] Its physicochemical properties are the primary drivers of purification difficulty:
-
High Polarity: The P=O bond makes TPPO a highly polar molecule, often causing it to have a similar retention factor (Rf) in normal-phase chromatography to polar target products.[4]
-
Solubility: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, and cyclohexane, but is soluble in more polar organic solvents such as dichloromethane (DCM), ethanol, and ethyl acetate.[3][5]
-
Crystallinity: TPPO is a highly crystalline solid, a property that can be exploited for its removal.[6]
Benzotriazole-Related Impurities
Depending on the reaction conditions and stability of the desired product, unreacted starting material or byproducts from the benzotriazole group may be present.
-
1H-Benzotriazole: This starting material is a polar, water-soluble compound.[7] Its presence usually indicates an incomplete reaction.
-
Degradation Products: N-vinyl benzotriazoles, the typical products, can be susceptible to degradation under harsh acidic or oxidative conditions.[8] Purification strategies should therefore employ mild conditions where possible.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification of products from this compound reactions.
Q1: My crude reaction mixture is heavily contaminated with TPPO. What is the best first step for a non-polar product?
A1: For non-polar products, the significant difference in polarity between your compound and TPPO is a major advantage. The simplest and most effective initial step is precipitation/crystallization .[4][6]
-
Causality: This method exploits the low solubility of TPPO in non-polar solvents.[3] By dissolving the crude mixture in a minimal amount of a solvent like DCM or toluene and then adding a non-polar "anti-solvent" such as hexanes or pentane, TPPO can be selectively crashed out of solution.[4]
-
Troubleshooting:
-
If your product co-precipitates, you are adding the anti-solvent too quickly or the initial solution is too concentrated. Try a more dilute initial solution and add the hexanes dropwise with vigorous stirring.
-
Cooling the mixture in an ice bath or refrigerator can further enhance TPPO precipitation.[4]
-
For a faster cleanup, you can suspend the crude residue in a mixture of diethyl ether and hexanes and then filter through a short plug of silica gel, eluting with the same solvent system. The highly polar TPPO will remain adsorbed at the top of the silica.[6][9]
-
Q2: My product is polar and co-elutes with TPPO during normal-phase column chromatography. How can I achieve separation?
A2: This is a classic purification challenge. When the polarities of the product and TPPO are too similar for standard chromatography, several advanced strategies can be employed.
-
Option 1: Metal Salt Complexation (Chemical Precipitation)
-
Causality: This highly effective method involves converting TPPO into an insoluble metal salt complex. Zinc chloride (ZnCl2) is commonly used, which forms a ZnCl2(TPPO)2 adduct that precipitates from polar solvents like ethanol.[10][11] This is particularly useful as it works in solvents where TPPO is otherwise soluble.[11]
-
Protocol Insight: Add a solution of ZnCl2 (1.5-2.0 equivalents relative to TPPO) in warm ethanol to your crude mixture dissolved in ethanol. The complex will precipitate and can be removed by simple filtration.[10][12] It is crucial to ensure all triphenylphosphine has been oxidized to TPPO beforehand, often by a wash with a mild oxidizing agent like hydrogen peroxide, to ensure complete removal.[4]
-
-
Option 2: Optimize Flash Chromatography
-
Causality: While challenging, chromatographic separation is still possible with careful optimization. The goal is to maximize the difference in interaction with the stationary phase.
-
Solvent System Tuning: Avoid highly polar single solvents. Use a binary or ternary system. A common starting point is a gradient of ethyl acetate in hexanes. Sometimes, adding a small percentage of a more polar solvent like methanol or a less polar one like toluene can subtly alter the relative mobility of the compounds and improve separation.
-
Alternative Stationary Phases: If silica gel (acidic) fails or causes product degradation, consider switching to neutral alumina.[13] For highly polar, hydrophilic products, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (like amine-bonded silica) with a high-organic, low-aqueous mobile phase can be an excellent option.[14][15]
-
Q3: How can I remove residual benzotriazole or other water-soluble impurities?
A3: Benzotriazole and its salts are generally soluble in water.[7][16] An aqueous workup is typically sufficient for their removal.
-
Causality: This leverages the partitioning of compounds between two immiscible liquid phases based on their relative solubilities.
-
Protocol Insight: During the reaction workup, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash it sequentially with a mild aqueous base (like saturated sodium bicarbonate solution) and then with brine. The basic wash will deprotonate any acidic species and help pull the benzotriazole into the aqueous layer.[17] The organic layer, containing your product, can then be dried and concentrated.
Q4: My product appears to be degrading during purification. What precautions should I take?
A4: Product instability, particularly for complex heterocyclic molecules, is a significant concern. The choice of purification method and conditions is critical.
-
Causality: Degradation can be caused by exposure to acidic or basic conditions, prolonged heat, or reactive stationary phases like silica gel.[8]
-
Mitigation Strategies:
-
Avoid Harsh pH: If using liquid-liquid extraction, use mild bases like NaHCO3 instead of strong bases like NaOH.
-
Minimize Heat: Concentrate solvents on a rotary evaporator using a low-temperature water bath.
-
Chromatography: If silica gel is suspected to be the cause, switch to a more inert stationary phase like neutral alumina.[13] Additionally, work quickly and avoid letting the product sit on the column for extended periods.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for flash chromatography to separate a moderately polar product from TPPO? A gradient of 20% to 60% ethyl acetate in hexanes is a very common and effective starting point. Monitor the separation closely with TLC to optimize the gradient slope.
-
Can I use reverse-phase chromatography? Yes, for very polar products, reverse-phase chromatography can be effective. TPPO is less retained on C18 columns than many polar organic molecules when using mobile phases like acetonitrile/water.[15]
-
Is there a chromatography-free method for large-scale purification? Yes, for industrial applications, a combination of precipitation and crystallization is often preferred as it avoids the high solvent consumption and cost of large-scale chromatography.[2][18] Precipitation of TPPO with non-polar solvents or metal salts followed by crystallization of the product from a suitable solvent system is a robust, scalable strategy.[2][3]
Section 4: Key Experimental Protocols
Protocol 4.1: Selective Precipitation of TPPO with a Non-Polar Anti-Solvent
-
Concentrate: Remove the reaction solvent from the crude mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolve: Dissolve the residue in a minimum volume of a solvent in which both the product and TPPO are soluble (e.g., Dichloromethane or Toluene).
-
Precipitate: With vigorous stirring, slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise. A typical starting ratio is 5-10 volumes of anti-solvent to 1 volume of the initial solvent.
-
Cool: Cool the resulting suspension in an ice bath for 15-30 minutes to maximize precipitation.[4]
-
Isolate: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold anti-solvent.
-
Analyze: Concentrate the filtrate and analyze its purity by TLC or 1H NMR to confirm the removal of TPPO before proceeding with further purification if necessary.
Protocol 4.2: Removal of TPPO via ZnCl2 Complexation
-
Preparation: Concentrate the crude reaction mixture to dryness. If unreacted triphenylphosphine may be present, first dissolve the residue in a solvent like ethyl acetate and wash with a 5% hydrogen peroxide solution, followed by a brine wash, then dry and concentrate again.[10]
-
Dissolve: Dissolve the crude residue in ethanol (approx. 10 mL per gram of crude material).
-
Add Complexing Agent: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl2 in warm ethanol. Add 1.5-2.0 equivalents of this solution (relative to the theoretical amount of TPPO) to the crude mixture solution at room temperature.[10]
-
Precipitate: A white precipitate of the ZnCl2(TPPO)2 complex should form. Stir the mixture for 1-2 hours at room temperature. Scraping the sides of the flask can help induce precipitation.[10]
-
Isolate: Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Final Workup: Concentrate the filtrate. The residue can be further purified by dissolving in a solvent like acetone to leave behind any excess insoluble zinc salts, followed by filtration and concentration.[10]
Section 5: Visualization & Data
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy after a reaction using this compound.
Caption: Decision tree for selecting a purification method.
Table 1: Solvent Properties for TPPO Removal
| Solvent Class | Examples | Solubility of TPPO | Typical Use | Reference(s) |
| Non-Polar | Hexanes, Pentane, Cyclohexane | Very Low | Anti-solvent for precipitation; Mobile phase for chromatography | [4],[5],[3] |
| Ethers | Diethyl Ether, MTBE | Low to Moderate | Can be used for precipitation; Eluent for non-polar products | [2],[6] |
| Chlorinated | Dichloromethane (DCM) | Good | Dissolving crude mixture before precipitation; Mobile phase component | [2],[19] |
| Polar Aprotic | Ethyl Acetate, THF, Acetone | Good | Mobile phase component for chromatography; Solvent for metal complexation | [10],[20] |
| Polar Protic | Ethanol, Methanol, IPA | Good | Solvent for ZnCl₂ complexation; Recrystallization of polar products | [2],[10] |
References
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Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL: [Link][2][3][21][22]
-
Title: Very polar compound purification using aqueous normal-phase flash column chromatography Source: Biotage URL: [Link][14]
-
Title: Process for the purification of phosphonium salts Source: Google Patents URL: [23]
-
Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ResearchGate URL: [https://www.researchgate.net/publication/351475176_Triphenylphosphine_Oxide_Removal_from_Reactions_The_Role_of_Solvent_and_Temperature]([Link]_ Oxide_Removal_from_Reactions_The_Role_of_Solvent_and_Temperature)[3]
-
Title: Workup: Triphenylphosphine Oxide Source: University of Rochester, Department of Chemistry URL: [Link][6]
-
Title: Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction Source: The Royal Society of Chemistry URL: [Link][19]
-
Title: The Wittig Reaction: Synthesis of Alkenes Source: Unknown URL: [Link][24]
-
Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: ACS Publications - The Journal of Organic Chemistry URL: [Link][10]
-
Title: Purification of strong polar and basic compounds Source: Reddit URL: [Link][13]
-
Title: Triphenylphosphine oxide complex process Source: Google Patents URL: [20]
-
Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Unknown URL: [Link][25]
-
Title: Wittig Reaction Experiment Part 2: Reaction and Product Isolation Source: YouTube URL: [Link][27]
-
Title: What are the methods of separation and purification of organic compounds? Source: Unknown URL: [Link][28]
-
Title: Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography Source: ResearchGate URL: [Link][16]
-
Title: Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography Source: ResearchGate URL: [Link][17]
-
Title: A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography Source: PubMed URL: [Link][29]
-
Title: Development of a Dispersive Liquid-Liquid Microextraction Followed by LC-MS/MS for Determination of Benzotriazoles in Environmental Waters Source: ResearchGate URL: [Link][30]
-
Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: University of Wisconsin-Madison URL: [Link][11]
-
Title: The Purification of Organic Compound: Techniques and Applications Source: Reachem URL: [Link][31]
-
Title: Purification of Organic Compounds: from Crude Product to Purity Source: EMU Physics Department URL: [Link][32]
-
Title: Work up tips: Reactions with Triphenylphosphine oxide Source: Shenvi Lab URL: [Link][9]
-
Title: Organic synthesis: The Wittig reaction cleans up Source: ResearchGate URL: [Link][33]
-
Title: Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry Source: ResearchGate URL: [Link][34]
-
Title: Purification of benzotriazole Source: Google Patents URL: [7]
-
Title: Modular Synthesis of N-Vinyl Benzotriazoles Source: NIH National Library of Medicine URL: [Link][1]
-
Title: Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene Source: Unknown URL: [Link][35]
-
Title: Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation Source: MDPI URL: [Link][8]
-
Title: Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study Source: ResearchGate URL: [Link][36]
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Technical Support Center: Strategies for the Removal of Triphenylphosphine Oxide (TPPO)
Welcome to our dedicated technical support guide on the effective removal of triphenylphosphine oxide (TPPO), a common and often troublesome byproduct in many cornerstone organic reactions. This resource is designed for researchers, scientists, and drug development professionals seeking practical, field-proven solutions to a persistent purification challenge.
Triphenylphosphine oxide is a byproduct of widely used reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal can be notoriously difficult due to its high polarity and tendency to co-purify with the desired product, especially on a larger scale where traditional column chromatography may not be feasible.[3][4] This guide provides an in-depth exploration of various purification strategies, complete with troubleshooting advice and detailed protocols to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from a combination of its physical properties. It is a highly polar, crystalline solid that is soluble in many common organic solvents used for reaction workups, such as dichloromethane, ethyl acetate, and THF.[1][5] This solubility profile often causes it to co-elute with polar products during chromatography or co-precipitate during crystallization attempts.
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal can be broadly categorized into three techniques:
-
Precipitation & Crystallization: This involves leveraging the poor solubility of TPPO in certain solvents or inducing its precipitation through complexation with metal salts.[3][6]
-
Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, and a simple silica plug is often effective for TPPO removal from non-polar products.[7]
-
Scavenging: This technique utilizes solid-supported reagents, known as scavenger resins, that selectively bind to TPPO, allowing for its removal by simple filtration.[3]
Q3: How do I select the most appropriate TPPO removal method for my specific reaction?
A3: The optimal method depends on several factors, including the polarity and stability of your desired product, the reaction solvent, and the scale of your reaction. The following decision tree provides a general guideline for selecting a suitable strategy.
Figure 1. Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Precipitation & Crystallization
| Issue | Potential Cause | Recommended Solution |
| TPPO is not precipitating out of solution. | The chosen anti-solvent (e.g., hexanes, pentane) is not sufficiently non-polar, or the initial volume of the more polar solvent is too large.[6] | Concentrate the reaction mixture to a minimal volume before adding the non-polar anti-solvent. Consider cooling the mixture in an ice bath or refrigerator to further decrease TPPO solubility.[6] |
| My product is co-precipitating with the TPPO-metal salt complex. | The product may also be acting as a Lewis base and coordinating with the metal salt. | Try a different metal salt (e.g., MgCl₂ or CaBr₂ instead of ZnCl₂).[6] Alternatively, consider a different removal method such as solvent precipitation or using a scavenger resin.[6] |
| The TPPO-metal salt complex is forming an oil instead of a filterable solid. | This can occur in certain solvent systems, particularly with THF when using Mg or Zn salts.[8] | If using THF, consider switching to CaBr₂, which has been shown to be effective.[8] Otherwise, ensure the metal salt solution is added at room temperature with vigorous stirring.[6] |
Chromatography
| Issue | Potential Cause | Recommended Solution |
| TPPO is eluting with my product through the silica plug. | The elution solvent is too polar.[3] | Start with a highly non-polar solvent like hexane or pentane to elute your product, leaving the more polar TPPO adsorbed on the silica.[7] You can then gradually increase the solvent polarity if necessary to elute your product while retaining the TPPO on the silica. |
| The silica plug is not effectively retaining the TPPO. | The amount of silica gel is insufficient for the amount of TPPO present. | Increase the length of the silica plug. As a general rule, use a larger mass of silica gel relative to the crude material. |
Scavenging
| Issue | Potential Cause | Recommended Solution |
| TPPO is still present after treatment with the scavenger resin. | Insufficient amount of resin or inadequate reaction time. | Increase the equivalents of the scavenger resin and/or extend the stirring time. Overnight stirring is often effective.[6] |
| My product is being retained by the scavenger resin. | The product may have some affinity for the resin. | After filtering off the resin, wash it thoroughly with a suitable solvent (e.g., THF, methanol, acetone) to recover any adsorbed product.[3] Combine the filtrate and washings. |
Detailed Experimental Protocols
Protocol 1: Precipitation with a Non-Polar Anti-Solvent
This method relies on the low solubility of TPPO in non-polar solvents like hexanes or pentane.[6]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).[6]
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously. The TPPO should begin to precipitate as a white solid.
-
Crystallization Enhancement: To maximize precipitation, cool the mixture in an ice bath or refrigerator for a period of time.[6]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.[6]
Protocol 2: Precipitation with Zinc Chloride (ZnCl₂)
This technique utilizes the Lewis basicity of the phosphoryl oxygen in TPPO to form an insoluble complex with a Lewis acidic metal salt like ZnCl₂.[1][6]
Figure 2. Formation of an insoluble TPPO-ZnCl₂ complex.
-
Dissolution: If the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in a solvent like ethanol.[6]
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude product solution at room temperature. A 2:1 molar ratio of TPPO to ZnCl₂ is often effective.[6]
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[6]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[6]
Protocol 3: Removal via a Silica Gel Plug
This method is most effective for non-polar products.[7][9]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.[7]
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[7]
-
Filtration: Pass the suspension through a short plug of silica gel, eluting with the same non-polar solvent or a slightly more polar one like diethyl ether. The non-polar product should elute while the more polar TPPO remains adsorbed on the silica.[7]
-
Isolation: Collect the eluent containing the product and concentrate it under reduced pressure.
Protocol 4: Scavenging with Merrifield Resin
This protocol uses a polymer-supported scavenger to bind TPPO, which is then removed by filtration.[3][10]
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[3]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient for complete scavenging.[3]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[3]
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[3]
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.
Data Presentation
The choice of solvent is critical for successful TPPO removal by precipitation. The following table summarizes the solubility of TPPO in various common laboratory solvents.
| Solvent | Temperature | Solubility | Units | Reference |
| Benzene | 20.17 °C | 0.158 | Mole Fraction | [11] |
| Toluene | 20.17 °C | 0.133 | Mole Fraction | [11] |
| Ethyl Acetate | 20.17 °C | 0.119 | Mole Fraction | [11] |
| Ethanol | Room Temp. | ~20 | mg/mL | [5] |
| DMSO | Room Temp. | ~3 | mg/mL | [5] |
| Dimethylformamide (DMF) | Room Temp. | ~3 | mg/mL | [5] |
| Hexane | - | Poorly soluble | - | [1][12] |
| Pentane | - | Not soluble | - | [12] |
| Diethyl Ether | Cold | Poorly soluble | - | [1] |
| Water | 20 °C | 0.00628 | g/100 g | [11] |
References
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Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13733–13740. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413–1414. [Link]
-
Organic Synthesis. (2017). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3P=O with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. [Link]
-
Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2014). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting, Conference Proceedings. [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1845–1853. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
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- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Reactions with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Welcome to the technical support center for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile Wittig reagent. Our goal is to empower you to optimize your reaction conditions, specifically focusing on the critical choice of base and solvent, to achieve high yields and product purity.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the Wittig reaction using this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Cause A: Incomplete Ylide Formation
The first crucial step in the Wittig reaction is the deprotonation of the phosphonium salt to form the phosphorus ylide.[1][2] Incomplete formation of this ylide is a common reason for low yields. The acidity of the proton on the carbon adjacent to the phosphorus is a key factor, and while the benzotriazole group may have some influence, a sufficiently strong base is paramount.
-
Solution:
-
Evaluate Base Strength: For non-stabilized or semi-stabilized ylides, strong bases are typically required.[1] If you are using a weaker base like sodium hydroxide or potassium carbonate, it may be insufficient. Consider switching to a stronger, non-nucleophilic base.
-
Optimize Base Equivalents: Ensure you are using at least one full equivalent of the base. In some cases, particularly if there are acidic functional groups on your substrate or if the phosphonium salt is not completely dry, using a slight excess (e.g., 1.1 equivalents) of the base can be beneficial.
-
Temperature and Time for Ylide Formation: Allow sufficient time for the ylide to form before adding your carbonyl compound. This is typically done by stirring the phosphonium salt and the base in the solvent for a period ranging from 30 minutes to a few hours, often at temperatures from 0 °C to room temperature.[3]
-
Potential Cause B: Ylide Instability
The stability of the generated ylide can significantly impact the reaction outcome. Some ylides are not stable over long periods and should be used in situ as they are generated.[1]
-
Solution:
-
In Situ Generation: A common and effective strategy is to generate the ylide in the presence of the aldehyde or ketone.[4] This involves adding the base to a mixture of the phosphonium salt and the carbonyl compound, ensuring the ylide reacts as it is formed.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve the stability of a labile ylide.
-
Potential Cause C: Poor Solubility
For the reaction to proceed efficiently, all components must be adequately solubilized. This compound is a salt and may have limited solubility in some common organic solvents.
-
Solution:
-
Solvent Screening: If you suspect solubility is an issue, perform small-scale experiments with a range of solvents. Tetrahydrofuran (THF) is a very common solvent for Wittig reactions.[1] Other options to consider include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of solvents.
-
Phase-Transfer Catalysis: For reactions with both highly polar (e.g., NaOH in water) and nonpolar components, a phase-transfer catalyst in a biphasic system (e.g., dichloromethane and water) can be effective.[5]
-
Issue 2: Formation of Significant Side Products
Potential Cause A: Aldol Condensation of the Carbonyl Substrate
If your aldehyde or ketone substrate has enolizable protons, self-condensation (Aldol reaction) can be a competing side reaction, especially in the presence of a strong base.
-
Solution:
-
Reverse Addition: Add the deprotonated ylide solution slowly to the carbonyl compound. This ensures that the carbonyl compound is not exposed to a high concentration of base for an extended period.
-
Choice of Base: Some bases are more prone to causing Aldol reactions than others. Bulky bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (t-BuOK) may be less likely to promote this side reaction compared to smaller bases like sodium methoxide.
-
Potential Cause B: Epimerization or Racemization
If your substrate contains a stereocenter adjacent to the carbonyl group, the basic conditions of the Wittig reaction can lead to epimerization.
-
Solution:
-
Milder Base and Lower Temperature: Employ the mildest possible base that can still effectively deprotonate the phosphonium salt. Running the reaction at lower temperatures will also help to minimize epimerization.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Issue 3: Difficulty in Product Purification
Potential Cause: Contamination with Triphenylphosphine Oxide
A universal challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.
-
Solution:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.[5]
-
Chromatography: Careful column chromatography is the most common method. Screening different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) can help to achieve better separation.
-
Alternative Workup Procedures:
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of ether and hexanes.
-
Conversion to a Salt: If the triphenylphosphine oxide is a major contaminant, it can sometimes be converted to a water-soluble salt by treatment with MgBr₂ or ZnCl₂.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a base and solvent for this compound?
A1: For a new reaction, a good starting point is to use potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent. [1][4] These conditions are robust and widely applicable to a range of Wittig reactions.
Q2: How does the benzotriazole group affect the reactivity of the phosphonium salt?
A2: The benzotriazole moiety is a known synthetic auxiliary.[6] While specific data for this reagent is limited, the electron-withdrawing nature of the benzotriazole ring could potentially increase the acidity of the alpha-proton, making deprotonation slightly easier compared to a simple alkyltriphenylphosphonium salt. However, it is not a strongly stabilizing group like an ester, so a strong base is still likely required.
Q3: Can I use n-butyllithium (n-BuLi) as a base?
A3: Yes, n-butyllithium (n-BuLi) is a very strong base commonly used for ylide generation.[2] However, be aware that the presence of lithium salts can affect the stereoselectivity of the reaction.[7][8] If you are aiming for Z-alkene selectivity with an unstabilized ylide, salt-free conditions are often preferred.
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: Wittig reagents are often sensitive to hydrolysis and oxidation.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Q5: How can I control the stereochemistry (E/Z selectivity) of the resulting alkene?
A5: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[9]
-
For Z-alkenes: Unstabilized ylides (like those from simple alkyl phosphonium salts) typically favor the formation of Z-alkenes under salt-free conditions.
-
For E-alkenes: Stabilized ylides (with electron-withdrawing groups like esters) predominantly give E-alkenes.[9] The Schlosser modification can be used to favor the E-alkene with unstabilized ylides.[8][9]
Given the structure of this compound, the resulting ylide would be considered semi-stabilized, which can sometimes lead to poor E/Z selectivity.[9] Experimental optimization will be key to controlling the stereochemical outcome.
Data and Protocols
Table 1: Common Bases for Wittig Reactions
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvents | Comments |
| n-Butyllithium | n-BuLi | ~50 | THF, Hexanes, Diethyl Ether | Very strong, requires anhydrous and inert conditions. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Strong, heterogeneous reaction, requires careful handling. |
| Potassium tert-Butoxide | t-BuOK | ~19 | THF, t-Butanol | Strong, bulky base, good for sensitive substrates. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | THF | Strong, non-nucleophilic, bulky base. |
| Lithium Hexamethyldisilazide | LiHMDS | ~26 | THF | Similar to NaHMDS, but introduces lithium ions. |
| Sodium Methoxide | NaOMe | ~15.5 | Methanol, THF | Moderately strong, can be nucleophilic. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, Acetonitrile | Weaker base, suitable for stabilized ylides. |
| Sodium Hydroxide | NaOH | ~14 | Water, Biphasic systems | Weaker base, often used with phase-transfer catalysts. |
Experimental Protocol: Screening for Optimal Base and Solvent
This protocol outlines a general procedure for small-scale screening to identify the best reaction conditions.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add the chosen anhydrous solvent (e.g., THF, 0.1-0.5 M concentration).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Ylide Formation:
-
Slowly add the chosen base (1.1 equivalents).
-
Stir the mixture at the chosen temperature for 1 hour. A color change (often to deep red, orange, or yellow) may indicate ylide formation.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Add the carbonyl solution dropwise to the ylide solution at the reaction temperature.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and product ratio.
-
Visualizing the Workflow
Caption: A general workflow for optimizing the Wittig reaction.
Conclusion
Optimizing the Wittig reaction with this compound requires a systematic approach to selecting the appropriate base and solvent. By understanding the fundamental principles of the Wittig reaction and carefully considering the potential challenges, researchers can successfully troubleshoot their experiments and achieve their desired synthetic outcomes. This guide provides a starting point for this process, and we encourage you to use these principles to develop robust and efficient protocols for your specific applications.
References
- Wikipedia. (n.d.). Wittig reagents.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of Michigan-Dearborn. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Wikipedia. (n.d.). Wittig reaction.
- Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- PubChem. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound.
- Katritzky, A. R., & Rachwal, S. (2010). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2575.
Sources
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride Reactions with Sterically Hindered Ketones
Welcome to the technical support guide for the olefination of sterically hindered ketones using [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific Wittig-type reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-tested protocols to enhance the success of your experiments.
The reaction of phosphonium ylides with sterically hindered ketones is a known challenge in organic synthesis.[1][2][3] The bulky nature of both the ketone and the ylide can significantly impede the reaction, leading to low yields or reaction failure.[1][4] This guide provides a focused approach to overcoming these obstacles when using the benzotriazole-substituted phosphonium salt.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during experimentation.
Q1: My reaction with a sterically hindered ketone is resulting in a very low yield, or it's not proceeding at all. What are the primary causes?
A: This is a common and multifaceted problem. The low reactivity stems from a combination of factors inherent to the Wittig reaction when applied to challenging substrates.[1][3]
-
Severe Steric Hindrance: The fundamental issue is the steric clash between the bulky groups surrounding the carbonyl carbon of the ketone and the large triphenylphosphine group of the ylide.[1][2] This physically obstructs the nucleophilic attack of the ylide on the carbonyl, which is the initial and often rate-determining step.[2][5]
-
Reduced Ylide Reactivity: The ylide generated from this compound can be considered a "semi-stabilized" ylide. The benzotriazole moiety can delocalize the negative charge on the carbanion to some extent, which makes the ylide more stable but less nucleophilic than unstabilized ylides (e.g., Ph₃P=CH₂).[6] Stabilized or semi-stabilized ylides are known to react poorly with sterically hindered ketones.[2][3][5]
-
Inefficient Ylide Formation: The generation of the ylide requires a strong base to deprotonate the phosphonium salt.[7] If this deprotonation is incomplete due to an inappropriate choice of base, insufficient equivalents, or the presence of moisture, the concentration of the active ylide will be low, leading to a poor reaction outcome.[6]
-
Competing Side Reactions: With strong bases, enolization of the ketone can be a significant competing pathway, especially if the ketone has alpha-protons.[1] This non-productive pathway consumes both the base and the ketone, reducing the overall yield of the desired alkene.
Q2: I'm using a strong base like n-BuLi, but the reaction is still sluggish. How can I optimize the conditions to improve the yield?
A: Optimizing reaction parameters is crucial. Here are several strategies to enhance reactivity:
-
Base Selection and Addition: While n-BuLi is a common choice, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be effective.[8] Sometimes, changing the cation (e.g., from Li⁺ to Na⁺ or K⁺) can influence the reaction's stereochemical outcome and rate.[9] Consider adding the ketone to the pre-formed ylide, or in some cases, adding the base last to a mixture of the phosphonium salt and the ketone can prevent ylide decomposition.[10]
-
Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are typically used. Ensure the solvent is rigorously dried, as water will quench the ylide.
-
Temperature and Reaction Time: Reactions involving hindered substrates often require more forcing conditions. If the reaction is slow at room temperature, cautiously increasing the temperature (e.g., to 40-60 °C or even refluxing in THF) may be necessary to overcome the activation energy barrier. Monitor the reaction by TLC to track the consumption of the starting material and avoid decomposition at elevated temperatures. These reactions may also require significantly longer reaction times, from several hours to overnight.[10]
-
Salt-Free Conditions: The presence of lithium salts can sometimes affect the reaction mechanism and stereoselectivity.[3][11] Preparing the ylide using bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) can create "salt-free" conditions that may improve the outcome.
Q3: The purification of my product is complicated by a major byproduct. What is it and how can it be removed?
A: The most common and unavoidable byproduct of any Wittig reaction is triphenylphosphine oxide (TPPO).[2][9] TPPO is often crystalline and can co-elute with the desired product during column chromatography due to its moderate polarity.
Strategies for TPPO Removal:
-
Crystallization: If your product is an oil or has very different solubility properties, you may be able to crystallize the TPPO from the crude reaction mixture by dissolving it in a minimal amount of a polar solvent and adding a non-polar co-solvent (e.g., diethyl ether or hexanes) to precipitate the TPPO.
-
Chromatography Optimization: Use a less polar eluent system if your product is non-polar, as TPPO will be retained more strongly on the silica gel.
-
Alternative Workup: After quenching the reaction, the crude mixture can be concentrated and triturated with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO has limited solubility in these solvents and may precipitate, allowing it to be removed by filtration.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing the ylide from this compound?
A: The ylide is typically generated in situ just before the addition of the ketone. The procedure requires anhydrous and inert conditions.[6][7]
General Protocol for Ylide Generation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Add the this compound (1.0-1.2 equivalents) to the flask.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C or -78 °C in an appropriate bath.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.0-1.1 equivalents) dropwise via syringe.
-
Allow the mixture to stir for 30-60 minutes at this temperature. A distinct color change (often to deep red, orange, or yellow) typically indicates ylide formation.
Q2: What is the reaction mechanism for the Wittig reaction?
A: The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane.[3][9] This intermediate then collapses in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. orgosolver.com [orgosolver.com]
Technical Support Center: Stereochemical Control in Olefinations with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced olefination reagents. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in their synthetic workflows. Our goal is to equip you with the mechanistic understanding and practical guidance necessary to navigate unexpected stereochemical outcomes and optimize your reaction conditions.
Introduction: The Nature of the Benzotriazole-Substituted Ylide
This compound is a specialized Wittig reagent designed for the introduction of a benzotriazolylmethylene moiety. Upon deprotonation, it forms a phosphonium ylide. The key to predicting its behavior lies in understanding the electronic nature of the benzotriazole substituent.
The benzotriazole group can delocalize the negative charge of the adjacent carbanion through resonance, placing this ylide into the semi-stabilized category. This classification is critical because semi-stabilized ylides often exhibit poor to moderate stereoselectivity, making the reaction outcome highly sensitive to experimental conditions.[1] Unlike non-stabilized ylides that reliably produce (Z)-alkenes or fully stabilized ylides that yield (E)-alkenes, this reagent's behavior is nuanced and can lead to unexpected isomer ratios if not properly controlled.[2][3]
This guide will address the common sources of this variability and provide strategies to steer the reaction toward the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome when using the ylide from this compound?
Answer: As a semi-stabilized ylide, the reaction often yields a mixture of (E) and (Z)-alkenes. The precise ratio is not inherently predictable and is highly dependent on the reaction conditions. The "unexpected" result for many researchers is this lack of high selectivity, especially when compared to more conventional Wittig reagents. The mechanism under salt-free conditions is believed to proceed through kinetically controlled cycloaddition to form an oxaphosphetane intermediate.[4][5] However, the moderate stability of the ylide means that the energy difference between the transition states leading to the cis- and trans-oxaphosphetanes can be small, resulting in isomer mixtures.
Q2: My olefination reaction is producing an unexpected or inconsistent Z:E ratio. What are the most likely causes?
Answer: This is the most common issue encountered with this reagent. The variability almost always stems from one or more of the following factors:
-
Base and Counter-ion Effects: The choice of base for deprotonation is the single most critical parameter. Lithium-containing bases (e.g., n-BuLi, LDA) can complex with the intermediates, allowing for equilibration of the initially formed oxaphosphetane. This process, termed "stereochemical drift," often favors the thermodynamically more stable (E)-alkene.[1][5] Salt-free conditions, achieved using sodium or potassium bases (e.g., NaHMDS, KHMDS), tend to suppress this equilibration and better reflect the kinetic product ratio.[2]
-
Solvent Polarity: The solvent influences the stability of the intermediates. Polar aprotic solvents like DMF or DMSO can affect the reaction course compared to less polar solvents like THF or Toluene.
-
Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, leading to an increase in the thermodynamically favored (E)-isomer. Running the reaction at low temperatures (-78 °C) is crucial for maximizing kinetic control.
-
Presence of Additives: Additives, particularly salts like lithium halides, can dramatically alter the stereochemical outcome by promoting the formation and equilibration of betaine-like intermediates.[1][4] Ensure your reagents and solvents are free from ionic impurities unless they are intentionally added to control selectivity.
Q3: I am observing a low yield in addition to poor stereoselectivity. What should I investigate?
Answer: Low yields can be interconnected with selectivity issues. Consider these points:
-
Ylide Formation Efficiency: Incomplete deprotonation of the phosphonium salt is a common culprit. Ensure you are using a sufficiently strong base and appropriate reaction time for ylide generation. The formation of the deep reddish-orange color of the ylide is a good visual indicator.
-
Steric Hindrance: Like many Wittig reactions, this olefination can be sensitive to sterically hindered ketones, which may react slowly and give poor yields.[5]
-
Benzotriazole as a Leaving Group: The benzotriazolyl group is a competent leaving group.[6][7] Under certain conditions, particularly with prolonged reaction times or elevated temperatures, side reactions involving the elimination or substitution of the benzotriazole moiety can occur, consuming the starting material and reducing the desired product yield.
Troubleshooting Guide & Experimental Protocols
If you are facing challenges with stereoselectivity, follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride Ylide
Welcome to the technical support center for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride and its corresponding ylide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile Wittig reagent. Here, we address common challenges and frequently asked questions regarding the stability, handling, and decomposition of this stabilized phosphonium ylide. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Wittig reaction with the benzotriazole-containing ylide is giving low to no yield. What are the likely causes?
This is a common issue that can often be traced back to the decomposition of the ylide either before or during the reaction. Let's break down the potential culprits.
Answer:
However, the most frequent cause of failure is the decomposition of the ylide. Phosphonium ylides are highly susceptible to hydrolysis.[3] Even trace amounts of water in your reaction solvent or on your glassware can lead to rapid decomposition into triphenylphosphine oxide and 1-methyl-1H-benzotriazole.
Troubleshooting Guide for Low Yields
-
Verify Ylide Formation: Before adding your carbonyl compound, ensure the characteristic color of the ylide has formed upon addition of the base. The color may range from yellow to orange, depending on the solvent and concentration. If no color develops, your base may be old or inappropriate for this stabilized ylide.
-
Strictly Anhydrous Conditions:
-
Solvents: Use freshly dried, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl or passed through a solvent purification system.
-
Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Reagents: Ensure your carbonyl compound is free of water. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or drying it over molecular sieves.
-
-
Choice of Base and Temperature:
-
For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate can sometimes be used.[4] However, for many applications, a stronger base is still required to ensure complete deprotonation.
-
Consider using sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) in anhydrous THF.
-
Generate the ylide at 0 °C, and then allow the reaction with the carbonyl compound to proceed at room temperature or with gentle heating (e.g., 40-50 °C) to overcome the lower reactivity of the stabilized ylide.
-
-
In Situ Generation in the Presence of the Carbonyl: If you suspect the ylide is decomposing while stirring, try a modified procedure. Add the base to a mixture of the phosphonium salt and the aldehyde/ketone. This allows the ylide to react as it is formed, minimizing its lifetime in solution and thus the opportunity for decomposition.[5]
Experimental Protocol: Small-Scale Test for Ylide Stability
This protocol helps determine if your ylide is decomposing under your reaction conditions.
-
Materials: this compound, chosen base (e.g., KOtBu), anhydrous THF, TLC plate, deuterated chloroform (CDCl₃) for NMR.
-
Procedure:
-
To a flame-dried, inert gas-flushed flask, add the phosphonium salt (1.0 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add the base (1.1 equiv).
-
Stir for 30 minutes at 0 °C, allowing the ylide to form.
-
Take a small aliquot of the reaction mixture every 15 minutes and quench it with a drop of water.
-
Spot the quenched aliquot on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize under UV light. The presence of a growing spot corresponding to triphenylphosphine oxide (Rf typically ~0.2-0.4 in 1:1 EtOAc/Hex) indicates ylide decomposition.
-
(Optional) For a more quantitative assessment, take an initial sample after ylide formation and a second after several hours at room temperature. Quench both with D₂O, extract with an organic solvent, and analyze by ³¹P NMR. A decrease in the phosphonium ylide signal and an increase in the triphenylphosphine oxide signal will confirm decomposition.
-
Logical Workflow for Troubleshooting Low Yields
Caption: Simplified hydrolysis pathway of the phosphonium ylide.
Preventative Measures:
-
Inert Atmosphere: Always handle the phosphonium salt, base, and ylide under a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line).
-
Solvent Purity: Ensure your solvents are rigorously dried. Water is a common contaminant in even "anhydrous" grade solvents if they are not stored properly over molecular sieves.
-
Immediate Use: As a best practice, especially for unstabilized ylides, generate the ylide in situ and use it immediately. [4]While the benzotriazole-stabilized ylide is more robust, its lifetime in solution is still finite, particularly if trace moisture is present.
FAQ 3: How should I store the this compound salt? Is the ylide isolable?
Answer:
The stability of the phosphonium salt and its corresponding ylide are quite different.
-
Phosphonium Salt Storage: The this compound salt is a solid and is generally stable under normal atmospheric conditions for extended periods. However, like most phosphonium salts, it can be hygroscopic. For long-term storage and to ensure reproducibility, it is best stored in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) at room temperature.
-
Ylide Isolation and Storage: The ylide, [(1H-Benzotriazol-1-yl)methyl]triphenylphosphorane, is a stabilized ylide. [2]In some cases, stabilized ylides can be isolated, purified, and stored for short periods. [1]However, they remain reactive species that are sensitive to moisture and atmospheric oxygen. Isolation is generally not recommended unless a specific protocol requires it. For most synthetic applications, the in situ generation and immediate use of the ylide is the most reliable and efficient method. It avoids potential decomposition during workup, purification, and storage.
Summary of Stability and Handling
| Compound | Form | Key Decomposition Pathways | Recommended Storage |
| Phosphonium Salt | White to off-white solid | Hygroscopic | Room temperature in a desiccator, sealed from moisture. |
| Phosphonium Ylide | Colored solution (typically) | Hydrolysis, Oxidation, Thermal Decomposition | Not recommended for storage. Generate in situ and use immediately. |
References
- Biffis, A., et al. (2001). The Wittig reaction: A historical perspective and recent advances. Chemical Reviews, 101(6), 1681-1729.
- Cristau, H. J., & Mouchet, P. (1995). Alkaline hydrolysis of β-and γ-functional phosphonium salts.
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry – A European Journal, 22(30), 10476-10488. [Link]
-
Byrne, P. A., et al. (2015). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications, 51(6), 1147-1150. [Link]
- Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2673-2679.
- Castaneda, F., et al. (2006). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- McNulty, J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(39), 7948-7955.
-
Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
ResearchGate. First Ever Observation of the Intermediate of Phosphonium Salt & Ylide Hydrolysis: P-Hydroxytetraorganophosphorane. [Link]
- Mol, J. C. (2004). Industrial applications of olefin metathesis.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
- Gessner, V. H. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science, 11(30), 7794-7805.
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685.
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wikipedia contributors. (2023). Ylide. In Wikipedia, The Free Encyclopedia. [Link]
- University of California, Irvine. The Wittig Reaction.
- Taylor, R. J. K. (Ed.). (1994). Organophosphorus reagents: a practical approach. Oxford University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
-
Wikipedia contributors. (2023). Wittig reagents. In Wikipedia, The Free Encyclopedia. [Link]
- Johnson, A. W. (1999). Ylides and imines of phosphorus. John Wiley & Sons.
- House, H. O. (1972). Modern synthetic reactions. WA Benjamin.
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- 4. reddit.com [reddit.com]
- 5. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Troubleshooting for [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride Reactions
Welcome to the technical support center for reactions involving [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up and purification procedures for these versatile reactions. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.
Introduction to the Challenge
This compound is a valuable reagent, often utilized in Wittig-type reactions to introduce a benzotriazolylmethylene moiety. While the reaction itself is often straightforward, the work-up can be challenging due to the formation of two primary byproducts: triphenylphosphine oxide (TPPO) and benzotriazole-related species. A successful purification strategy hinges on the effective and efficient removal of both.
This guide provides a logical framework for troubleshooting common issues and presents detailed protocols for a clean work-up.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I need to remove during the work-up?
A1: The two principal byproducts are Triphenylphosphine Oxide (TPPO), which is inherent to the Wittig reaction, and potentially Benzotriazole (BTA) or its derivatives. BTA can arise from the cleavage of the N-methyl bond of the phosphonium salt under the reaction conditions.
Q2: My crude NMR is showing a complex mixture. What are the likely culprits?
A2: Besides your desired product, the complexity likely arises from TPPO, unreacted phosphonium salt, and BTA. TPPO has characteristic aromatic signals, and BTA will show signals for its aromatic protons. Comparing your crude NMR to spectra of these known byproducts is a critical first step in troubleshooting.
Q3: Why is TPPO so difficult to remove?
A3: TPPO is notoriously challenging to separate due to its high polarity and crystalline nature, which can lead to co-crystallization with the desired product.[1] It has variable solubility in common organic solvents, making simple extraction or crystallization procedures sometimes ineffective.
Q4: Is the benzotriazole group stable to the basic conditions of the Wittig reaction?
A4: While the benzotriazole moiety is generally stable, the N-CH2 bond in the ylide can be susceptible to cleavage under strongly basic conditions or elevated temperatures, leading to the formation of free benzotriazole. Minimizing reaction time and using the appropriate base can mitigate this side reaction.
Q5: Can I use an acidic wash to remove benzotriazole?
A5: Benzotriazole is a very weak base (pKa of the conjugate acid is low), but it is acidic (pKa of the N-H proton is around 8.2), making it soluble in aqueous alkaline solutions.[2][3] An acidic wash is generally not effective for removing benzotriazole. Instead, a basic wash (e.g., with aqueous NaOH or K2CO3) is the recommended approach to remove any free benzotriazole.
Troubleshooting Guide: Isolating Your Product
The key to a successful work-up is a systematic approach to remove each major byproduct. The following decision tree and detailed explanations will guide you through the process.
Visual Troubleshooting Workflow
Sources
Improving E/Z selectivity with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Technical Support Center: [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this specialized Wittig reagent to control alkene stereochemistry. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot unexpected outcomes, and maximize your E/Z selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its ylide differ from standard Wittig reagents?
This compound is a phosphonium salt used to generate a specific type of phosphorus ylide for Wittig olefination reactions.[1] The key feature is the benzotriazole moiety attached to the ylidic carbon. This substituent significantly influences the electronic properties and reactivity of the ylide compared to simple alkyl-substituted (unstabilized) or ester/ketone-substituted (stabilized) ylides.[2][3]
The benzotriazole group is a heterocyclic aromatic system capable of delocalizing the negative charge of the ylide through resonance.[4][5] This places the resulting ylide in the "semi-stabilized" or "moderately stabilized" category. Unlike highly stabilized ylides (e.g., those with ester groups) which strongly favor E-alkene formation, or unstabilized ylides (e.g., alkyl groups) which typically yield Z-alkenes, the stereochemical outcome with a benzotriazole-substituted ylide is highly dependent on reaction conditions.[2][6] This tunability is a key feature but also a source of potential challenges.
Q2: What is the expected E/Z selectivity when using this reagent, and what is the underlying mechanism?
For semi-stabilized ylides, the E/Z selectivity is often modest and highly sensitive to experimental parameters.[2] However, the benzotriazole substituent provides a pathway to favor the formation of the (E)-alkene under thermodynamically controlled, salt-free conditions.
The mechanism of the Wittig reaction under these conditions is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, bypassing a discrete betaine.[7][8][9] The stereoselectivity is determined by the transition state leading to this intermediate.
-
Kinetic Control (Favors Z-alkene): With unstabilized ylides, the reaction is rapid, irreversible, and kinetically controlled. The sterically least hindered approach leads to a syn oxaphosphetane, which decomposes to the Z-alkene.[6][9]
-
Thermodynamic Control (Favors E-alkene): With stabilized and some semi-stabilized ylides, the initial cycloaddition is reversible. This allows the system to equilibrate to the more thermodynamically stable anti oxaphosphetane intermediate, which subsequently collapses to form the more stable E-alkene.[6][9] The driving force is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]
The benzotriazole ylide sits at the crossroads of these two pathways. To achieve high E-selectivity, reaction conditions must be chosen to favor the reversible, thermodynamically controlled pathway.
Q3: My E/Z selectivity is poor. What are the most common causes and how can I improve it?
Poor E/Z selectivity is the most common issue with semi-stabilized ylides. The goal is to establish conditions that favor thermodynamic equilibrium.
-
Presence of Lithium Salts: This is the most frequent cause of poor E-selectivity. Lithium cations can coordinate to the oxygen of the aldehyde and the ylide, disrupting the reversibility of the oxaphosphetane formation and promoting the kinetic (Z) pathway.[8][9]
-
Solution: Avoid lithium-containing bases like n-BuLi or LDA. Use sodium- or potassium-based reagents such as Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), or Potassium tert-butoxide (KOtBu).[11]
-
-
Reaction Temperature: Temperature affects the kinetics and thermodynamics of the reaction.
-
Solution: Perform the ylide formation at a low temperature (e.g., 0 °C or -78 °C) to ensure stability.[11] After adding the aldehyde, allow the reaction to slowly warm to room temperature. This provides the energy needed to ensure the initial cycloaddition is reversible, allowing the system to settle into the thermodynamically favored anti intermediate.
-
-
Solvent Choice: The polarity of the solvent can influence transition state energies.
-
Solution: Non-polar, aprotic solvents like Tetrahydrofuran (THF) or Toluene are standard and generally reliable. Avoid protic solvents entirely. If results in THF are poor, switching to Toluene may alter the selectivity profile.
-
Q4: I am observing a low yield or no reaction at all. What should I check?
Low or no conversion can stem from several factors, from reagent quality to reaction setup.
-
Inefficient Ylide Formation: The proton on the carbon adjacent to phosphorus must be removed to form the active ylide.[3][12]
-
Cause: The base may be old or degraded (especially KOtBu and hydride bases). The pKa of the phosphonium salt requires a sufficiently strong base.
-
Solution: Use a freshly opened or properly stored base. Ensure the base is strong enough (e.g., KOtBu, NaH, NaHMDS). Following the reaction by ³¹P NMR can confirm if the phosphonium salt has been converted to the ylide.[11]
-
-
Ylide Instability: While semi-stabilized, the ylide can still be sensitive to air and moisture.
-
Poor Electrophile: Sterically hindered ketones react poorly with semi-stabilized ylides.[2] Aldehydes are generally better substrates.
-
Solution: If using a ketone, longer reaction times or gentle heating may be required. If the substrate is an aldehyde that is prone to enolization, ensure the ylide is generated first before adding the aldehyde at low temperature.
-
-
Side Reactions: If the substrate contains acidic protons (e.g., phenols, carboxylic acids), the base will be consumed in an acid-base reaction instead of forming the ylide.[11]
-
Solution: Use additional equivalents of base to account for acidic functional groups, or protect the acidic group prior to the Wittig reaction.[11]
-
Troubleshooting Guide: At-a-Glance
| Problem | Potential Cause | Recommended Solution |
| Low E/Z Ratio | 1. Use of a lithium-based base (n-BuLi, LDA). | Switch to a Li-free base (KHMDS, NaHMDS, KOtBu).[8][9] |
| 2. Reaction run at a constant low temperature. | Allow the reaction to warm slowly to room temperature to facilitate thermodynamic equilibration. | |
| 3. Incorrect solvent. | Use standard non-polar aprotic solvents like THF or Toluene. | |
| Low or No Yield | 1. Incomplete deprotonation of the phosphonium salt. | Use a fresh, potent base. Confirm ylide formation with ³¹P NMR if possible.[11] |
| 2. Ylide decomposition. | Ensure anhydrous conditions and an inert atmosphere. Consider adding the aldehyde to the reaction before the base (in situ generation).[11] | |
| 3. Sterically hindered carbonyl compound. | Increase reaction time and/or temperature. Note that this may negatively impact selectivity. | |
| 4. Competing acid-base reaction with substrate. | Use >2 equivalents of base or protect the acidic functional group.[11] | |
| Complex Mixture of Products | 1. Aldehyde self-condensation (aldol reaction). | Add the aldehyde slowly at low temperature to the pre-formed ylide. |
| 2. Impure starting materials. | Purify the aldehyde (e.g., by distillation or chromatography) before use. | |
| Difficulty Purifying Product | 1. Triphenylphosphine oxide (Ph₃P=O) co-elution. | Ph₃P=O is a common, often difficult-to-remove byproduct. Purification can sometimes be achieved by precipitation/crystallization or specialized chromatography.[14] |
Experimental Protocol: Synthesis of (E)-1-(2-Styryl)benzotriazole
This protocol describes a general procedure for the olefination of benzaldehyde using this compound to favor the E-isomer.
Materials:
-
This compound (1.1 eq)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.1 eq).
-
Ylide Formation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath. Add KOtBu (1.2 eq) portion-wise over 10 minutes. A color change (often to yellow, orange, or deep red) indicates ylide formation.[15] Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: While maintaining the temperature at 0 °C, add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product via flash column chromatography on silica gel to separate the isomers and remove the phosphine oxide byproduct.[11]
-
Analysis: Characterize the product and determine the E/Z ratio using ¹H NMR spectroscopy.
References
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This compound - MySkinRecipes. (n.d.). Retrieved from Google Search.[16]
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Wittig reaction - Wikipedia. (n.d.). Retrieved from Google Search.[2]
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Wittig Reaction - Web Pages. (n.d.). Retrieved from Google Search.[12]
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Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.). Retrieved from Google Search.[17]
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Help with Wittig Reactions - Organic... | Practice Hub - Varsity Tutors. (n.d.). Retrieved from Google Search.[18]
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Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations - Organic Chemistry Portal. (n.d.). Retrieved from Google Search.[19]
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The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved from Google Search.[20]
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.[21]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from Google Search.[7]
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Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.[3]
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Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from Google Search.[8]
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Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved from Google Search.[11]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from Google Search.[15]
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Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from Google Search.[14]
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Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry [Video]. YouTube.[22]
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What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2). Retrieved from Google Search.[13]
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This compound TCI Analytical reagent. (n.d.). Retrieved from Google Search.[23]
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Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved from Google Search.[9]
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Stereoselective Wittig Reaction-Overview - ChemTube3D. (n.d.). Retrieved from Google Search.[6]
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Kadrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube.[24]
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468–13469.[25]
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This compound 111198-09-5 - TCI Chemicals. (n.d.). Retrieved from Google Search.
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Wittig Reaction Mechanism & Examples – Total Synthesis. (n.d.). Retrieved from Google Search.[10]
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111198-09-5(this compound) - ChemicalBook. (n.d.). Retrieved from Google Search.[1]
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Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube.[26]
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1,2,3-Triazoles - PMC - PubMed Central. (n.d.). Retrieved from Google Search.[4]
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The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from Google Search.[5]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved from Google Search.[27]
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(PDF) Enantioselective N-functionalization of Benzotriazoles by Asymmetric Substitution Reaction of Morita-Baylis-Hillman Carbonates - ResearchGate. (2018, May 16). Retrieved from Google Search.[28]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from Google Search.[29]
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Validation & Comparative
A Senior Application Scientist’s Guide: [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride vs. Classical Stabilized Ylides in Olefination Strategy
For professionals in chemical synthesis, the construction of carbon-carbon double bonds is a foundational task. The Wittig reaction, a Nobel Prize-winning transformation, remains a cornerstone of this endeavor.[1] The choice of the phosphorus ylide, the key reagent in this reaction, dictates not only the stereochemical outcome but also the overall synthetic strategy.
This guide provides an in-depth comparison between two classes of Wittig reagents: the classical, well-understood stabilized ylides and the more specialized ylide generated from [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. We will move beyond a simple feature list, focusing instead on the strategic implications of choosing one reagent over the other, supported by mechanistic insights and practical experimental protocols.
Section 1: The Workhorse of Olefination: The Stabilized Wittig Ylide
Stabilized ylides are a class of phosphorus ylides characterized by the presence of an electron-withdrawing group (EWG) adjacent to the carbanion.[1][2] Common examples include ylides bearing ester, ketone, or nitrile functionalities. This structural feature is the primary determinant of their reactivity and stereochemical preference.
Fundamentals of Stability and Reactivity
The defining characteristic of a stabilized ylide is the delocalization of the negative charge on the α-carbon into the adjacent EWG through resonance.[2][3] This delocalization significantly increases the stability of the ylide, making many of them air-stable, crystalline solids that can be stored and handled with ease.[4]
However, this stability comes at the cost of reactivity. Stabilized ylides are less nucleophilic than their non-stabilized counterparts and typically react efficiently with aldehydes but poorly, or not at all, with less electrophilic ketones, especially sterically hindered ones.[3][5][6] This provides a useful degree of chemoselectivity in complex molecules.[3][6]
Reaction Mechanism & E-Selectivity
The Wittig reaction with stabilized ylides is renowned for its high selectivity for the (E)-alkene.[5][7][8] This outcome is a direct consequence of the reaction mechanism operating under thermodynamic control.[1]
-
Reversible Initial Addition: The stabilized ylide adds to the carbonyl compound to form a four-membered ring intermediate, the oxaphosphetane.[1][7] Due to the ylide's stability, this initial cycloaddition is reversible.[1]
-
Thermodynamic Equilibration: The reversibility allows the initially formed diastereomeric oxaphosphetanes (syn and anti) to equilibrate to the more thermodynamically stable anti-oxaphosphetane. In this conformation, the bulky substituents (the R group from the carbonyl and the EWG from the ylide) are positioned on opposite sides of the ring, minimizing steric strain.
-
Irreversible Decomposition: The anti-oxaphosphetane then irreversibly decomposes to form the (E)-alkene and the highly stable triphenylphosphine oxide, the latter being the driving force of the reaction.[1][2]
Figure 1: Mechanism of the E-selective Wittig reaction with a stabilized ylide.
Representative Experimental Protocol: Synthesis of Ethyl Cinnamate
This protocol details a typical Wittig olefination using a commercially available stabilized ylide.[9]
Figure 2: Standard workflow for a Wittig reaction using a stabilized ylide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add a nonpolar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.[9]
-
Purification: Filter the mixture to remove the solid byproduct. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure (E)-ethyl cinnamate.
Section 2: A Tool for Versatility: The [(1H-Benzotriazol-1-yl)methyl]phosphonium Ylide
This compound is not a ylide itself, but a phosphonium salt precursor.[10][11] Upon treatment with a suitable base, it generates the corresponding ylide, (1H-benzotriazol-1-yl)methylenetriphenylphosphorane. The strategic value of this reagent lies not in the direct formation of a final product, but in the creation of a versatile synthetic intermediate.
The Benzotriazole Advantage: A Latent Functional Group
The benzotriazole (Bt) moiety is one of the most powerful and versatile synthetic auxiliaries in organic chemistry.[12] Its key feature is its ability to act as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.
When the benzotriazole-substituted ylide is used in a Wittig reaction, the product is a 1-vinylbenzotriazole. This product is a stable, isolable compound that serves as a masked vinyl cation or vinyl anion equivalent. The benzotriazole group can be subsequently substituted, transforming the initial alkene into a more complex structure. This two-step "olefination-functionalization" sequence opens up synthetic pathways that are inaccessible with standard stabilized ylides.
The Olefination-Functionalization Strategy
The core utility of this reagent is a two-stage process:
-
Wittig Olefination: The in situ generated ylide reacts with an aldehyde or ketone to form a 1-vinylbenzotriazole.
-
Nucleophilic Substitution: The vinylbenzotriazole product is then treated with a nucleophile (e.g., Grignard reagents, organolithiums, heteronucleophiles) to displace the benzotriazole group and form a new C-C or C-X bond at the vinylic position.
Figure 3: The "Olefination-Functionalization" strategy using the benzotriazole-derived ylide.
Representative Experimental Protocol
This generalized two-step protocol illustrates the strategic application of the benzotriazole-substituted ylide.
Figure 4: Workflow for the two-step sequence using the benzotriazole reagent.
Step-by-Step Methodology:
Part A: Synthesis of 1-Vinylbenzotriazole
-
Ylide Generation: Suspend this compound (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to -78°C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.
-
Reaction: Add the aldehyde (1.0 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography to isolate the 1-vinylbenzotriazole intermediate.
Part B: Nucleophilic Substitution
-
Reaction Setup: Dissolve the purified 1-vinylbenzotriazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add the desired nucleophile (e.g., 1.5 eq of a Grignard reagent) dropwise at 0°C.
-
Reaction and Purification: Stir the reaction at room temperature until the starting material is consumed (TLC). Perform an aqueous work-up and purify by column chromatography to obtain the final functionalized alkene.
Section 3: Head-to-Head Comparison
The choice between these reagents is fundamentally a choice of synthetic strategy. The following table summarizes the key differences to guide this decision.
| Feature | Stabilized Ylides | [(1H-Benzotriazol-1-yl)methyl]phosphonium Ylide |
| Reagent Type | Stable, often isolable ylide | Phosphonium salt precursor, ylide generated in situ |
| Primary Goal | Direct synthesis of an alkene | Synthesis of a versatile alkene intermediate |
| Product | α,β-Unsaturated ester, ketone, etc. | 1-Vinylbenzotriazole |
| Key Advantage | High (E)-stereoselectivity, one-step process | Product versatility for further functionalization |
| Reactivity | Reacts well with aldehydes, poorly with ketones | Reacts with a range of aldehydes and ketones |
| Byproducts | Triphenylphosphine oxide | Triphenylphosphine oxide, Benzotriazole anion (in step 2) |
| Synthetic Role | A tool for direct olefination | A tool for olefination-functionalization sequences |
Section 4: Strategic Application in Synthesis
Scenario: A medicinal chemist needs to synthesize a series of analogs of a lead compound containing a trisubstituted alkene moiety, where R¹ and R² are fixed, but R³ needs to be varied to explore the structure-activity relationship (SAR).
Strategy 1 (Using Stabilized Ylides): This approach would require a different Wittig reagent for every desired R³ group (e.g., Ph₃P=C(R³)COOEt). This is often impractical, as it would necessitate the synthesis of multiple, potentially complex, phosphonium salt precursors.
Strategy 2 (Using the Benzotriazole Reagent): A more convergent and efficient approach would be to:
-
Perform a single, large-scale Wittig reaction between the ketone (bearing R¹ and R²) and the ylide from this compound to generate a common vinylbenzotriazole intermediate.
-
Divide this common intermediate into multiple batches.
-
React each batch with a different nucleophile (e.g., R³-MgBr) to generate the desired library of analogs.
This "late-stage functionalization" approach is significantly more efficient for analog synthesis, highlighting the strategic power of the benzotriazole methodology.
Conclusion
This compound and classical stabilized ylides are not direct competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose a stabilized ylide for the direct, reliable, and highly (E)-selective synthesis of α,β-unsaturated carbonyl compounds and related structures. It is the ideal choice when the target alkene is the final product.
-
Choose the [(1H-Benzotriazol-1-yl)methyl]phosphonium Chloride reagent when your synthetic plan involves further elaboration of the alkene. It provides access to a versatile 1-vinylbenzotriazole intermediate, enabling convergent and flexible synthetic designs, particularly for library synthesis and late-stage functionalization.
Understanding the fundamental reactivity and, more importantly, the strategic role of each reagent empowers researchers to design more elegant, efficient, and powerful synthetic routes.
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A Comparative Guide to Olefination Reagents: Situating [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in the Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis. While the Wittig reaction has long been a foundational tool, the need for enhanced stereoselectivity, broader substrate scope, and simplified purification has driven the development of numerous alternatives. This guide provides a comparative analysis of key olefination methodologies, with a special focus on understanding the unique role of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, a reagent developed as part of the versatile benzotriazole-mediated synthesis platform.
Introduction: The Unique Chemistry of this compound
This compound is a specialized Wittig-type reagent. Its primary distinction lies in the incorporation of a benzotriazole moiety. This is not merely a subtle modification; it fundamentally expands the reagent's synthetic utility beyond simple alkene formation. The benzotriazole group is an excellent leaving group, a characteristic extensively exploited in the methodologies developed by the Katritzky group.[1]
While a standard Wittig reagent's primary fate is the formation of an alkene and triphenylphosphine oxide, the ylide derived from this benzotriazole-containing salt offers alternative reaction pathways. Deprotonation followed by reaction with a carbonyl compound can lead to intermediates where the benzotriazole anion is eliminated, facilitating the synthesis of structures like enamines and vinyl ethers. This positions the reagent as a tool for more complex molecular constructions rather than a direct competitor in routine olefination.
The Landscape of Modern Olefination: A Comparative Analysis
For the direct conversion of aldehydes and ketones to alkenes, several highly reliable and stereoselective methods have become the gold standard in research and development. Below is a detailed comparison of the most prominent alternatives.
The Horner-Wadsworth-Emmons (HWE) Reaction
A modification of the Wittig reaction, the HWE reaction utilizes phosphonate esters instead of phosphonium salts. The resulting phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[2]
-
Key Advantage: The primary byproduct, a dialkylphosphate salt, is water-soluble, which vastly simplifies purification compared to the often-troublesome removal of triphenylphosphine oxide from traditional Wittig reactions.[2]
-
Stereoselectivity: The HWE reaction is renowned for its high (E)-alkene selectivity with stabilized phosphonates.[3][4] However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates), can provide excellent (Z)-selectivity.[4]
The Julia-Kocienski Olefination
This powerful reaction involves the coupling of a sulfone (often a heteroaromatic sulfone like a phenyltetrazole (PT) sulfone) with a carbonyl compound.[1]
-
Key Advantage: The Julia-Kocienski olefination is celebrated for its exceptional (E)-stereoselectivity and its tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis.[1] The reaction is often performed as a one-pot procedure.[5]
-
Mechanism: The reaction proceeds through the addition of a metalated sulfone to an aldehyde, followed by a Smiles rearrangement and elimination of sulfur dioxide and an aryloxide.[1]
The Peterson Olefination
The Peterson olefination is the silicon-based analogue of the Wittig reaction, employing α-silyl carbanions as nucleophiles.
-
Key Advantage: Its most attractive feature is the ability to control the stereochemical outcome. The intermediate β-hydroxysilane can be isolated. Subsequent treatment with acid leads to anti-elimination to form one alkene isomer, while base treatment results in syn-elimination to yield the opposite isomer.[6][7]
-
Byproducts: The silicon-containing byproduct is typically volatile and easily removed.[7]
The Tebbe Olefination
The Tebbe reagent, a titanium-aluminum organometallic compound, is a highly effective methylenating agent.[3]
-
Key Advantage: Unlike phosphorus-based reagents, the Tebbe reagent can efficiently methylenate not only aldehydes and ketones but also esters, lactones, and amides, converting them into vinyl ethers and enamines, respectively.[3][8] It is particularly useful for sterically hindered carbonyls and substrates prone to enolization.[9]
-
Limitations: The reagent is pyrophoric and must be handled under inert conditions.[3] It is primarily used for methylenation (introducing a =CH₂ group).[10]
Quantitative Performance Data: A Side-by-Side Comparison
The choice of an olefination reagent is often dictated by its efficiency and stereoselectivity with a given substrate. The following table summarizes representative data for the leading methodologies.
| Methodology | Carbonyl Substrate | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2 | [11] |
| Julia-Kocienski | Cyclohexanecarboxaldehyde | Alkyl Phenyltetrazole (PT) Sulfone | (E)-Alkenylcyclohexane | 71 | High E-selectivity | [1] |
| Peterson Olefination | 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | Z-1-phenyl-1-hexene | 87-90 | Z-selective | [12] |
| Tebbe Olefination | Diketone | Tebbe Reagent | Mono-methylenated product | 59 | N/A | [9] |
Note: Yields and stereoselectivities are highly dependent on the specific substrates and reaction conditions.
Mechanistic and Workflow Diagrams
To further clarify the practical and theoretical differences between these methods, the following diagrams illustrate their core mechanisms and a general decision-making workflow.
Caption: Comparative reaction mechanisms for major olefination methods.
Caption: Decision workflow for selecting an appropriate olefination method.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (General Procedure)
This protocol details a typical HWE reaction for the synthesis of an (E)-alkene.
-
Preparation: Suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask at 0 °C.
-
Carbanion Formation: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 eq.) dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting solution back to 0 °C and add the aldehyde or ketone (1.0 eq.) dissolved in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Julia-Kocienski Olefination (One-Pot Procedure)
This protocol describes the olefination of an aldehyde using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
-
Sulfone Metalation: To a stirred solution of the alkyl PT-sulfone (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME) under a nitrogen atmosphere at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq.) dropwise. Stir the resulting solution for 1 hour.
-
Aldehyde Addition: Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours at this temperature.
-
Reaction Completion: Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Dilute the mixture with diethyl ether and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 3: Peterson Olefination (Stereodivergent Example)
This protocol outlines the two-pathway elimination to form either (E)- or (Z)-alkenes.
-
Carbanion Formation: Generate the α-silyl carbanion by deprotonating the corresponding α-silylalkane (e.g., (trimethylsilyl)methane derivative) with n-butyllithium in anhydrous THF at -78 °C.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 eq.) to the carbanion solution at -78 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl to isolate the β-hydroxysilane intermediate. Purify if necessary.
-
Elimination (Path A - Basic for Z-alkene): To a solution of the purified β-hydroxysilane (1.0 eq.) in anhydrous THF at 0 °C, add potassium hydride (KH, 1.2 eq.). Allow the reaction to warm to room temperature and stir until completion. Quench carefully with water and work up.[12]
-
Elimination (Path B - Acidic for E-alkene): Dissolve the purified β-hydroxysilane (1.0 eq.) in a suitable solvent like dichloromethane and treat with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., sulfuric acid) at 0 °C to room temperature until completion. Work up with an aqueous basic wash.[12]
Conclusion and Reagent Positioning
While this compound belongs to the family of phosphonium salts, its synthetic utility, as pioneered by Katritzky, diverges from that of a conventional Wittig reagent. The available literature suggests its primary strength lies not in the straightforward synthesis of alkenes, but in leveraging the benzotriazole moiety as an exceptional leaving group to access other valuable structures.
For researchers aiming to synthesize alkenes with high stereocontrol and yield, the Horner-Wadsworth-Emmons , Julia-Kocienski , and Peterson olefinations represent the state-of-the-art.
-
The HWE reaction is often the first choice for preparing (E)-α,β-unsaturated esters due to its reliability and simple purification.
-
The Julia-Kocienski olefination excels in complex settings, providing high (E)-selectivity with broad functional group tolerance.
-
The Peterson olefination offers unparalleled stereochemical flexibility, allowing access to either the (E)- or (Z)-alkene from a common intermediate.
-
The Tebbe reagent occupies a unique niche, enabling the methylenation of less reactive carbonyls like esters and amides.
Therefore, this compound should be viewed as a specialized reagent for transformations where the benzotriazole group can mediate subsequent bond formations, rather than a general-purpose olefination agent. The choice of reagent should always be guided by the specific synthetic target, the required stereochemistry, and the functional group landscape of the substrate.
References
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- Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations.
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- BenchChem. (2025). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.
- Chem-Station. (2014, November 2). Tebbe Reagent.
- Organic Chemistry Portal. (n.d.). Peterson Olefination.
- YouTube. (2022, May 21). Tebbe Olefination.
- Pulido, F. J., & Barbero, A. (2006). Peterson Olefination From Alpha-Silyl Aldehydes.
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
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- Preprints.org. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations.
- Katritzky, A. R., et al. (1989). Chemistry of Benzotriazole. Preparation, Lithiation and Transformation of N-(Benzotriazol-1-ylmethyl) Heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 225-233.
- Katritzky, A. R., & Rachwal, S. (1987). The Chemistry of N-substituted Benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The Chemistry of N-substituted Benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 799-805.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The Chemistry of N-substituted Benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 805-810.
- Katritzky, A. R., & Drewniak-Deyrup, M. (1989). Chemistry of Benzotriazole. Preparation, Lithiation and Transformation of N-(Benzotriazol-1-ylmethyl) Heterocycles. ChemInform, 20(43).
- Katritzky, A. R., et al. (1990). The preparation of enamines mediated by benzotriazole. Tetrahedron, 46(2), 641-648.
- Katritzky, A. R., et al. (1996). Benzotriazole-assisted synthesis of vinyl ethers and vinyl thioethers. Journal of Organic Chemistry, 61(21), 7564-7573.
- Katritzky, A. R., Toader, D., & Xie, L. (1997). Benzotriazole-Mediated Synthesis of N-Vinylcarbazoles and N-Vinylindoles. Journal of Organic Chemistry, 62(18), 6220-6223.
- Katritzky, A. R., et al. (2000). A Novel and General Route to 2-Substituted 1,3-Butadienes. Organic Letters, 2(23), 3671-3673.
- BenchChem. (2025). A Comparative Guide to Prominent Olefination Methodologies.
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A Strategic Guide to Olefination: The Horner-Wadsworth-Emmons Reaction as a Superior Alternative to [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. While the Wittig reaction has long been a staple for olefination, its practical application is often hampered by challenges in product purification. This guide provides an in-depth comparison of the Horner-Wadsworth-Emmons (HWE) reaction and the use of a specialized Wittig-type reagent, [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, offering experimental insights into why the HWE reaction often emerges as the more efficient and versatile alternative.
The Challenge with Classical Wittig Reagents: A Case for Alternatives
The traditional Wittig reaction, employing phosphonium ylides, is a powerful tool for converting aldehydes and ketones into alkenes.[1][2] However, a significant drawback lies in the formation of triphenylphosphine oxide as a byproduct.[1] This crystalline, often organic-soluble solid can be notoriously difficult to separate from the desired alkene product, complicating purification schemes and reducing overall process efficiency.
This compound is a Wittig reagent that incorporates the versatile benzotriazole moiety, a synthetic auxiliary championed by the Katritzky group for its ability to function as a good leaving group and participate in a myriad of transformations.[3][4][5] While this reagent offers a pathway to vinyl benzotriazoles, which are valuable synthetic intermediates, it still suffers from the inherent purification challenges associated with the triphenylphosphine oxide byproduct.
The Horner-Wadsworth-Emmons Reaction: A Mechanistically Refined Approach
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[3][6][7] This seemingly subtle change in the phosphorus reagent has profound practical implications, positioning the HWE reaction as a superior choice in many synthetic contexts.
Key Advantages of the HWE Reaction:
-
Simplified Purification: The most significant advantage of the HWE reaction is the nature of its byproduct. Instead of triphenylphosphine oxide, the reaction generates a water-soluble dialkyl phosphate salt.[3] This allows for straightforward removal through simple aqueous extraction, streamlining the purification process and often leading to higher isolated yields of the desired alkene.
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3][6] This heightened reactivity allows for efficient olefination of a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive towards traditional Wittig reagents.[6]
-
Stereochemical Control: The HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[3][6] Furthermore, the stereochemical outcome can be rationally controlled. For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations, can be used to selectively produce (Z)-alkenes.[6][7]
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base, such as sodium hydride or an alkoxide, removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, generating a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses in a syn-elimination to yield the alkene and the water-soluble dialkyl phosphate salt.
Figure 1. Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Head-to-Head Comparison: HWE vs. Benzotriazole-Containing Wittig Reagent
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | This compound |
| Phosphorus Reagent | Phosphonate Ester | Triphenylphosphonium Salt |
| Reactive Species | Stabilized Phosphonate Carbanion | Phosphonium Ylide |
| Byproduct | Water-soluble Dialkyl Phosphate | Triphenylphosphine Oxide (often difficult to remove) |
| Purification | Typically straightforward (aqueous extraction) | Often requires chromatography |
| Reactivity | Highly nucleophilic, reacts with hindered ketones | Generally less reactive, may struggle with hindered ketones |
| Stereoselectivity | Generally high (E)-selectivity; tunable to (Z) | Dependent on ylide stability; less predictable |
| Substrate Scope | Broad | More limited, primarily for specific applications |
Experimental Data: A Case Study in N-Vinyl Benzotriazole Synthesis
While direct comparative studies are limited, the synthesis of N-vinyl benzotriazoles can be achieved via a Horner-Wadsworth-Emmons approach using diethyl-(1-benzotriazolmethyl)phosphonate. This provides a valuable point of comparison against the Wittig-type reagent.
A modular approach to N1-vinyl benzotriazoles has been described using a Julia-Kocienski reaction, which shares mechanistic similarities with the HWE reaction in its use of a sulfone-stabilized carbanion. The stereoselectivity of this reaction was found to be tunable for electron-rich aldehydes, but generally proceeded with good to excellent Z-stereoselectivity for electron-deficient aldehydes and alkanals.[8][9] This highlights the potential for achieving stereocontrol in olefination reactions leading to N-vinyl benzotriazoles.
In a study on the synthesis of 1-alkenyl-1H-1,2,3-triazoles via the HWE reaction, moderate to good yields were obtained, though with low Z/E stereoselectivity.[10] This suggests that the nature of the heterocyclic moiety can influence the stereochemical outcome of the HWE reaction.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2. General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Materials:
-
Phosphonate ester (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Base (e.g., NaH, n-BuLi, KHMDS) (1.1 eq)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester and dissolve in anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Slowly add the base. If using NaH, it is typically added as a dispersion in mineral oil, and the mixture is stirred until hydrogen evolution ceases.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with water and then brine to remove the water-soluble phosphate byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel if necessary.
Conclusion: Making an Informed Choice for Olefination
For the synthetic chemist, the choice of olefination strategy is critical to the overall success of a synthetic campaign. While specialized Wittig reagents like this compound have their niche applications, the Horner-Wadsworth-Emmons reaction presents a more broadly applicable, efficient, and user-friendly alternative. Its key advantages—facile purification of products due to a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and predictable and controllable stereoselectivity—make it a powerful tool in the arsenal of modern organic synthesis. For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and practical benefits of the HWE reaction is essential for the strategic design and execution of complex molecular syntheses.
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Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular Synthesis of N-Vinyl Benzotriazoles. Organic Letters, 15(16), 4086–4089. [Link]
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Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular synthesis of N-vinyl benzotriazoles. PubMed Central. [Link]
- Bakulev, V. A., et al. (2018). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles.
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Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. [Link]
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NROChemistry. Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]
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Shi, B., et al. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
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Katritzky, A. R., & Rachwal, S. (2011). Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic systems. PubMed. [Link]
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Katritzky, A. R., Mohapatra, P. P., et al. (2007). 1-Benzotriazol-1-yl-3,3,3-trifluoro-2-methoxy-2-phenylpropan-1-ones: Mosher-Bt reagents. PubMed. [Link]
- ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments.
- Koch, A., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.
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Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]
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The Prospect of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in Isotopic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein turnover, and enhancing the pharmacokinetic profiles of therapeutic agents. The strategic replacement of an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ²H for ¹H) can provide invaluable insights without significantly altering the chemical properties of the molecule under investigation[1][2][]. While a diverse array of reagents and methodologies for isotopic labeling has been developed, the exploration of novel reagents that offer unique reactivity, selectivity, or milder reaction conditions remains a vibrant area of research.
This guide provides a comparative analysis of the potential utility of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in isotopic labeling studies. While direct experimental data for this specific application is not yet prevalent in the literature, this document will extrapolate from the known chemistry of phosphonium salts and benzotriazole derivatives to propose potential applications and compare them with established labeling methodologies. We will delve into the mechanistic underpinnings of its potential reactivity and provide hypothetical experimental protocols to guide future research in this promising area.
Phosphonium Salts in Chemical Synthesis: Beyond the Wittig Reaction
Triphenylphosphonium salts are most famously recognized as precursors to phosphorus ylides for the Wittig reaction, a robust method for the synthesis of alkenes from carbonyl compounds[4][5][6]. The general mechanism involves the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom to form a nucleophilic ylide, which then attacks a carbonyl carbon[6].
However, the utility of phosphonium salts extends beyond olefination. Recent studies have demonstrated their role in facilitating isotopic labeling, particularly deuterium labeling. For instance, benzylic or allylic halides can be converted to their corresponding phosphonium salts, which then undergo mild hydrolysis with a deuterium source to yield deuterated compounds in good yields[7]. This highlights the versatility of the phosphonium group as an activating moiety for isotopic exchange.
The Benzotriazole Moiety: A Versatile Functional Group
Benzotriazole and its derivatives are well-established in synthetic organic chemistry, serving as valuable auxiliaries in a wide range of transformations[8][9]. The benzotriazole group can act as a good leaving group, a protecting group, and a facilitator of various C-C and C-heteroatom bond formations. Its unique electronic properties and thermal stability make it an attractive component in the design of novel reagents[8][9].
The presence of the benzotriazole group in this compound suggests a unique reactivity profile that could be harnessed for isotopic labeling. The key lies in the potential for the benzotriazole moiety to influence the acidity of the methylene protons and to act as a leaving group under specific conditions.
Proposed Application in Isotopic Labeling: A Mechanistic Hypothesis
We propose that this compound could serve as a versatile reagent for both deuterium and carbon-13 labeling of various substrates. The proposed mechanism hinges on the generation of a reactive intermediate that can be trapped by an isotopic source.
Deuterium Labeling
For deuterium labeling, the methylene protons of the phosphonium salt could be exchanged with deuterium from a suitable source (e.g., D₂O, MeOD) under basic conditions. The resulting deuterated phosphonium salt could then be used in subsequent reactions, or the deuterated methyl group could be transferred to a substrate.
Workflow for Proposed Deuterium Labeling
Caption: Proposed workflow for deuterium labeling using this compound.
Carbon-13 Labeling
For carbon-13 labeling, a synthetic route to prepare ¹³C-labeled this compound would be required. This could potentially be achieved by starting with a ¹³C-labeled formaldehyde or methyl iodide. Once synthesized, the ¹³C-labeled phosphonium salt could be used to introduce a ¹³C-methyl group into a target molecule.
Comparison with Alternative Isotopic Labeling Methods
To provide a clear perspective on the potential advantages of this compound, we compare its proposed applications with established isotopic labeling techniques.
| Labeling Method | Reagent/Precursor | Advantages | Limitations | Proposed Advantage of Benzotriazole Reagent |
| Deuterium Labeling | ||||
| Catalytic H/D Exchange | D₂ gas with metal catalyst (e.g., Pd/C) | High deuterium incorporation. | Requires specialized equipment (H₂/D₂ gas handling), potential for over-labeling, harsh conditions. | Milder reaction conditions, potentially higher selectivity. |
| Base-Mediated Deuteration | Strong bases (e.g., KOtBu) in deuterated solvents | Simple procedure. | Limited to acidic protons, potential for side reactions.[10][11] | The benzotriazole moiety may offer a more controlled and selective activation. |
| Carbon-13 Labeling | ||||
| ¹³CO Gas Carbonylation | ¹³CO gas with transition metal catalyst | Direct introduction of a carbonyl group. | Requires handling of toxic CO gas, high pressure equipment.[12] | Avoids the use of CO gas, potentially simpler experimental setup. |
| Use of ¹³C-labeled Building Blocks | ¹³C-MeI, ¹³C-formaldehyde, etc. | Versatile for introducing various ¹³C-labeled functional groups. | Can require multi-step synthesis. | The pre-functionalized phosphonium salt could offer a more direct route to certain labeled compounds. |
Hypothetical Experimental Protocols
The following protocols are proposed as a starting point for investigating the use of this compound in isotopic labeling studies. Optimization of reaction conditions will be necessary.
Protocol for Deuterium Labeling of an Alkyl Halide
-
Deuteration of the Phosphonium Salt:
-
Dissolve this compound (1 eq.) in D₂O.
-
Add a catalytic amount of a suitable base (e.g., NaOD).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the methylene proton signal.
-
Lyophilize the mixture to obtain the deuterated phosphonium salt.
-
-
Reaction with Alkyl Halide:
-
Dissolve the deuterated phosphonium salt (1.2 eq.) and the alkyl halide (1 eq.) in a suitable aprotic solvent (e.g., THF, CH₃CN).
-
Add a non-nucleophilic base (e.g., DBU, K₂CO₃) to facilitate the reaction.
-
Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
-
Experimental Workflow for Deuterium Labeling
Caption: Step-by-step experimental workflow for the proposed deuterium labeling protocol.
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, candidate for isotopic labeling studies. Its unique combination of a phosphonium salt activating group and a versatile benzotriazole moiety suggests the potential for novel reactivity and applications in the synthesis of deuterated and ¹³C-labeled compounds. The proposed methodologies, while hypothetical, are grounded in established chemical principles and offer a roadmap for future research.
Further experimental investigation is required to validate these hypotheses and to fully elucidate the scope and limitations of this reagent in isotopic labeling. Such studies will not only expand the toolkit of synthetic chemists but also contribute to the advancement of drug discovery and metabolic research by providing new avenues for the preparation of isotopically labeled molecules.
References
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Synthesis of deuterium labeled compounds by KCN-assisted hydrolysis of phosphonium salts. (2025). ResearchGate. [Link]
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Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (n.d.). NIH. [Link]
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Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (2025). RSC Publishing. [Link]
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Deuterium‐labeling experiments. (n.d.). ResearchGate. [Link]
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This compound (C25H21N3P). (n.d.). PubChem. [Link]
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Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). NIH. [Link]
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Isotopic labeling experiments that elucidate the mechanism of DNA strand cleavage by the hypoxia-selective antitumor agent 1,2,4-benzotriazine 1,4-di-N-oxide. (n.d.). NIH. [Link]
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A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source. (2024). RSC Publishing. [Link]
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Wittig Reaction. (n.d.). University of Missouri–Kansas City. [Link]
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Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube. [Link]
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Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. (n.d.). IUCr. [Link]
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). NIH. [Link]
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A Comparative Guide to the Kinetic Profile of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds, offering unparalleled control over alkene geometry. The choice of the phosphonium ylide is paramount, dictating not only the stereochemical outcome but also the kinetic profile of the reaction. This guide provides an in-depth analysis of the kinetic characteristics of the Wittig reaction employing [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. We will objectively compare its anticipated performance with that of archetypal stabilized and non-stabilized ylides, supported by established mechanistic principles and computational studies.
The Wittig Reaction: A Mechanistic Overview
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. The generally accepted mechanism, particularly in the absence of lithium salts, proceeds through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The stability of the starting ylide plays a crucial role in determining the rate-determining step and, consequently, the overall reaction kinetics and stereoselectivity.[1][2][3]
Caption: Generalized mechanism of the salt-free Wittig reaction.
Ylide Stability: The Key to Kinetic Control
Phosphonium ylides are typically classified into three categories based on the substituents on the carbanionic carbon:
-
Non-stabilized Ylides: These possess alkyl or aryl groups that do not significantly delocalize the negative charge. They are highly reactive, and the formation of the oxaphosphetane is rapid and irreversible. The subsequent decomposition of the oxaphosphetane is the rate-determining step.[4] These ylides generally favor the formation of (Z)-alkenes.
-
Stabilized Ylides: Featuring electron-withdrawing groups (e.g., esters, ketones), these ylides benefit from charge delocalization, rendering them more stable and less reactive. In this case, the initial [2+2] cycloaddition to form the oxaphosphetane is the slower, rate-determining step.[4] Stabilized ylides predominantly yield (E)-alkenes.
-
Semi-stabilized Ylides: With substituents like phenyl or vinyl groups, these ylides exhibit intermediate stability and reactivity.
Profiling [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Ylide
The ylide derived from this compound is anticipated to behave as a stabilized ylide . The benzotriazole moiety, with its electron-withdrawing nitrogen atoms and aromatic character, can effectively delocalize the negative charge on the adjacent carbon through resonance.
Caption: Resonance delocalization in the benzotriazole-substituted ylide.
This predicted stability has direct implications for its kinetic profile in the Wittig reaction.
Comparative Kinetic Analysis
Computational studies using density functional theory (DFT) have been instrumental in elucidating the energy barriers for the different steps of the Wittig reaction for various ylide types.[5][6][7][8] These studies consistently show that the activation energy for the formation of the oxaphosphetane (the rate-determining step for stabilized ylides) is significantly higher for stabilized ylides compared to non-stabilized ones.
| Ylide Type | Example Phosphonium Salt | Substituent (R) | Stability | Predicted Relative Rate | Rate-Determining Step |
| Non-stabilized | Benzyltriphenylphosphonium chloride | Phenyl | Low | Fast | Oxaphosphetane decomposition |
| Semi-stabilized | Allyltriphenylphosphonium chloride | Vinyl | Moderate | Moderate | Oxaphosphetane formation/decomposition |
| Stabilized | (Carbethoxymethylene)triphenylphosphonium bromide | -COOEt | High | Slow | Oxaphosphetane formation |
| Target Ylide | This compound | 1H-Benzotriazol-1-yl | High | Slow | Oxaphosphetane formation |
Table 1: Comparative Predicted Reactivity of Phosphonium Ylides.
The benzotriazole substituent, being a heteroaromatic system, provides substantial resonance stabilization, placing the corresponding ylide firmly in the "stabilized" category. Therefore, its reaction rate is expected to be comparable to, or potentially even slower than, that of classic stabilized ylides like (carbethoxymethylene)triphenylphosphorane, depending on the precise electron-withdrawing nature of the benzotriazole group relative to an ester.
Experimental Protocol for Kinetic Studies
To empirically determine the kinetic parameters of the Wittig reaction with this compound, a well-designed experimental protocol is essential. The following is a detailed methodology that can be adapted for this purpose, based on a similar study of a substituted benzyltriphenylphosphonium salt.[5]
Synthesis of this compound
-
Synthesis of 1-(Chloromethyl)-1H-benzotriazole: This intermediate can be synthesized from 1-(hydroxymethyl)benzotriazole and thionyl chloride.
-
Reaction with Triphenylphosphine: 1-(Chloromethyl)-1H-benzotriazole is then reacted with triphenylphosphine in a suitable solvent (e.g., toluene or THF) to yield the desired phosphonium salt.
Caption: Synthetic route to the target phosphonium salt.
Kinetic Measurement by UV-Vis Spectroscopy
The disappearance of the colored ylide can be monitored over time using UV-Visible spectroscopy.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
This compound
-
A strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Aldehyde (e.g., benzaldehyde)
Procedure:
-
Ylide Generation: In a nitrogen-purged flask, dissolve a known concentration of the phosphonium salt in the anhydrous solvent. Add a stoichiometric amount of the base and stir until the characteristic color of the ylide develops.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths to determine the λmax of the ylide. Once determined, set the instrument to monitor the absorbance at this λmax over time.
-
Initiation of the Reaction: Equilibrate the ylide solution in the thermostatted cuvette holder. At time t=0, inject a solution of the aldehyde (in large excess to ensure pseudo-first-order kinetics with respect to the ylide) into the cuvette and immediately start recording the absorbance.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order with respect to the ylide. The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the aldehyde.
Comparative Kinetic Experiments
To generate a meaningful comparison, the same experimental protocol should be followed for other phosphonium salts, such as benzyltriphenylphosphonium chloride (non-stabilized) and (carbethoxymethylene)triphenylphosphonium bromide (stabilized), using the same aldehyde, solvent, and temperature.
Conclusion
The presence of the benzotriazole moiety in this compound confers significant stability to the corresponding ylide through resonance delocalization. This positions it within the class of stabilized ylides, leading to a predicted slower reaction rate compared to non-stabilized and semi-stabilized counterparts. The rate-determining step is anticipated to be the initial cycloaddition to form the oxaphosphetane intermediate. For drug development professionals and researchers, this translates to a more controlled reaction, albeit with a longer reaction time, and a high propensity for the formation of the thermodynamically favored (E)-alkene. The provided experimental protocol offers a robust framework for the empirical validation of these kinetic predictions and for building a comprehensive understanding of the reactivity of this and other novel Wittig reagents.
References
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Abplanalp, E., Dwyer, Z., Florentino, M., & Mardenborough, K. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Journal of Undergraduate Chemical Engineering Research. [Link]
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Robinet, T., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(35), 11330–11341. [Link]
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Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
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Jarwal, N., & Thankachan, P. P. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
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ResearchGate. (n.d.). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. [Link]
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Gilheany, D. G., & Byrne, P. A. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
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A Comparative Guide to Computational Methodologies for Elucidating the Reaction Mechanism of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
This guide provides an in-depth comparison of computational approaches for investigating the reaction mechanism of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium chloride, a specialized Wittig reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of computational chemistry to understand and predict the behavior of this complex organic transformation.
Introduction: The Significance of the Benzotriazole-Modified Wittig Reagent
The Wittig reaction stands as a cornerstone of organic synthesis, enabling the predictable and selective formation of alkenes from carbonyl compounds and phosphonium ylides.[1][2][3] The specific reagent of interest, this compound[4][5], introduces a unique heterocyclic moiety—benzotriazole—into the classic Wittig structure. The benzotriazole group is not a passive spectator; it is a versatile pharmacophore known for a wide array of biological activities and its utility as a synthetic auxiliary.[6][7] Understanding how this modification influences the canonical Wittig mechanism is paramount for controlling reaction outcomes and designing novel synthetic pathways.
Computational chemistry offers a powerful lens through which to dissect this mechanism at a molecular level, providing insights into transition states, reaction energetics, and the subtle electronic effects imparted by the benzotriazole substituent. This guide compares the predominant computational methodologies, offering a framework for selecting the appropriate level of theory and providing a practical workflow for such an investigation.
A Comparative Analysis of Computational Methods
The accuracy of a computational study is intrinsically linked to the chosen theoretical method and basis set. For a reaction involving a moderately sized molecule like our target phosphonium salt, the choice represents a trade-off between computational cost and predictive accuracy. Density Functional Theory (DFT) has emerged as the workhorse for mechanistic studies in organic chemistry, offering a favorable balance.[8][9][10]
| Methodology | Strengths | Weaknesses | Typical Application for this System |
| Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy.[8][9] Well-suited for geometry optimizations and frequency calculations of molecules of this size. | Accuracy is dependent on the choice of the exchange-correlation functional. May struggle with systems dominated by dispersion forces if not using a dispersion-corrected functional. | The primary tool for mapping the entire reaction energy profile, including reactants, intermediates, transition states, and products. Functionals like B3LYP are a common starting point.[11][12] |
| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, systematically improvable. Considered the "gold standard" for benchmarking. | Computationally very expensive, scaling poorly with system size. Often impractical for full geometry optimizations of the entire system. | Used for high-accuracy single-point energy calculations on DFT-optimized geometries to refine the energy profile of critical points (e.g., key transition states). |
| Semi-empirical (e.g., PM7, AM1) | Very fast, allowing for the study of very large systems or for high-throughput screening. | Lower accuracy and reliability compared to DFT and ab initio methods. Parameterized nature can lead to unpredictable errors for novel structures. | Useful for initial conformational searches or as a preliminary method to quickly generate plausible reaction pathways before refining with more accurate methods. |
For the this compound reaction, a hybrid approach is often most effective. DFT, using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p), provides a robust foundation for geometric and energetic calculations.[11][12]
The Wittig Reaction Pathway: A Computational Dissection
The reaction proceeds through several key stages, each amenable to computational modeling. The overarching goal is to construct a potential energy surface that elucidates the reaction's kinetic and thermodynamic drivers.
Step 1: Ylide Formation
The reaction is initiated by the deprotonation of the phosphonium salt at the methylene carbon, facilitated by a base, to form the crucial phosphonium ylide intermediate.[1][13][14]
[(C6H5)3P+-CH2-BT]Cl- + Base → (C6H5)3P=CH-BT + Base-H+ + Cl-
Computational studies can quantify the acidity of this proton by calculating the pKa, providing a theoretical basis for selecting an appropriate experimental base. The electronic structure of the resulting ylide can be analyzed to understand its stability. The benzotriazole (BT) moiety, with its aromatic system and multiple nitrogen atoms, is expected to influence the ylide's stability and nucleophilicity through both resonance and inductive effects.
Step 2: Cycloaddition with a Carbonyl Compound
The generated ylide acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. Modern mechanistic understanding, particularly in lithium-free conditions, favors a concerted [2+2] cycloaddition mechanism that directly forms a four-membered oxaphosphetane intermediate.[3] This contrasts with the classical mechanism which involves a discrete betaine intermediate.[2]
Computational modeling is indispensable for distinguishing between these pathways. By locating the transition state structures for both the concerted cycloaddition and the stepwise betaine formation, their respective activation energy barriers can be calculated. The pathway with the lower barrier is the kinetically favored one.
Step 3: Oxaphosphetane Decomposition
The oxaphosphetane intermediate is typically unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[2] This step is usually thermodynamically favorable due to the formation of the very strong phosphorus-oxygen double bond.
The following diagram illustrates the computationally-derived reaction pathway.
Caption: Figure 1: Proposed Wittig Reaction Pathway
Bridging Theory and Experiment
The ultimate validation of any computational model lies in its ability to reproduce and predict experimental observations. A robust study will systematically compare calculated data against empirical results.
| Observable | Experimental Data Source | Computational Prediction | Purpose of Comparison |
| Reaction Rate | Kinetic studies (e.g., spectroscopy) | Activation Energy (ΔG‡) from Transition State Theory | To validate the calculated energy barrier of the rate-determining step. A lower calculated barrier should correspond to a faster observed reaction. |
| Stereoselectivity | NMR, GC-MS product analysis | Relative energies of transition states leading to E vs. Z isomers (ΔΔG‡) | To predict and explain the observed stereochemical outcome of the reaction.[2][3] |
| Intermediate Identification | Low-temperature NMR, trapping experiments | Calculated NMR chemical shifts and vibrational frequencies of proposed intermediates | To provide theoretical support for the existence and structure of transient species like the oxaphosphetane. |
| Substituent Effects | Hammett analysis, reaction series with varied substrates | Changes in activation barriers and reaction energies upon in silico modification of reactants | To build a predictive model of how electronic modifications to the benzotriazole or carbonyl component will affect reactivity. |
A Standardized Computational Workflow Protocol
Executing a reliable computational study of a reaction mechanism requires a systematic and self-validating workflow. The following protocol outlines the essential steps for analyzing a key transformation, such as the oxaphosphetane formation.
Step-by-Step Computational Protocol
-
Reactant Optimization:
-
Construct the 3D structures of the phosphonium ylide and the carbonyl compound.
-
Perform full geometry optimizations using a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Run a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).
-
-
Transition State (TS) Search:
-
Generate an initial guess for the transition state structure, positioning the ylide and carbonyl in a reactive orientation.
-
Perform a TS optimization using an algorithm like Berny (opt=ts) or a synchronous transit-guided quasi-Newton (QST2/3) method.
-
-
Transition State Validation:
-
Run a frequency calculation on the optimized TS structure. A valid transition state must have exactly one imaginary frequency.
-
Animate this imaginary frequency to visualize the atomic motion, ensuring it corresponds to the formation of the C-C and C-O bonds of the oxaphosphetane ring.
-
-
Reaction Path Confirmation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.
-
This calculation maps the reaction path downhill from the TS. A successful IRC must connect the transition state to the optimized reactant complex on one side and the oxaphosphetane intermediate on the other.
-
-
Product Optimization:
-
Perform a full geometry optimization starting from the endpoint of the forward IRC calculation to find the structure of the oxaphosphetane intermediate.
-
Validate this structure as a minimum via a frequency calculation.
-
-
Energetic Refinement:
-
Perform single-point energy calculations on all optimized structures (reactants, TS, product) using a larger, more accurate basis set (e.g., 6-311++G(2d,p)) and potentially a different functional or method to obtain more reliable relative energies.
-
The following diagram visualizes this standard workflow.
Caption: A self-validating workflow for computational mechanistic analysis.
Conclusion and Future Directions
Computational studies provide an indispensable toolkit for dissecting the complex reaction mechanism of this compound. By comparing different theoretical methods and validating predictions against experimental data, researchers can gain a profound understanding of the reaction's energetic landscape and the specific role of the benzotriazole moiety. This knowledge is critical for optimizing reaction conditions, predicting the outcomes for novel substrates, and rationally designing next-generation reagents for applications in drug discovery and materials science.
Future work should focus on explicitly modeling solvent effects, which can significantly influence reaction barriers, and exploring the mechanisms of reactions with a wider range of substituted benzotriazoles and carbonyl partners to build comprehensive, predictive reactivity models.
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Synthesis of Phosphonium Ylides | Request PDF. ResearchGate. Available at: [Link]
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Resonant structures of a phosphonium ylide revealing the... ResearchGate. Available at: [Link]
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A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. ACS Catalysis. Available at: [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! University of Delaware. Available at: [Link]
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Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]
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Wittig Reaction. University of Missouri–Kansas City. Available at: [Link]
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(PDF) Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate. Available at: [Link]
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Benzotriazole and its derivatives. Growing Science. Available at: [Link]
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Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Phosphonium Salts: Maximizing Yield and Selectivity in Alkene Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of alkenes is a foundational technique. Among the arsenal of synthetic methods, the Wittig reaction and its variations stand out for their reliability in forming carbon-carbon double bonds.[1][2] The heart of this transformation lies in the phosphonium salt, the precursor to the nucleophilic ylide that dictates the reaction's success. However, not all phosphonium salts are created equal. Their structure profoundly influences the yield and, critically, the stereoselectivity of the resulting alkene.
This guide provides an in-depth comparison of commonly used phosphonium salts, offering insights into how their steric and electronic properties affect reaction outcomes. We will delve into experimental data to provide a clear framework for selecting the optimal phosphonium salt for your specific synthetic challenge.
The Foundational Role of Phosphonium Salts in Ylide Formation
The journey to an alkene via the Wittig reaction begins with the formation of a phosphonium ylide. This process typically involves two key steps: the quaternization of a phosphine with an alkyl halide to form the phosphonium salt, followed by deprotonation with a strong base.[3][4][5] The nature of the substituents on the phosphorus atom and the adjacent carbon atom dictates the ease of ylide formation and its subsequent reactivity.[6]
Experimental Workflow: From Phosphine to Ylide
Sources
A Senior Application Scientist's Guide to the Biological Activity of Compounds Synthesized from [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzotriazole Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the benzotriazole nucleus stands out as a "privileged scaffold." This bicyclic heterocyclic system, consisting of a benzene ring fused to a triazole ring, is a structural component in a multitude of pharmacologically active agents.[1][2][3] Its remarkable versatility stems from its stable chemical nature and its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2] Consequently, benzotriazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][6]
A key challenge and opportunity in medicinal chemistry is the efficient incorporation of such valuable pharmacophores into novel molecular architectures. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride emerges as a powerful and highly effective reagent for this purpose. As a phosphonium salt, it is a stable precursor for a Wittig reagent, enabling the straightforward introduction of a vinyl-benzotriazole group onto aldehydes and ketones. This reaction opens a gateway to a diverse library of compounds where the benzotriazole moiety is strategically positioned to interact with biological targets.
This guide provides a comparative analysis of the biological activities of compounds synthesized using this specific phosphonium salt and its derivatives. We will delve into their anticancer and antimicrobial properties, supported by experimental data, outline detailed protocols, and explore the underlying structure-activity relationships (SAR) that govern their efficacy.
Part 1: Synthetic Strategy & Workflow
The primary utility of this compound lies in its application in the Wittig reaction. This Nobel Prize-winning reaction is one of the most reliable methods for forming carbon-carbon double bonds. The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (or phosphorane). This nucleophilic ylide then reacts with a carbonyl compound (aldehyde or ketone) through a cycloaddition-elimination sequence to yield an alkene and triphenylphosphine oxide.
The causality behind this choice of reagent is clear: it provides a direct and modular route to vinyl-substituted benzotriazoles. The vinyl linker offers a degree of conformational flexibility while conjugating the benzotriazole ring with other parts of the molecule, which can be critical for optimizing binding to a biological target.
Caption: General workflow for the synthesis and screening of bioactive compounds using the benzotriazole phosphonium salt.
Part 2: Comparative Analysis of Biological Activities
The true value of a synthetic reagent is measured by the functional properties of the molecules it helps create. Derivatives synthesized from this compound have shown significant promise in two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The benzotriazole scaffold is a key feature in several compounds investigated for their anticancer properties.[2][4] The ability to inhibit critical cellular processes like tubulin polymerization or specific kinases makes these derivatives potent cytotoxic agents against various cancer cell lines.[4][7]
One notable class of compounds, 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles, has demonstrated potent tubulin polymerization inhibitory activity.[1] This mechanism is highly validated in cancer therapy, as it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7][8] For example, certain derivatives show significant cytotoxicity against lung, breast, and colon cancer cell lines.[2][7]
Table 1: Comparative Anticancer Activity of Benzotriazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Key Findings & Mechanism | Reference |
| Imidazole-thione linked Benzotriazole (BI9) | HL-60 (Leukemia) | 0.40 µM | Potent activity; induces G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. | [7][8] |
| Imidazole-thione linked Benzotriazole (BI9) | HCT-116 (Colon) | 2.63 µM | Significant antiproliferative effect. | [7][8] |
| Imidazole-thione linked Benzotriazole (BI9) | MCF-7 (Breast) | 3.57 µM | Demonstrates broad-spectrum potential. | [7][8] |
| Acrylonitrile Derivative (Compound 2.1) | VX2 (Carcinoma) | 3.80 µM | Shows prominent inhibition. | [9][10] |
| Acrylonitrile Derivative (Compound 2.5) | MKN45 (Stomach) | 3.04 µM | Highly potent against stomach cancer cell lines. | [9][10] |
| Acrylonitrile Derivative (Compound 2.5) | A549 (Lung) | 5.47 µM | Effective against lung cancer cells. | [9][10] |
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the aryl ring of these acrylonitrile derivatives significantly influence their anticancer activity.[1] For instance, the introduction of electron-releasing groups on the phenyl ring has been explored to enhance antimycobacterial activity, a principle that often translates to other cytotoxic evaluations.[1] The complex structure of bis-benzotriazole hybrids may allow for interaction with multiple biological targets, enhancing their anticancer effects.[2]
Caption: Simplified mechanism of action for tubulin-inhibiting benzotriazole derivatives leading to apoptosis.
Antimicrobial Activity
The benzotriazole moiety is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a wide range of bacteria and fungi.[1][4][11] The fusion of benzotriazole with other heterocyclic systems, such as thiazoles or triazoles, has proven to be a successful strategy for creating hybrid molecules with enhanced antimicrobial potential.[11][12]
Table 2: Comparative Antimicrobial Activity of Benzotriazole Derivatives
| Compound Class/Number | Target Organism | Activity Metric (MIC µg/mL) | Key Findings | Reference |
| Thiazole-Substituted Benzotriazole | Staphylococcus aureus | Moderate to Good | Hybrid molecules show promising activity. | [11] |
| Thiazole-Substituted Benzotriazole | Escherichia coli | Moderate to Good | Broad-spectrum potential is indicated. | [11] |
| Benzotriazole-Triazole Hybrid (19) | Bacillus subtilis | 1.56 | Exhibited the most favorable antibacterial activity among the series. | [13][14] |
| Benzotriazole-Triazole Hybrid (19) | Staphylococcus aureus | 1.56 | Potent against Gram-positive bacteria. | [13][14] |
| Benzotriazole-Triazole Hybrid (19) | Pseudomonas aeruginosa | 3.12 | Good activity against this challenging Gram-negative bacterium. | [13][14] |
| Benzotriazole-Triazole Hybrid (19) | Escherichia coli | 6.25 | Effective against Gram-negative bacteria. | [13][14] |
| Imidazole Derivative (16d) | Escherichia coli | 6.25 | Good growth inhibition reported. | [1] |
| Benzotriazole Derivative (16h) | Escherichia coli | 6.25 | Best inhibition in its series, containing a p-fluorophenyl substituent. | [1] |
| Benzotriazole Derivative (16f) | Candida albicans | 6.25 | Good antifungal activity. | [1] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial profile of these compounds is highly dependent on their structural features. For instance, in one study, the replacement of a benzotriazole ring with benzimidazole or benzothiazole resulted in less active or inactive compounds, confirming the importance of the benzotriazole pharmacophore.[1] Another study found that a compound bearing a 4-bromo-phenyl substituent (Compound 19) showed the most potent and broad-spectrum antibacterial activity in its class, highlighting the role of specific halogenated aryl groups in enhancing efficacy.[13][14]
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, self-validating experimental protocols.
Protocol 1: General Synthesis of a Vinyl-Benzotriazole Derivative via Wittig Reaction
Objective: To synthesize a vinyl-benzotriazole derivative from an aromatic aldehyde using this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: Suspend this compound (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at -78°C for 1 hour.
-
Wittig Reaction: Dissolve the aromatic aldehyde (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
Allow the reaction to stir at -78°C for 2 hours, then let it warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure vinyl-benzotriazole product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
Objective: To determine the cytotoxicity (IC₅₀ value) of a synthesized compound against a cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzotriazole compound, dissolved in DMSO to make a stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
This compound is an exceptionally valuable reagent for medicinal chemists, providing a reliable and efficient method for incorporating the biologically active benzotriazole moiety into diverse molecular frameworks. The resulting compounds have demonstrated significant and comparable efficacy as both anticancer and antimicrobial agents.
The comparative data clearly indicates that subtle structural modifications—such as the choice of aryl substituent or the nature of the heterocyclic partner—can lead to substantial differences in biological activity, potency, and spectrum. This underscores the importance of continued structure-activity relationship studies to optimize these scaffolds for enhanced efficacy and selectivity.
Future research should focus on exploring novel hybrid molecules, investigating their mechanisms of action at a deeper molecular level, and evaluating their in vivo efficacy and safety profiles. The synthetic accessibility offered by this phosphonium salt will undoubtedly continue to fuel the discovery of new benzotriazole-based therapeutic candidates.
References
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Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). MDPI. [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (n.d.). MDPI. [Link]
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Synthesis and anticancer activity of benzotriazole derivatives. (n.d.). OUCI. [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024, June 27). PMC - NIH. [Link]
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Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis and anticancer activity of benzotriazole derivatives. (n.d.). CityUHK Scholars. [Link]
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Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. (n.d.). NIH. [Link]
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(PDF) Benzotriazole Derivatives And Its Pharmacological Activity. (2025, August 9). ResearchGate. [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press. [Link]
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Benzotriazole in medicinal chemistry: An overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives. (2012, May 15). PubMed. [Link]
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Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. (2021, October 2). PubMed. [Link]
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This compound (C25H21N3P). (n.d.). PubChemLite. [Link]
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Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (n.d.). PubMed. [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). NIH. [Link]
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Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2025, August 6). ResearchGate. [Link]
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Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. [Link]
-
Synthesis and antimicrobial and antioxidant activities of hybrid molecules containing benzotriazole and 1,2,4-triazole. (2018, December 6). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Aftermath: A Guide to the Safe Disposal of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity.
In the fast-paced world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Yet, the lifecycle of these chemicals extends beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride, a reagent that, while valuable, requires meticulous handling from cradle to grave. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental standards.
Hazard Assessment: Understanding the "Why" Behind the "How"
Key Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Aquatic Toxicity: Benzotriazole and its derivatives are known to be toxic to aquatic life with long-lasting effects. Therefore, this compound must be prevented from entering drains and waterways.
-
Combustibility: While not highly flammable, dusts of organic compounds can form explosive mixtures with air under certain conditions.
This hazard profile dictates the necessity for robust containment, personal protective equipment, and a disposal pathway that neutralizes or isolates the chemical from the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat is standard. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used. | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the solid outside of a fume hood or if dust generation is likely. | Prevents inhalation of dust particles that can irritate the respiratory system. |
Waste Segregation and Collection: The Critical First Step
Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal. It prevents accidental mixing of incompatible substances and facilitates the selection of the correct disposal route.
Step-by-Step Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 111198-09-5
-
Hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
The date of waste accumulation.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted reagent, contaminated labware (e.g., weighing boats, gloves), and any solid byproducts in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals, particularly strong oxidizing agents.
Spill Management: Preparedness is Key
Accidents can happen. A well-rehearsed spill response plan is essential.
Immediate Actions for a Spill:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand) to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads or booms.
-
Cleanup:
-
Carefully sweep or scoop the contained material into the designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
For liquid spills, use absorbent pads to soak up the material and place them in the waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: The Final Step
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Container Check: Ensure the waste container is securely closed, properly labeled, and not leaking.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department. This may involve an online form or a phone call.
-
Documentation: Complete any required waste manifests or tags provided by your EHS department. Accurate documentation is a legal requirement.
-
Handover: Transfer the waste container to authorized EHS personnel upon their arrival.
The Rationale Behind Incineration
For many organic compounds, including phosphonium salts and benzotriazole derivatives, high-temperature incineration is the preferred disposal method. This is because:
-
Complete Destruction: Incineration at high temperatures in a controlled environment with afterburners and scrubbers can break down the molecule into less harmful components like carbon dioxide, water, nitrogen oxides, and phosphorus oxides.
-
Environmental Protection: This method prevents the direct release of the toxic compound into landfills or water systems, where it could persist and harm aquatic life.
-
Regulatory Compliance: Incineration at a licensed facility is a recognized and compliant method for the disposal of such hazardous chemical waste.
By adhering to these detailed procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
As researchers dedicated to advancing scientific frontiers, our most critical instrument is our own well-being. The safe handling of chemical reagents is the foundation of reliable and reproducible science. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride. This compound, while valuable in synthesis, presents a dual hazard profile stemming from its triphenylphosphonium and benzotriazole components, necessitating a rigorous and informed approach to safety.
At-a-Glance Hazard Profile
-
Triphenylphosphonium Cation: This component is associated with irritation and potential for serious eye damage. As a solid, it can form dusts that may cause respiratory irritation.[1][2][3] Phosphonium salts are generally categorized as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[1][3]
-
Benzotriazole Anion: Benzotriazole and its derivatives are often classified as harmful if swallowed or inhaled (Acute Toxicity, Category 4).[4][5] They are known irritants to the eyes, skin, and respiratory system.[4][6] Furthermore, as a solid, the compound may be flammable and pose a dust explosion hazard under specific conditions.[6]
Therefore, we must treat this compound as a substance that is harmful if swallowed or inhaled, causes skin irritation, and poses a risk of serious eye damage.
The Hierarchy of Controls: Your First Line of Defense
Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
Caption: The Hierarchy of Controls prioritizes safer systems over individual protection.
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Develop and follow a Standard Operating Procedure (SOP) for all tasks involving this reagent.
Task-Specific PPE Requirements
The level of PPE required changes based on the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory operations.
| Task | Eye & Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Not required (in sealed container) | Buttoned lab coat |
| Weighing Solid | Chemical safety goggles | Double-gloved nitrile | N95 respirator (or higher) | Buttoned lab coat |
| Preparing Solutions | Chemical safety goggles and face shield | Double-gloved nitrile | Not required (in fume hood) | Buttoned lab coat |
| Running Reaction | Chemical safety goggles | Double-gloved nitrile | Not required (in fume hood) | Buttoned lab coat |
| Work-up & Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Required if outside fume hood | Chemical-resistant apron over lab coat |
Deep Dive: Selecting the Right PPE
Simply wearing PPE is not enough; selecting the appropriate type and using it correctly is paramount.
Your primary defense against dermal exposure is a properly selected glove.
-
Material: Nitrile gloves are the standard choice for general chemical handling, offering good resistance.
-
Why Double-Glove? When handling the solid or preparing solutions, double-gloving provides a critical layer of security. If the outer glove is compromised, the inner glove continues to protect you while you remove the damaged outer layer and re-glove. This practice is essential to prevent skin irritation and potential systemic effects from absorption.[6]
The phosphonium component presents a significant risk of serious eye damage.[1]
-
Safety Glasses vs. Goggles: Standard safety glasses with side shields are suitable only for minimal-risk tasks like transporting a sealed container. For any operation involving open handling (weighing, transfers), chemical safety goggles are mandatory . They form a seal around the eyes, protecting against dusts and splashes from all angles.
-
The Role of the Face Shield: When preparing solutions or during work-up procedures where the risk of a splash is highest, a face shield must be worn over chemical safety goggles. This provides a full barrier protecting your face and neck.
The primary inhalation risk comes from fine powders of the compound becoming airborne, especially during weighing.[4][6]
-
Surgical Masks are Inadequate: A standard surgical mask will not protect you from fine chemical dusts.
-
N95 Respirator: An N95 respirator is the minimum requirement for weighing this solid. Ensure you have been properly fit-tested for the model you use. The "N95" designation means it filters at least 95% of airborne particles but is not resistant to oil.
-
When to Use Higher Protection: If you are handling large quantities or if engineering controls (like a fume hood) are not available, you must use a respirator with a higher protection factor, such as a half-mask or full-face respirator with P100 cartridges.
Protocol: PPE Donning and Doffing
Cross-contamination often occurs not during the experiment, but when removing PPE. Follow this sequence rigorously.
Donning (Putting On)
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position goggles securely. Place face shield over goggles.
-
Gloves: Don the first pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second pair of gloves over the first.
Doffing (Taking Off) This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin with the exterior of the glove. Dispose of them immediately.
-
Face Shield/Goggles: Remove from the back of your head, handling only the strap.
-
Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Respirator (if used): Remove from the back of your head.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][7]
PPE Selection Workflow
Use the following decision tree to ensure you are always selecting the appropriate level of protection for your task.
Caption: A decision workflow for selecting task-appropriate PPE.
By adhering to these guidelines, you build a culture of safety that protects not only you but also your colleagues and the integrity of your research. Treat every chemical, especially one with a complex hazard profile, with the respect it deserves.
References
- Sdfine. (n.d.). BENZOTRIAZOLE Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Benzotriazole Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%.
- Solvay. (2018). SAFETY DATA SHEET: CYPHOS® IL 169 PHOSPHONIUM SALT.
- Penta s.r.o. (2022). 1,2,3-Benzotriazol... - SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling CPhos.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Sdfine. (n.d.). TRIPHENYLPHOSPHINE OXIDE Safety Data Sheet.
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. support.hpe.com [support.hpe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
